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OTS447

Cat. No.: B8691655
M. Wt: 466.0 g/mol
InChI Key: OSRDFHWWFIEYDB-UHFFFAOYSA-N
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Description

OTS447 is a useful research compound. Its molecular formula is C27H32ClN3O2 and its molecular weight is 466.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32ClN3O2 B8691655 OTS447

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32ClN3O2

Molecular Weight

466.0 g/mol

IUPAC Name

1-[6-(3-chloro-4-hydroxyphenyl)-4-[[4-(diethylamino)cyclohexyl]amino]quinolin-3-yl]ethanone

InChI

InChI=1S/C27H32ClN3O2/c1-4-31(5-2)21-10-8-20(9-11-21)30-27-22-14-18(19-7-13-26(33)24(28)15-19)6-12-25(22)29-16-23(27)17(3)32/h6-7,12-16,20-21,33H,4-5,8-11H2,1-3H3,(H,29,30)

InChI Key

OSRDFHWWFIEYDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2C(=O)C)C4=CC(=C(C=C4)O)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of OTS447 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. OTS447 is a novel, potent, and highly selective small molecule inhibitor of FLT3. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its molecular target, downstream signaling effects, and preclinical efficacy. The information presented herein is intended to support further research and development of this compound as a targeted therapy for AML.

Introduction to FLT3 and its Role in AML

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells and progenitors. In approximately 30% of AML patients, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[1] These activating mutations lead to ligand-independent dimerization and autophosphorylation of the FLT3 receptor, triggering a cascade of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways. This aberrant signaling confers a proliferative advantage and enhanced survival to leukemic blasts, and is associated with a poor prognosis.

This compound: A Potent and Selective FLT3 Inhibitor

This compound is a novel small molecule inhibitor that has demonstrated potent and selective inhibitory activity against FLT3.[1] Preclinical studies have shown that this compound is a promising therapeutic agent for AML, particularly for patients with FLT3 mutations.

Kinase Inhibitory Profile

This compound exhibits high potency against FLT3 with a reported half-maximal inhibitory concentration (IC50) of 0.19 nM in biochemical assays.[1] Kinase profiling studies have demonstrated the high selectivity of this compound. In a panel of 371 human kinases, only seven, including FLT3, showed activity inhibition of 80% or more at a 5 nM concentration of this compound.[1]

Mechanism of Action of this compound in AML

The primary mechanism of action of this compound in AML is the direct inhibition of the constitutively active FLT3 kinase. This inhibition leads to the blockade of downstream signaling pathways, ultimately resulting in anti-leukemic effects.

Inhibition of FLT3 Autophosphorylation and Downstream Signaling

Treatment of FLT3-mutated AML cells with this compound leads to a dose-dependent decrease in the autophosphorylation of the FLT3 receptor.[1] This inhibition of the initial activation step of the FLT3 signaling cascade subsequently blocks the phosphorylation and activation of key downstream effector molecules. Specifically, this compound has been shown to reduce the phosphorylation of:

  • STAT5 (Signal Transducer and Activator of Transcription 5): A key transcription factor that promotes the expression of genes involved in cell proliferation and survival.

  • ERK (Extracellular signal-Regulated Kinase): A central component of the MAPK pathway that regulates cell growth and differentiation.

  • AKT (Protein Kinase B): A critical mediator of the PI3K pathway, which is essential for cell survival and proliferation.[1]

The inhibition of these critical signaling nodes disrupts the oncogenic signaling network driven by mutant FLT3.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 pFLT3 p-FLT3 FLT3->pFLT3 Autophosphorylation This compound This compound This compound->pFLT3 Inhibits RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT pSTAT5 p-STAT5 STAT5->pSTAT5 P MEK MEK RAF->MEK pAKT p-AKT AKT->pAKT P Proliferation Cell Proliferation & Survival Genes pSTAT5->Proliferation ERK ERK MEK->ERK pAKT->Proliferation pERK p-ERK ERK->pERK P pERK->Proliferation

Figure 1: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Induction of Apoptosis

By blocking the pro-survival signals emanating from the constitutively active FLT3 receptor, this compound induces apoptosis in AML cells. Treatment of the FLT3-ITD positive AML cell line, MV4-11, with this compound resulted in an increase in the sub-G1 population, which is indicative of apoptotic cells.[1]

Anti-proliferative Effects

This compound demonstrates potent anti-proliferative activity against AML cell lines harboring FLT3 mutations. The proliferation of FLT3-ITD positive cell lines, MV4-11 and MOLM13, was more strongly suppressed by this compound compared to FLT3-wild type cell lines.[1] This highlights the targeted nature of this compound's activity.

Preclinical Efficacy of this compound

The anti-leukemic activity of this compound has been evaluated in both in vitro and in vivo preclinical models of AML.

In Vitro Activity

The following table summarizes the in vitro activity of this compound against FLT3 and its effect on AML cell lines.

ParameterValueCell Line / TargetReference
IC50 (FLT3 Kinase) 0.19 nMRecombinant FLT3[1]
Kinase Selectivity >80% inhibition of 7/371 kinases at 5 nMKinase Panel[1]
Anti-proliferative Activity Stronger suppression in FLT3-ITD vs. FLT3-WTMV4-11, MOLM13[1]
In Vivo Efficacy

In a mouse xenograft model using the human AML cell line MV4-11 (FLT3-ITD), this compound demonstrated potent, dose-dependent tumor growth inhibition.[1] This in vivo efficacy further supports the potential of this compound as a therapeutic agent for FLT3-mutated AML.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of this compound.

FLT3 Kinase Inhibition Assay
  • Principle: To measure the direct inhibitory effect of this compound on FLT3 kinase activity.

  • Methodology: A common method is a biochemical assay using recombinant FLT3 enzyme, a substrate peptide, and ATP. The kinase reaction is allowed to proceed in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, often using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Western Blot Analysis of Protein Phosphorylation
  • Principle: To detect the phosphorylation status of FLT3 and its downstream signaling proteins in AML cells following treatment with this compound.

  • Methodology:

    • Cell Culture and Treatment: AML cell lines (e.g., MV4-11, MOLM13) are cultured and treated with various concentrations of this compound for a specified time.

    • Cell Lysis: Cells are harvested and lysed to extract total protein.

    • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-ERK, anti-p-AKT). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membranes are often stripped and re-probed with antibodies against the total forms of the proteins to confirm equal loading.

Western_Blot_Workflow A AML Cell Culture B Treatment with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Immunoblotting with Phospho-specific Antibodies F->G H Detection G->H I Analysis of Protein Phosphorylation Levels H->I

Figure 2: General workflow for Western Blot analysis.
Cell Viability Assay

  • Principle: To assess the effect of this compound on the proliferation and viability of AML cells.

  • Methodology:

    • Cell Seeding: AML cells are seeded in 96-well plates.

    • Compound Treatment: Cells are treated with a range of concentrations of this compound.

    • Incubation: Plates are incubated for a defined period (e.g., 48-72 hours).

    • Viability Assessment: A viability reagent, such as MTT or a reagent that measures ATP levels (e.g., CellTiter-Glo®), is added to the wells. The signal, which is proportional to the number of viable cells, is measured using a plate reader.

    • Data Analysis: The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

  • Methodology:

    • Cell Treatment: AML cells are treated with this compound for a specified duration.

    • Cell Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

    • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Apoptosis_Assay_Quadrants Q2 Late Apoptotic / Necrotic (Annexin V+ / PI+) Q1 Necrotic (Annexin V- / PI+) Q3 Viable (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) X_axis Annexin V Staining → Y_axis Propidium Iodide (PI) Staining →

Figure 3: Quadrant analysis of an Annexin V/PI apoptosis assay.
In Vivo Xenograft Model

  • Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with a human AML cell line (e.g., MV4-11).

    • Tumor Growth: Tumors are allowed to establish and grow to a palpable size (for subcutaneous models).

    • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound at various doses and schedules (e.g., daily oral gavage), while the control group receives a vehicle.

    • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Conclusion

This compound is a highly potent and selective FLT3 inhibitor that effectively targets the constitutively active FLT3 receptor in AML. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to the suppression of critical downstream signaling pathways, induction of apoptosis, and inhibition of cell proliferation. Preclinical studies have demonstrated the promising anti-leukemic efficacy of this compound in both in vitro and in vivo models of FLT3-mutated AML. These findings provide a strong rationale for the continued clinical development of this compound as a targeted therapy for this challenging malignancy. Further research is warranted to explore its efficacy in combination with other anti-leukemic agents and to identify potential mechanisms of resistance.

References

Dual-Targeting Landscape of OTS447 in Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic agent designated OTS447, clarifying its dual identity as both a Maternal Embryonic Leucine-zipper Kinase (MELK) inhibitor (also known as OTS167) and a distinct FMS-like Tyrosine Kinase 3 (FLT3) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with these two separate targeted therapies in the context of leukemia.

Executive Summary

The designation this compound has been associated with two different investigational compounds targeting distinct oncogenic pathways in leukemia. This guide delineates the therapeutic potential of both the MELK inhibitor (OTS167/OTS447) and the FLT3 inhibitor (this compound), providing a clear distinction between their mechanisms and preclinical efficacy. The MELK inhibitor targets the MELK-FOXM1 signaling axis, crucial for cancer stem cell survival and proliferation in both Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). The FLT3 inhibitor offers a potent and selective approach for AML patients harboring FLT3 mutations, a common driver of this malignancy. This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways to provide a comprehensive resource for the scientific community.

Part 1: OTS167 (this compound) - The MELK Inhibitor

Maternal Embryonic Leucine-zipper Kinase (MELK) is a serine/threonine kinase that is highly expressed in various cancers, including leukemia, while being largely absent in normal tissues. Its overexpression is often correlated with a poorer prognosis. MELK plays a pivotal role in cancer stem cell maintenance, cell cycle progression, and apoptosis resistance, making it a compelling therapeutic target.

Quantitative Data Summary

The following tables summarize the preclinical efficacy of the MELK inhibitor OTS167 in leukemia models.

In Vitro Efficacy of OTS167 in Leukemia Cell Lines
Leukemia Type IC50 Range (nM)
Acute Lymphoblastic Leukemia (ALL)20 - 60[1]
T-cell Acute Lymphoblastic Leukemia (T-ALL)10 - 50
Acute Myeloid Leukemia (AML)8 - 70
In Vivo Efficacy of OTS167 in Leukemia Xenograft Models
Leukemia Model Dosage and Administration
T-ALL Patient-Derived Xenograft (PDX)10 mg/kg, daily intraperitoneal injection
Mechanism of Action: The MELK-FOXM1 Axis

OTS167 exerts its anti-leukemic effects by inhibiting the kinase activity of MELK. A primary downstream substrate of MELK is the transcription factor Forkhead Box M1 (FOXM1).[1][2] Phosphorylation by MELK activates FOXM1, leading to the transcription of genes that promote cell cycle progression and proliferation.[2] By inhibiting MELK, OTS167 prevents the activation of FOXM1, resulting in decreased levels of FOXM1 and its downstream targets.[1][2] This disruption of the MELK-FOXM1 signaling pathway leads to cell cycle arrest, induction of apoptosis, and inhibition of leukemia cell growth.[1][2]

MELK_FOXM1_Pathway cluster_inhibition OTS167 (MELK Inhibitor) cluster_pathway MELK-FOXM1 Signaling Pathway OTS167 OTS167 MELK MELK OTS167->MELK inhibits FOXM1 FOXM1 (inactive) MELK->FOXM1 phosphorylates FOXM1_active p-FOXM1 (active) Downstream Downstream Targets (e.g., Cyclin B1, CDK1) FOXM1_active->Downstream upregulates Proliferation Leukemia Cell Proliferation & Survival Downstream->Proliferation promotes

Inhibition of the MELK-FOXM1 signaling pathway by OTS167.
Experimental Protocols

  • Cell Seeding: Leukemia cell lines (e.g., MV4-11, THP-1) are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Drug Treatment: Cells are treated with various concentrations of OTS167 or a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.

  • Cell Implantation: 0.5 x 10^6 T-ALL patient-derived xenograft cells are injected intravenously into immunodeficient mice (e.g., NSG mice).

  • Leukemia Engraftment Monitoring: Engraftment is monitored by weekly measurement of human CD45+ cells in the peripheral blood via flow cytometry.

  • Drug Administration: Once leukemia engraftment reaches a predetermined level (e.g., 1-5% human CD45+ cells), mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of OTS167 (e.g., 10 mg/kg), while the control group receives a vehicle.

  • Efficacy Assessment: Leukemia burden in the peripheral blood, bone marrow, and spleen is assessed at the end of the study. Overall survival is also monitored.

  • Toxicity Evaluation: Animal body weight and general health are monitored throughout the experiment to assess treatment-related toxicity.

Experimental_Workflow_PDX start Start: T-ALL PDX Cells injection Intravenous Injection (0.5 x 10^6 cells/mouse) start->injection monitoring Monitor Leukemia Engraftment (Human CD45+ cells in blood) injection->monitoring randomization Randomization (Leukemia at 1-5%) monitoring->randomization treatment Treatment Group: OTS167 (10 mg/kg, i.p., daily) randomization->treatment control Control Group: Vehicle randomization->control assessment Efficacy Assessment: - Leukemia Burden (Blood, BM, Spleen) - Overall Survival treatment->assessment control->assessment FLT3_Signaling_Pathway cluster_inhibition This compound (FLT3 Inhibitor) cluster_pathway Constitutively Active FLT3 Signaling in AML This compound This compound FLT3_mut Mutated FLT3 Receptor (FLT3-ITD/TKD) This compound->FLT3_mut inhibits p_FLT3 p-FLT3 FLT3_mut->p_FLT3 autophosphorylation STAT5 STAT5 p_FLT3->STAT5 ERK RAS/MAPK (ERK) p_FLT3->ERK AKT PI3K/AKT p_FLT3->AKT Proliferation Leukemia Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation

References

Apoptosis Induction by OTS447 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447, also known as OTS167, is a potent small-molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase overexpressed in a wide range of human cancers and implicated in carcinogenesis, cancer stem cell maintenance, and therapeutic resistance. This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action: MELK Inhibition

This compound exerts its primary anti-cancer effects through the potent and selective inhibition of MELK. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and maintenance of an undifferentiated state. A key downstream cascade affected by this compound is the AKT/FOXM1 signaling axis.

The MELK-AKT-FOXM1 Signaling Pathway

MELK has been shown to phosphorylate and activate several oncogenic proteins. Among the most critical are the transcription factor Forkhead Box M1 (FOXM1) and the serine/threonine kinase AKT. The inhibition of MELK by this compound leads to a cascade of events culminating in cell cycle arrest and apoptosis.

MELK_Pathway cluster_akt AKT Pathway cluster_foxm1 FOXM1 Pathway This compound This compound MELK MELK This compound->MELK Inhibition pAKT p-AKT (Active) MELK->pAKT Phosphorylation pFOXM1 p-FOXM1 (Active) MELK->pFOXM1 Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits AKT AKT AKT->pAKT Activation FOXM1 FOXM1 FOXM1->pFOXM1 Activation pFOXM1->Proliferation Promotes pFOXM1->Apoptosis Inhibits

Quantitative Data on this compound Efficacy

The efficacy of this compound has been demonstrated across a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induction observed in selected studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Citation
KOPT-K1T-cell Acute Lymphoblastic Leukemia11[1]
MOLT-3T-cell Acute Lymphoblastic Leukemia10-50[1]
RPMI-8402T-cell Acute Lymphoblastic Leukemia10-50[1]
JURKATT-cell Acute Lymphoblastic Leukemia>50[1]
DND-41T-cell Acute Lymphoblastic Leukemia>50[1]
Ovarian Cancer Cell Lines (panel of 11)Ovarian Cancer9.3 - 60[2]
U87GlioblastomaVaries
LN229GlioblastomaVaries
MDA-MB-231Triple-Negative Breast CancerVaries
BT-549Triple-Negative Breast CancerVaries
SUM-159Triple-Negative Breast CancerVaries
Neuroblastoma Cell Lines (panel of 6)NeuroblastomaVaries

Note: "Varies" indicates that while the source confirms this compound's activity, a specific IC50 value was not provided in the snippet.

Table 2: Quantitative Apoptosis Analysis in Cancer Cells Treated with this compound
Cell LineCancer TypeThis compound ConcentrationTreatment DurationApoptosis ObservationCitation
MDA-MB-231Triple-Negative Breast Cancer45 nM48 hoursSignificant PARP cleavage
BT-549Triple-Negative Breast Cancer45 nM48 hoursSignificant PARP cleavage
T-ALL Cell LinesT-cell Acute Lymphoblastic Leukemia15 nMNot specifiedCleavage of PARP and caspase-3[1]
T47DBreast Cancer10 ng/ml48 hours>50% increase in apoptotic cells[3]
T47DBreast Cancer5 ng/ml, 10 ng/ml72 hours>50% increase in apoptotic cells[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are comprehensive protocols for assessing apoptosis and protein expression changes induced by this compound.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol outlines the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) and membrane integrity.

Apoptosis_Workflow Start Seed Cancer Cells Treat Treat with this compound (and controls) Start->Treat Harvest Harvest Cells (including supernatant) Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate in Dark (15 min, RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (which contains apoptotic cells that have detached) and then wash the adherent cells with PBS. Trypsinize the remaining adherent cells and combine them with the cells from the collected medium.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

    • Gating Strategy:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis of MELK Signaling Pathway

This protocol details the detection of changes in the protein expression and phosphorylation status of key components of the MELK signaling pathway following this compound treatment.

WB_Workflow Start Prepare Cell Lysates (from treated cells) Quantify Protein Quantification (e.g., BCA assay) Start->Quantify SDS_PAGE SDS-PAGE (Protein Separation) Quantify->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Block Blocking (e.g., 5% non-fat milk) Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., anti-MELK, anti-p-AKT) Block->Primary_Ab Wash_1 Wash with TBST Primary_Ab->Wash_1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Wash_1->Secondary_Ab Wash_2 Wash with TBST Secondary_Ab->Wash_2 Detect Signal Detection (Chemiluminescence) Wash_2->Detect

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MELK, anti-phospho-AKT (Ser473), anti-AKT, anti-FOXM1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in a variety of cancer cell types through the inhibition of MELK and the subsequent disruption of the AKT/FOXM1 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design and execute robust preclinical studies. The provided diagrams serve as a visual aid to understand the core mechanisms and experimental procedures involved in the study of this potent anti-cancer compound.

References

OTS447: A Novel Kinase Inhibitor Targeting Treatment-Resistant Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplication (ITD) mutations being particularly common and associated with a poor prognosis. While first and second-generation FLT3 inhibitors have shown clinical efficacy, the development of resistance, often through secondary mutations in the tyrosine kinase domain (TKD), remains a major clinical challenge. OTS447 is a novel, potent, and selective FLT3 inhibitor that has demonstrated significant preclinical activity against both FLT3-ITD and clinically relevant FLT3-ITD-TKD double mutants, which are known to confer resistance to existing therapies. This document provides a comprehensive technical overview of the preclinical data and methodologies associated with the evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Activating mutations in the FLT3 receptor tyrosine kinase are present in approximately 30% of patients with Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1][2] The most common of these are internal tandem duplications (FLT3-ITD) in the juxtamembrane domain, which lead to constitutive activation of the kinase and downstream signaling pathways, promoting cell proliferation and survival.[3] The development of FLT3 tyrosine kinase inhibitors (TKIs) has been a significant advancement in the treatment of FLT3-mutated AML. However, the efficacy of these inhibitors can be limited by both primary and secondary resistance mechanisms.[4] A key mechanism of acquired resistance is the emergence of secondary point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which can interfere with the binding of many FLT3 inhibitors.[4][5]

This compound is a novel small molecule inhibitor designed to overcome this resistance. It exhibits potent inhibitory activity against wild-type FLT3, FLT3-ITD, and, crucially, the FLT3-ITD-TKD double mutants that render other TKIs ineffective.[1][2] This whitepaper summarizes the preclinical quantitative data for this compound, details the experimental protocols used in its evaluation, and provides visualizations of its mechanism of action and the experimental workflows.

Quantitative Data

The preclinical evaluation of this compound has yielded significant quantitative data supporting its potency and selectivity. This data is summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeMetricValueReference
FLT3Kinase AssayIC500.19 nM[1][2]
Human Kinome (371 kinases)Kinase Profile% Inhibition > 80% @ 5 nM7 kinases (including FLT3)[1][2]
Table 2: Cellular Activity of this compound in AML Cell Lines
Cell LineFLT3 StatusAssay TypeObservationReference
MV4-11FLT3-ITDProliferation AssayStrong suppression of proliferation[1][2]
MOLM13FLT3-ITDProliferation AssayStrong suppression of proliferation[1][2]
FLT3-WT AML cell linesFLT3-WTProliferation AssayWeaker suppression compared to FLT3-ITD lines[1][2]
MV4-11FLT3-ITDApoptosis AssayInduction of apoptosis and increase in sub-G1 population[1]
Table 3: Activity of this compound Against Resistant FLT3 Mutants
Cell Line ModelFLT3 MutationObservationReference
Ba/F3FLT3-ITD-D835YInhibition as strong as FLT3-ITD[1][2]
Ba/F3FLT3-ITD-F691IMore strongly inhibited than parental Ba/F3 cells[1][2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound. These protocols are synthesized from standard practices in the field for the assessment of kinase inhibitors.

Human Kinase Profile Assay

A radiometric or luminescence-based kinase assay is utilized to determine the selectivity of this compound against a broad panel of human kinases.

  • Objective: To assess the selectivity of this compound by quantifying its inhibitory activity against a large panel of purified human kinases.

  • Methodology:

    • A panel of 371 purified human kinases is assembled.

    • Each kinase reaction is performed in a multi-well plate format.

    • This compound is added to the reaction wells at a fixed concentration (e.g., 5 nM).

    • The kinase reaction is initiated by the addition of a radioisotope-labeled ATP (e.g., [γ-³³P]-ATP) and a kinase-specific substrate.[6]

    • The reactions are incubated at room temperature for a defined period (e.g., 60 minutes).

    • The reactions are terminated, and the phosphorylated substrate is captured on a filter membrane.

    • Unreacted ATP is washed away.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to a vehicle control.

Cell Proliferation Assay

The anti-proliferative effects of this compound on AML cell lines are determined using a colorimetric or luminescence-based cell viability assay.

  • Objective: To measure the dose-dependent effect of this compound on the proliferation of AML cell lines with different FLT3 mutation statuses.

  • Methodology:

    • AML cell lines (e.g., MV4-11, MOLM13, and FLT3-WT lines) are seeded in 96-well plates at a predetermined density.

    • Cells are treated with a serial dilution of this compound or vehicle control.

    • Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

    • A cell viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

    • After a short incubation, the absorbance or luminescence is measured using a plate reader.

    • The results are normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 values.

Apoptosis Assay

The induction of apoptosis by this compound in AML cells is assessed by flow cytometry.

  • Objective: To quantify the extent of apoptosis and cell cycle arrest induced by this compound treatment in AML cells.

  • Methodology:

    • MV4-11 cells are treated with this compound or vehicle control for a defined time (e.g., 48 hours).

    • Cells are harvested, washed with PBS, and fixed in cold ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis, is quantified.

Western Blot Analysis of FLT3 Signaling

The effect of this compound on the FLT3 signaling pathway is evaluated by Western blotting.

  • Objective: To determine if this compound inhibits the autophosphorylation of FLT3 and the phosphorylation of its downstream signaling molecules.

  • Methodology:

    • AML cells (e.g., MV4-11) are treated with varying concentrations of this compound or vehicle for a short period (e.g., 2-4 hours).

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentrations of the lysates are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model

The in vivo anti-tumor efficacy of this compound is assessed using a mouse xenograft model of AML.

  • Objective: To evaluate the dose-dependent anti-tumor activity of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with a human AML cell line (e.g., MV4-11).[7][8]

    • Tumors are allowed to establish to a palpable size or engraftment is confirmed.

    • Mice are randomized into treatment and control groups.

    • This compound is administered orally or via another appropriate route at different dose levels, once or twice daily. The control group receives a vehicle.

    • Tumor volume is measured regularly with calipers (for subcutaneous models) or disease burden is monitored by bioluminescence imaging (for systemic models).

    • At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis.

    • Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 p ERK ERK FLT3->ERK p AKT AKT FLT3->AKT p Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation This compound This compound This compound->FLT3 Inhibition FLT3_ITD FLT3-ITD Mutation FLT3_ITD->FLT3 Constitutive Activation

Caption: Signaling pathway inhibited by this compound in FLT3-ITD AML.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Kinase Profile Assay (Selectivity) Cell_Culture AML Cell Lines (FLT3-ITD, FLT3-WT) Proliferation Proliferation Assay (IC50) Cell_Culture->Proliferation Apoptosis Apoptosis Assay Proliferation->Apoptosis Western_Blot Western Blot (Signaling Pathway) Apoptosis->Western_Blot Xenograft Mouse Xenograft Model (MV4-11) Western_Blot->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: Preclinical experimental workflow for the evaluation of this compound.

Resistance_Mechanism cluster_sensitive Sensitive to 1st/2nd Gen TKIs cluster_resistant Resistant to 1st/2nd Gen TKIs cluster_this compound This compound Activity FLT3_ITD FLT3-ITD FLT3_double_mutant FLT3-ITD-TKD (e.g., D835Y) FLT3_ITD->FLT3_double_mutant Acquired Resistance This compound This compound This compound->FLT3_ITD Inhibits This compound->FLT3_double_mutant Inhibits

Caption: Mechanism of this compound in overcoming resistance in AML.

Conclusion

This compound is a highly potent and selective FLT3 inhibitor with a promising preclinical profile for the treatment of treatment-resistant AML. Its ability to effectively inhibit both FLT3-ITD and the clinically significant FLT3-ITD-TKD double mutants addresses a key mechanism of acquired resistance to current FLT3 inhibitors.[1][2] The comprehensive preclinical data, including its low nanomolar IC50, high selectivity, and robust in vitro and in vivo activity, strongly support its continued development as a potential therapeutic for this high-risk patient population. Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with relapsed or refractory FLT3-mutated AML.

References

Navigating the Kinase Inhibitor Landscape: A Technical Guide to OTS447 and the Closely Related OTSSP167

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed technical overview of the molecular characteristics, properties, and signaling pathways associated with the kinase inhibitor OTS447. Due to a potential nomenclature overlap in publicly available research, this guide also offers a comprehensive analysis of the well-documented MELK inhibitor, OTSSP167, to ensure clarity and provide a thorough understanding of this therapeutic area.

Introduction: Distinguishing Between Two Potent Kinase Inhibitors

Initial investigations into "this compound" reveal a potent and selective FLT3 inhibitor with promising applications in the treatment of Acute Myeloid Leukemia (AML). However, the broader scientific literature more extensively details a compound named OTSSP167 (also known as OTS167), a first-in-class inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). Given the similarity in nomenclature and the depth of available data, this guide will address both molecules to provide a comprehensive resource. It is crucial for researchers to distinguish between these two distinct therapeutic agents and their respective targets.

This compound: A Selective FLT3 Inhibitor

This compound has been identified as a highly potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] Its primary therapeutic potential lies in the treatment of AML, particularly in patients with FLT3-ITD (Internal Tandem Duplication) and TKD (Tyrosine Kinase Domain) mutations.

Molecular Structure and Properties of this compound

At present, the detailed molecular structure and comprehensive physicochemical properties of this compound are not widely available in the public domain. The compound was identified through the screening of an in-house proprietary library.[1]

PropertyValueReference
Target FLT3[1]
IC50 (FLT3) 0.19 nM[1]
Therapeutic Indication AML[1]
Mechanism of Action and Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the FLT3 receptor. This, in turn, blocks the downstream signaling pathways that are critical for the proliferation and survival of leukemic cells. Key downstream molecules affected include STAT5, ERK, and AKT.[1] Inhibition of these pathways by this compound induces apoptosis and leads to a potent anti-tumor effect.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK AKT AKT FLT3->AKT This compound This compound This compound->FLT3 Inhibits Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Proliferation->Apoptosis Is Inhibited by STAT5->Proliferation ERK->Proliferation AKT->Proliferation

Figure 1: Simplified signaling pathway of FLT3 and its inhibition by this compound.
Experimental Protocols for this compound

Detailed experimental protocols for the synthesis and specific biological assays of this compound are proprietary. However, based on the available abstract, the following methodologies were employed:

  • Kinase Profiling Assay: The selectivity of this compound was evaluated against a panel of 371 human kinases.[1]

  • Cell Proliferation Assays: The anti-proliferative effects of this compound were tested in FLT3-ITD and wild-type AML cell lines, such as MV4-11 and MOLM13.[1]

  • Western Blot Analysis: The inhibition of FLT3 autophosphorylation and the phosphorylation of downstream targets (STAT5, ERK, AKT) were assessed using Western blotting.[1]

  • Apoptosis Assays: The induction of apoptosis was measured by analyzing the sub-G1 population in cell lines treated with this compound.[1]

  • In Vivo Xenograft Models: The anti-tumor activity of this compound was evaluated in mouse xenograft models using cell lines like MV4-11.[1]

OTSSP167: A Potent MELK Inhibitor

OTSSP167 is a first-in-class, potent, and selective inhibitor of MELK, a kinase that is highly expressed in various cancers and plays a crucial role in cancer stem cell maintenance and tumor progression.[2][3]

Molecular Structure and Properties of OTSSP167
PropertyValueReference
Target MELK (Maternal Embryonic Leucine Zipper Kinase)[2][4]
IC50 (MELK) 0.41 nM[4]
EC50 (MDA-MB-231 cells) 22.0 nM[5]
EC50 (SUM-159 cells) 67.3 nM[5]
Therapeutic Indications Breast Cancer (including TNBC), Leukemia, Solid Tumors[3][5]
Mechanism of Action and Signaling Pathway of OTSSP167

OTSSP167 inhibits the kinase activity of MELK, leading to a reduction in the phosphorylation of its downstream substrates.[4][6] This disruption of the MELK signaling pathway suppresses tumor growth, induces differentiation, and reduces the expression of stem-cell markers.[6] One of the identified downstream targets of MELK is DEPDC1, an oncogene whose stability is enhanced by MELK-mediated phosphorylation.[6]

MELK_Signaling_Pathway cluster_nucleus Nucleus MELK MELK DEPDC1 DEPDC1 MELK->DEPDC1 Phosphorylates & Stabilizes FOXM1 FOXM1 MELK->FOXM1 TumorGrowth Tumor Growth & Stemness DEPDC1->TumorGrowth FOXM1->TumorGrowth OTSSP167 OTSSP167 OTSSP167->MELK Inhibits Differentiation Cell Differentiation TumorGrowth->Differentiation Is Inhibited by Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (e.g., MDA-MB-231, SUM-159) MTS MTS Proliferation Assay (Determine EC50) CellLines->MTS WesternBlot_vitro Western Blot (Protein Levels) CellLines->WesternBlot_vitro Mammosphere Mammosphere Formation Assay (Stemness) CellLines->Mammosphere Xenograft Mouse Xenograft Model CellLines->Xenograft Implantation Treatment OTSSP167 Administration (IV or Oral) Xenograft->Treatment TGI Tumor Growth Inhibition (TGI) Measurement Treatment->TGI WesternBlot_vivo Western Blot (Tumor Tissue) TGI->WesternBlot_vivo Tissue Collection

References

OTS447: A Novel Kinase Inhibitor Targeting FLT3-ITD/TKD Double Mutant Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (ITD) and mutations in the tyrosine kinase domain (TKD). While FLT3 inhibitors have shown clinical efficacy, the emergence of resistance, often through the acquisition of secondary TKD mutations leading to FLT3-ITD/TKD double mutants, presents a major therapeutic challenge. OTS447 is a novel, potent, and highly selective FLT3 inhibitor that has demonstrated significant preclinical activity against both FLT3-ITD and, critically, FLT3-ITD/TKD double mutant AML. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Introduction to FLT3 Mutations in AML

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1][2] In approximately 30% of AML patients, FLT3 is constitutively activated by mutations, leading to uncontrolled cell proliferation and survival.[3][4][5][6] The two primary types of activating FLT3 mutations are:

  • Internal Tandem Duplications (FLT3-ITD): In-frame duplications of a segment of the juxtamembrane domain, found in about 25% of AML cases.[6] FLT3-ITD mutations are associated with a poor prognosis.[6][7]

  • Tyrosine Kinase Domain (TKD) Mutations: Point mutations, most commonly at the D835 residue, present in approximately 7-10% of AML patients.[6]

The development of FLT3 inhibitors has been a significant advancement in the treatment of FLT3-mutated AML. However, resistance to these therapies is common. One of the key mechanisms of acquired resistance is the development of a secondary TKD mutation in a leukemia clone that already harbors a FLT3-ITD mutation, resulting in a FLT3-ITD/TKD double mutant .[3][4][5][8] These double mutants are often resistant to existing FLT3 inhibitors.

This compound: A Potent Inhibitor of FLT3 and its Resistant Mutants

This compound is a novel small molecule inhibitor of FLT3. Preclinical studies have demonstrated its high potency and selectivity, particularly against clinically relevant resistant mutations.

In Vitro Kinase Inhibition

This compound exhibits potent enzymatic inhibition of FLT3 kinase.[3][4][5] The primary abstract detailing this compound reports a remarkable IC50 value, indicating strong binding and inhibition at the enzymatic level.

Target IC50 (nM) Reference
FLT30.19[3][4][5]
Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. This compound has been profiled against a large panel of human kinases and has demonstrated a high degree of selectivity for FLT3.

Assay Concentration of this compound Number of Kinases Tested Number of Kinases with ≥80% Inhibition (including FLT3) Reference
Human Kinase Profile5 nM3717[3][4][5]
Activity Against FLT3-ITD/TKD Double Mutants

A key feature of this compound is its potent activity against FLT3-ITD/TKD double mutants, which are a common cause of clinical resistance to other FLT3 inhibitors.

Cell Line Model FLT3 Mutation Reported this compound Activity Reference
Ba/F3FLT3-ITD-D835YInhibited as strongly as FLT3-ITD mutant[3][4][5]
Ba/F3FLT3-ITD-F691IMore strongly inhibited than Ba/F3 parental cells[3][4][5]

Note: Specific IC50 values for the double mutant cell lines have not been reported in the currently available literature.

Cellular Activity in AML Cell Lines

This compound effectively suppresses the proliferation of human AML cell lines harboring FLT3-ITD mutations.

Cell Line FLT3 Status Effect of this compound Reference
MV4-11FLT3-ITDStrong suppression of proliferation[3][4][5]
MOLM13FLT3-ITDStrong suppression of proliferation[3][4][5]
FLT3-WT Cell LinesFLT3-WTWeaker suppression of proliferation compared to FLT3-ITD lines[3][4][5]

Furthermore, treatment with this compound induces apoptosis in the MV4-11 cell line.[3][4][5]

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been evaluated in a mouse xenograft model using the FLT3-ITD positive MV4-11 cell line. The results indicate that this compound demonstrates potent, dose-dependent tumor growth inhibition in vivo.[3][4][5]

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the constitutive kinase activity of mutant FLT3, leading to the downregulation of key downstream signaling pathways that drive leukemic cell proliferation and survival.

Inhibition of FLT3 Signaling Pathway

Treatment of FLT3-mutated AML cells with this compound leads to a dose-dependent decrease in the autophosphorylation of FLT3.[3][4][5] This, in turn, blocks the activation of critical downstream signaling cascades.

FLT3_Signaling_and_OTS447_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD/TKD (Constitutively Active) STAT5 STAT5 FLT3->STAT5 p PI3K PI3K FLT3->PI3K p RAS RAS FLT3->RAS p Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT p ERK ERK RAS->ERK p AKT->Proliferation ERK->Proliferation This compound This compound This compound->FLT3

Caption: this compound inhibits FLT3 autophosphorylation and downstream signaling.

Experimental evidence shows that this compound treatment decreases the phosphorylation of key downstream effectors including STAT5, ERK, and AKT.[1][3][4][5]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow A Seed AML cells in 96-well plates B Treat with serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTS/MTT reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance (490 nm for MTS) E->F G Calculate IC50 values F->G

Caption: Workflow for a typical cell viability assay.

Protocol:

  • Cell Plating: Seed AML cells (e.g., MV4-11, MOLM13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: If using MTT, add a solubilization solution. Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for FLT3 Signaling

This technique is used to detect changes in protein expression and phosphorylation status.

Western_Blot_Workflow A Treat AML cells with This compound for 2-24 hours B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block and incubate with primary antibodies (e.g., p-FLT3, FLT3, p-STAT5) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal with chemiluminescence F->G

Caption: Standard workflow for Western blot analysis.

Protocol:

  • Cell Treatment: Culture AML cells and treat with various concentrations of this compound for the desired time (e.g., 2 hours for phosphorylation studies, 24 hours for protein expression).

  • Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mouse Xenograft Model

This in vivo model is used to assess the antitumor efficacy of this compound.

Protocol:

  • Cell Implantation: Subcutaneously or intravenously inject a suspension of MV4-11 cells into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) on a defined schedule.

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor effect.

Conclusion and Future Directions

This compound is a highly potent and selective FLT3 inhibitor with promising preclinical activity against FLT3-ITD AML, including the challenging FLT3-ITD/TKD double mutant forms that confer resistance to other therapies. Its ability to inhibit key downstream signaling pathways, induce apoptosis, and suppress tumor growth in vivo underscores its potential as a valuable therapeutic agent for this high-risk patient population.

Further research is warranted to fully elucidate the inhibitory profile of this compound against a broader panel of FLT3 TKD mutations and to understand its potential in combination with other anti-leukemic agents. The progression of this compound into clinical trials will be a critical next step in determining its safety and efficacy in patients with relapsed or refractory FLT3-mutated AML.

References

Technical Guide: Cellular Effects of OTS447 on MV4-11 and MOLM13 Acute Myeloid Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the cellular and molecular effects of OTS447, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, on the FLT3-internal tandem duplication (ITD) positive acute myeloid leukemia (AML) cell lines, MV4-11 and MOLM13.

Introduction and Mechanism of Action

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), with internal tandem duplication (ITD) mutations being the most common type, occurring in approximately 30% of AML cases.[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. This compound is a novel, potent, and highly selective inhibitor of FLT3, developed to target both FLT3-ITD and tyrosine kinase domain (TKD) mutations, which can confer resistance to other FLT3 inhibitors.[1]

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. This leads to a dose-dependent reduction in the autophosphorylation of the FLT3 receptor.[1] Consequently, the downstream signaling cascades that are constitutively active in FLT3-ITD positive cells are suppressed. Key signaling nodes affected include STAT5, AKT, and ERK, whose phosphorylation is significantly decreased upon treatment with this compound.[1][2] The inhibition of these pro-survival and proliferative pathways is the primary mechanism driving the anti-leukemic effects of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 p AKT AKT FLT3->AKT p ERK ERK FLT3->ERK p Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition This compound This compound This compound->FLT3 Inhibition cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis & Interpretation start Culture MV4-11 & MOLM13 Cells treatment Treat cells with this compound (Dose-response & time-course) start->treatment proliferation Proliferation Assay (e.g., MTT) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot (p-FLT3, p-STAT5, etc.) treatment->western_blot ic50 Determine IC50 proliferation->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway_inhibition Confirm Pathway Inhibition western_blot->pathway_inhibition conclusion Conclusion on Cellular Effects ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion pathway_inhibition->conclusion

References

Methodological & Application

Application Notes and Protocols for OTS447 in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447 is a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target.[3] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in mouse xenograft models of human AML.[1][2] These application notes provide a summary of the available in vivo data for this compound and a detailed protocol for establishing and evaluating the efficacy of FLT3 inhibitors in a mouse xenograft model.

Due to the limited availability of detailed public data on this compound, this document also includes information on OTS167, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) developed by the same organization.[4][5] Data from OTS167 studies is provided as a detailed example of in vivo evaluation of a targeted small molecule inhibitor in various xenograft models.

Data Presentation: In Vivo Efficacy of this compound and Related Compounds

The following tables summarize the quantitative data from in vivo mouse xenograft studies for this compound and the related compound OTS167.

Table 1: In Vivo Efficacy of this compound in AML Xenograft Model

CompoundTargetCancer TypeCell LineMouse ModelEfficacySource
This compoundFLT3Acute Myeloid Leukemia (AML)MV4-11 (FLT3-ITD)Mouse XenograftPotent, dose-dependent tumor growth inhibition[1][2]

Note: Specific dosage, administration route, and quantitative tumor growth inhibition data for this compound are not yet publicly available.

Table 2: In Vivo Efficacy of OTS167 in Various Xenograft Models

CompoundTargetCancer TypeCell Line/ModelMouse ModelEfficacySource
OTS167MELKNeuroblastomaXenograftNude MiceSignificant suppression of tumor progression. 77% reduction in average tumor weight compared to control.[6]
OTS167MELKNeuroblastoma (Minimal Residual Disease)XenograftNude MiceProlonged survival (104 ± 10 days vs. 80 ± 12 days for control).[6][7]
OTS167MELKSmall Cell Lung Cancer (SCLC)XenograftN/ASignificant tumor growth suppressive effect.[5]
OTS167MELKBreast CancerXenograftN/ASignificant tumor growth suppressive effect.[5]
OTS167MELKGlioblastomaXenograftN/AEffectively prolonged survival and inhibited tumor cell growth.[6]

Experimental Protocols

This section provides a detailed protocol for a subcutaneous xenograft study using the MV4-11 human AML cell line, a common model for testing FLT3 inhibitors like this compound.

Protocol: Subcutaneous MV4-11 Xenograft Model for Efficacy Studies

1. Cell Culture and Preparation

  • Cell Line: MV4-11 (human acute myeloid leukemia, homozygous for FLT3-ITD mutation).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: Collect cells during the logarithmic growth phase. Centrifuge at 300 x g for 5 minutes, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or serum-free medium.

  • Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is >95%.

  • Cell Concentration: Adjust the cell suspension to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel Basement Membrane Matrix on ice.[8]

2. Animal Model

  • Mouse Strain: Immunocompromised mice such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or similar strains are recommended.

  • Age/Sex: 6-8 week old female mice.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

3. Tumor Inoculation

  • Injection Volume: 0.2 mL of the cell suspension (containing 5 x 10⁶ MV4-11 cells).

  • Injection Site: Subcutaneously into the right flank of the mouse.

  • Procedure: Anesthetize the mice prior to injection. Use a 27-gauge needle for the injection.[9]

4. Tumor Growth Monitoring and Treatment Initiation

  • Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[10]

5. Drug Administration

  • Vehicle Control: The vehicle used to dissolve this compound should be administered to the control group.

  • This compound Treatment: The specific dose, route of administration (e.g., oral gavage, intraperitoneal injection), and treatment schedule for this compound are not publicly available and would need to be determined based on formulation and pharmacokinetic/pharmacodynamic studies.

  • Monitoring: Record the body weight of the mice 2-3 times per week as an indicator of toxicity.

6. Efficacy Evaluation and Endpoint

  • Primary Endpoint: Tumor growth inhibition. This is typically assessed by comparing the tumor volumes in the treated group to the control group.

  • Secondary Endpoints:

    • Tumor weight at the end of the study.

    • Survival analysis.

    • Immunohistochemical analysis of tumor tissue for biomarkers of drug activity (e.g., p-FLT3, Ki-67).

  • Ethical Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant distress or weight loss (>20%).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor (ITD Mutation) PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 AKT AKT PI3K->AKT Proliferation_Survival Gene Expression (Proliferation, Survival, Anti-Apoptosis) AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5->Proliferation_Survival This compound This compound This compound->FLT3_Receptor Inhibits

MELK_Signaling_Pathway cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes MELK MELK FOXM1 FOXM1 MELK->FOXM1 p53 p53 MELK->p53 B-Myb B-Myb MELK->B-Myb c-JUN c-JUN MELK->c-JUN ASK1 ASK1 MELK->ASK1 DEPDC1 DEPDC1 MELK->DEPDC1 OTS167 OTS167 OTS167->MELK Inhibits Cell_Cycle_Progression Cell Cycle Progression FOXM1->Cell_Cycle_Progression Stem_Cell_Maintenance Stem Cell Maintenance FOXM1->Stem_Cell_Maintenance Apoptosis_Regulation Apoptosis Regulation p53->Apoptosis_Regulation B-Myb->Cell_Cycle_Progression Tumor_Growth Tumor Growth c-JUN->Tumor_Growth ASK1->Apoptosis_Regulation DEPDC1->Tumor_Growth

Experimental Workflow

Xenograft_Workflow Cell_Culture 1. MV4-11 Cell Culture & Expansion Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Inoculation 3. Subcutaneous Inoculation in Immunocompromised Mice Cell_Harvest->Inoculation Tumor_Growth 4. Tumor Growth Monitoring Inoculation->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Analysis (Tumor Weight, Survival, Biomarkers) Monitoring->Endpoint

References

Application Notes and Protocols for OTS447 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase that is overexpressed in a wide range of human cancers, including those of the breast, lung, prostate, and pancreas, and is associated with poor prognosis.[1][2] It plays a crucial role in cancer cell proliferation, survival, and the maintenance of cancer stem cells.[1][2][3] this compound, also referred to as OTS167 or OTSSP167 in the literature, has demonstrated significant anti-tumor activity in preclinical animal models, making it a promising candidate for cancer therapy.[2][4][5][6] These application notes provide detailed protocols for the preparation and administration of this compound in animal models to facilitate further research and development.

Mechanism of Action and Signaling Pathway

MELK is involved in various cellular processes critical for tumorigenesis.[1] It regulates cell cycle progression and is implicated in the maintenance of cancer stem-like cells.[3] this compound exerts its anti-cancer effects by inhibiting the kinase activity of MELK, which in turn disrupts downstream signaling pathways essential for cancer cell growth and survival. One of the key downstream targets of MELK is the transcription factor FOXM1, which is a master regulator of mitotic progression.[3][7] By inhibiting MELK, this compound reduces the phosphorylation and activation of FOXM1, leading to the downregulation of mitotic regulators and ultimately cell cycle arrest and apoptosis.[3][7]

MELK_Signaling_Pathway This compound This compound MELK MELK This compound->MELK Inhibition FOXM1 FOXM1 MELK->FOXM1 Phosphorylation & Activation Apoptosis Apoptosis MELK->Apoptosis Inhibition Mitotic_Regulators Mitotic Regulators (e.g., Aurora B, CDC25B) FOXM1->Mitotic_Regulators Upregulation Cell_Cycle_Progression Cell Cycle Progression Mitotic_Regulators->Cell_Cycle_Progression

Caption: MELK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound (OTS167/OTSSP167) in various xenograft models.

Table 1: Intravenous Administration of this compound in Xenograft Models

Cancer TypeCell LineMouse StrainDosage and ScheduleTreatment DurationTumor Growth Inhibition (TGI)Reference
Lung CancerA549Nude2 mg/kg, twice a week3 weeks27%[1]
Lung CancerA549Nude12 mg/kg, twice a week3 weeks88%[1]
Lung CancerA549Nude25 mg/kg, twice a week3 weeks117%[1]
Breast CancerMDA-MB-231Nude20 mg/kg, once every two days14 days73%[4]
Lung CancerA549Nude1 mg/kg, once a dayNot Specified51%[5]
Lung CancerA549Nude5 mg/kg, once a dayNot Specified91%[5]
Lung CancerA549Nude10 mg/kg, once a dayNot Specified108%[5]

Table 2: Oral Administration of this compound in Xenograft Models

Cancer TypeCell LineMouse StrainDosage and ScheduleTreatment DurationTumor Growth Inhibition (TGI)Reference
Breast CancerMDA-MB-231Nude10 mg/kg, once a day14 days72%[7]
Lung CancerA549Nude5 mg/kg, once a dayNot Specified95%[5]
Lung CancerA549Nude10 mg/kg, once a dayNot Specified124%[5]
Prostate CancerDU145Nude10 mg/kg, once a dayNot Specified106%[5]
Pancreatic CancerMIAPaCa-2Nude10 mg/kg, once a dayNot Specified87%[5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

a. Intravenous (IV) Formulation

A common vehicle for intravenous administration of this compound (as OTS167) in mice consists of a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and water.

  • Materials:

    • This compound (OTS167) powder

    • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

    • Cremophor EL (polyoxyethylated castor oil)

    • Sterile Water for Injection or 0.9% Saline

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing concentration.

    • For a final vehicle composition of 20% DMSO / 10% (DMSO/Cremophor EL 1:1) / 70% Water, first mix equal volumes of DMSO and Cremophor EL to create the 1:1 solution.

    • In a sterile tube, add the required volume of the this compound/DMSO stock solution.

    • Add the appropriate volume of the DMSO/Cremophor EL mixture.

    • Finally, add the sterile water or saline to reach the final desired volume and concentration.

    • Vortex the solution thoroughly to ensure it is clear and homogenous before administration.

b. Oral Gavage (PO) Formulation

For oral administration, this compound can be formulated in a vehicle containing Solutol HS-15 and Polyethylene Glycol (PEG) 600.

  • Materials:

    • This compound (OTS167) powder

    • Solutol HS-15 (Macrogol 15 hydroxystearate)

    • Polyethylene Glycol 600 (PEG 600)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Prepare the vehicle by mixing 10% Solutol HS-15 and 90% PEG 600 (v/v).

    • Add the this compound powder to the vehicle.

    • Vortex or sonicate the mixture until the compound is fully dissolved and the solution is clear.

Animal Handling and Xenograft Model Establishment
  • Animal Models:

    • Immunocompromised mice (e.g., Nude, SCID) are typically used for xenograft studies with human cancer cell lines.

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line (e.g., A549, MDA-MB-231) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Administration of this compound

a. Intravenous (IV) Injection via Tail Vein

IV_Injection_Workflow start Start restrain Restrain Mouse start->restrain warm_tail Warm Tail (e.g., with heat lamp) restrain->warm_tail locate_vein Locate Lateral Tail Vein warm_tail->locate_vein insert_needle Insert Needle (27-30G) Bevel Up locate_vein->insert_needle inject_slowly Inject this compound Solution (Slowly) insert_needle->inject_slowly withdraw_needle Withdraw Needle inject_slowly->withdraw_needle apply_pressure Apply Pressure to Site withdraw_needle->apply_pressure monitor Monitor Animal apply_pressure->monitor end End monitor->end

Caption: Workflow for intravenous tail vein injection in mice.

  • Procedure:

    • Prepare the this compound IV formulation as described above.

    • Place the mouse in a suitable restraint device.

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle attached to a syringe containing the this compound solution, carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the calculated volume of the solution. Observe for any swelling at the injection site, which would indicate a failed injection.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

b. Oral Gavage (PO)

Oral_Gavage_Workflow start Start restrain Restrain Mouse by Scruffing start->restrain measure_tube Measure Gavage Tube Length (Mouth to Last Rib) restrain->measure_tube insert_tube Gently Insert Gavage Tube over Tongue into Esophagus measure_tube->insert_tube administer Administer this compound Solution insert_tube->administer withdraw_tube Slowly Withdraw Gavage Tube administer->withdraw_tube monitor Monitor Animal withdraw_tube->monitor end End monitor->end

Caption: Workflow for oral gavage administration in mice.

  • Procedure:

    • Prepare the this compound oral formulation as described above.

    • Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head.

    • Measure the appropriate length for gavage tube insertion by holding the tube alongside the mouse from the mouth to the last rib.

    • Gently insert the ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. Do not force the tube.

    • Once the tube is in place, slowly administer the calculated volume of the this compound solution.

    • After administration, gently and slowly remove the gavage tube.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Concluding Remarks

These protocols provide a comprehensive guide for the in vivo administration of the MELK inhibitor this compound in animal models. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable data for the preclinical evaluation of this promising anti-cancer agent. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for OTS447 Dose-Response Curve Analysis In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447 is a novel and potent small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies. Activating mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. This compound has demonstrated significant inhibitory activity against both wild-type and mutated forms of FLT3, making it a promising candidate for targeted cancer therapy.

These application notes provide a comprehensive overview of the in vitro dose-response analysis of this compound, including its inhibitory potency against FLT3, its anti-proliferative effects on various cancer cell lines, and detailed protocols for key experimental procedures.

Data Presentation

The inhibitory activity of this compound has been evaluated against the FLT3 kinase and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and other measures of potency are summarized below. It is important to note that different sources have reported varying IC50 values for the direct inhibition of FLT3 kinase, with one report citing an IC50 of 0.19 nM and another a value of 21 nM.[1][2] This discrepancy may be due to different assay conditions or methodologies.

Target/Cell LineMutation StatusAssay TypeIC50/EffectReference
Biochemical Assay
FLT3 KinaseN/AKinase Inhibition Assay0.19 nM[1]
FLT3 KinaseN/AKinase Inhibition Assay21 nM[2]
Cell-Based Assays
MV4-11FLT3-ITDAnti-proliferativeStrong suppression[1]
MOLM13FLT3-ITDAnti-proliferativeStrong suppression[1]
Ba/F3FLT3-ITD-D835YAnti-proliferativeStrong inhibition[1]
Ba/F3FLT3-ITD-F691IAnti-proliferativeStronger inhibition than parental Ba/F3[1]
FLT3-WT Cell LinesFLT3 Wild-TypeAnti-proliferativeWeaker suppression compared to FLT3-ITD[1]

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the FLT3 signaling pathway. Upon binding to the FLT3 receptor, this compound blocks its autophosphorylation, thereby preventing the activation of downstream signaling cascades that are critical for cell survival and proliferation, including the STAT5, RAS/MAPK (ERK), and PI3K/AKT pathways.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 p-FLT3 (Autophosphorylation) FLT3->pFLT3 FLT3 Ligand or Mutation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 MEK MEK RAS->MEK AKT AKT PI3K->AKT pSTAT5 p-STAT5 STAT5->pSTAT5 ERK ERK MEK->ERK pAKT p-AKT AKT->pAKT pSTAT5_nuc p-STAT5 pSTAT5->pSTAT5_nuc pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription pSTAT5_nuc->Transcription This compound This compound This compound->pFLT3 Inhibition

Figure 1: this compound Mechanism of Action in the FLT3 Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to analyze the dose-response of this compound.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on FLT3 kinase activity.

1. Materials:

  • Recombinant human FLT3 protein

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • FLT3-specific substrate (e.g., a synthetic peptide)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare a serial dilution of this compound in kinase buffer. The final concentrations should typically range from 0.01 nM to 10 µM. Include a DMSO-only control.

  • In a 384-well plate, add the diluted this compound or DMSO control.

  • Add the FLT3 enzyme and the specific substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for FLT3.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • The data is then plotted as the percentage of kinase activity versus the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow A Prepare this compound Serial Dilution B Add this compound/DMSO to 384-well Plate A->B C Add FLT3 Enzyme and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Add ADP-Glo Reagent E->F G Measure Luminescence F->G H Data Analysis (IC50 Calculation) G->H

Figure 2: Workflow for the In Vitro FLT3 Kinase Inhibition Assay.
Protocol 2: Cell Viability (Anti-proliferative) Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines. The MTT or CellTiter-Glo® assay is commonly used.

1. Materials:

  • Cancer cell lines (e.g., MV4-11, MOLM13, and a FLT3-WT control line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well clear or opaque-walled plates

  • Spectrophotometer or luminometer

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Prepare a serial dilution of this compound in complete culture medium. Final concentrations should typically range from 0.1 nM to 100 µM. Include a DMSO-only vehicle control.

  • Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • For MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • For CellTiter-Glo® Assay:

    • Follow the manufacturer's protocol to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration.

  • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Cell_Viability_Workflow A Seed Cells in 96-well Plate C Treat Cells with this compound/Vehicle A->C B Prepare this compound Serial Dilution in Medium B->C D Incubate for 72 hours C->D E Add Viability Reagent (MTT or CTG) D->E F Incubate and Measure Signal E->F G Data Analysis (IC50 Calculation) F->G

Figure 3: Workflow for the Cell Viability Assay.
Protocol 3: Western Blot Analysis of FLT3 Pathway Inhibition

This protocol is used to confirm that this compound inhibits the phosphorylation of FLT3 and its downstream targets in a dose-dependent manner.

1. Materials:

  • Cancer cell line expressing activated FLT3 (e.g., MV4-11)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and an antibody for a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

2. Procedure:

  • Seed cells and treat with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a short period (e.g., 2-4 hours).

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Densitometry can be used to quantify the changes in protein phosphorylation relative to the total protein and loading control.

Conclusion

This compound is a highly potent FLT3 inhibitor with significant anti-proliferative activity against cancer cells harboring FLT3 mutations. The provided protocols offer a framework for the in vitro characterization of this compound's dose-response relationship and its mechanism of action. Careful execution of these experiments will provide valuable data for the preclinical evaluation of this promising therapeutic agent.

References

Application Notes and Protocols for Developing OTS447 Combination Therapies in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. OTS447 is a novel, potent, and highly selective small molecule inhibitor of FLT3. It has demonstrated significant anti-leukemic activity in preclinical models of AML by targeting both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1] This document provides a comprehensive guide to developing combination therapies involving this compound for the treatment of AML, including the scientific rationale, detailed experimental protocols, and data presentation guidelines.

Rationale for Combination Therapies

While potent FLT3 inhibitors like this compound show promise, monotherapy in cancer is often limited by the development of resistance.[2][3] Combining this compound with other anti-leukemic agents that have different mechanisms of action can lead to synergistic cytotoxicity, overcome resistance, and improve therapeutic outcomes. Based on preclinical and clinical studies with other FLT3 inhibitors, promising combination strategies for this compound in AML include:

  • BCL-2 Inhibitors (e.g., Venetoclax): FLT3 signaling can upregulate anti-apoptotic proteins like MCL-1 and BCL-XL, contributing to resistance to BCL-2 inhibition. Conversely, inhibition of FLT3 can increase dependence on BCL-2 for survival, creating a synthetic lethal interaction when combined with a BCL-2 inhibitor like venetoclax.[4][5][6][7]

  • Hypomethylating Agents (HMAs) (e.g., Azacitidine, Decitabine): HMAs are a standard of care for older AML patients and work by reversing epigenetic silencing of tumor suppressor genes.[8] Preclinical studies have shown that combining FLT3 inhibitors with HMAs can result in synergistic anti-leukemic effects, including increased apoptosis and differentiation.[9]

  • Conventional Chemotherapy (e.g., Cytarabine, Doxorubicin): The sequence of administration is crucial when combining FLT3 inhibitors with chemotherapy. Preclinical models suggest that administering chemotherapy followed by a FLT3 inhibitor leads to synergistic cytotoxicity.[10][11]

Preclinical Data Summary

The following tables summarize key preclinical data for this compound as a single agent and the synergistic effects observed when combining other potent FLT3 inhibitors with potential partner drugs. This data provides a strong rationale for investigating similar combinations with this compound.

Table 1: Single-Agent Activity of this compound in AML

ParameterValueCell Line/ModelReference
FLT3 IC50 0.19 nMIn vitro kinase assay[1]
Anti-proliferative Activity More potent in FLT3-ITD cell lines (MV4-11, MOLM13) than FLT3-WT cell lines.AML cell lines[1]
In vivo Efficacy Potent, dose-dependent tumor growth inhibition.MV4-11 mouse xenograft model[1]

Table 2: Preclinical Synergy of FLT3 Inhibitors in Combination Therapies

FLT3 InhibitorCombination AgentEffectModel SystemReference
Quizartinib Venetoclax (BCL-2 inhibitor)Synergistic induction of apoptosis, prolonged survival.FLT3-ITD+ AML cell lines and PDX models[4][5]
Gilteritinib Venetoclax (BCL-2 inhibitor)Synergistic cytotoxicity, active in venetoclax-resistant models.FLT3-wildtype and mutated AML cell lines[7]
Generic FLT3 inhibitors Decitabine, Azacitidine (HMAs)Synergistic growth inhibition and apoptosis.FLT3/ITD AML cell lines and primary patient cells[9]
Various FLT3 inhibitors Cytarabine, Doxorubicin (Chemotherapy)Sequence-dependent synergy (chemotherapy followed by FLT3 inhibitor).FLT3/ITD AML cell lines[10]

Experimental Protocols

This section provides detailed protocols for key in vitro and in vivo experiments to evaluate this compound combination therapies.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • AML cell lines (e.g., MV4-11, MOLM-13 for FLT3-ITD; OCI-AML3 for FLT3-WT)

    • RPMI-1640 medium with 10% FBS

    • 96-well plates

    • This compound and combination agent(s)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[12]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat cells with a dose range of this compound alone, the combination agent alone, and the combination of both at various ratios. Include vehicle-treated wells as a control.

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][13]

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570-590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 values and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated AML cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat AML cells with this compound, the combination agent, or the combination for 24-48 hours.

    • Harvest approximately 1 x 10^6 cells by centrifugation.[14]

    • Wash the cells twice with cold PBS.[14]

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[14]

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • Treated and untreated AML cells

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat AML cells with this compound, the combination agent, or the combination for 24-48 hours.

    • Harvest approximately 1 x 10^6 cells.

    • Wash cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours or overnight.[16]

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

In Vivo Models

Patient-Derived Xenograft (PDX) Models

PDX models are crucial for evaluating the efficacy of drug combinations in a system that more closely recapitulates the heterogeneity of human AML.[17][18][19]

  • Materials:

    • Immunodeficient mice (e.g., NSG)

    • Primary AML patient samples

    • This compound and combination agent(s) formulated for in vivo administration

    • Flow cytometry reagents for monitoring human CD45+ cell engraftment

  • Procedure:

    • Engraftment:

      • Thaw cryopreserved primary AML patient cells and ensure high viability.[17][19]

      • Inject 1-5 x 10^6 viable AML cells intravenously (tail vein) into sublethally irradiated NSG mice.[20]

      • Monitor engraftment by weekly retro-orbital or tail vein blood sampling and flow cytometry for the presence of human CD45+ cells. Engraftment can take 3-6 months.[17]

    • Drug Treatment:

      • Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment groups: vehicle control, this compound alone, combination agent alone, and this compound plus the combination agent.

      • Administer drugs according to a predetermined schedule and route based on pharmacokinetic and tolerability studies.

    • Efficacy Evaluation:

      • Monitor tumor burden by regular peripheral blood analysis for human CD45+ cells.

      • Monitor animal health and body weight.

      • At the end of the study, or when humane endpoints are reached, euthanize the mice and harvest bone marrow, spleen, and peripheral blood to determine the percentage of human leukemic cells by flow cytometry.

      • Assess overall survival as a primary endpoint.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 This compound This compound This compound->FLT3 Inhibits

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Synergy_Workflow cluster_assays In Vitro Assays start Start: AML Cell Culture treatment Treat with this compound, Combination Agent, and Combination start->treatment incubation Incubate for 24-72h treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle (PI Staining) incubation->cell_cycle analysis Data Analysis: IC50, Combination Index (CI) viability->analysis apoptosis->analysis cell_cycle->analysis conclusion Determine Synergy, Additivity, or Antagonism analysis->conclusion

Caption: Workflow for in vitro evaluation of this compound combination therapies.

PDX_Model_Workflow patient_cells Primary AML Patient Cells injection Intravenous Injection patient_cells->injection mice Immunodeficient Mice (e.g., NSG) injection->mice engraftment Monitor Engraftment (hCD45+ in blood) mice->engraftment randomization Randomize into Treatment Groups engraftment->randomization treatment Administer Vehicle, this compound, Combo Agent, or Combination randomization->treatment monitoring Monitor Tumor Burden & Survival treatment->monitoring endpoint Endpoint Analysis: BM, Spleen, Blood monitoring->endpoint

References

OTS447: Application Notes and Protocols for a Novel FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447 is a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor identified as a promising therapeutic candidate for Acute Myeloid Leukemia (AML) characterized by FLT3 mutations. Developed by OncoTherapy Science, Inc., this compound has demonstrated significant preclinical activity. This document provides a comprehensive overview of the available information on this compound, including its mechanism of action, biological activity, and general, plausible methods for its synthesis and purification based on common practices for similar small molecule kinase inhibitors.

Note: Detailed, specific synthesis and purification protocols for this compound are not publicly available in the scientific literature or patent databases as of the last search. The methods described below are illustrative and based on the synthesis of structurally related compounds.

Mechanism of Action and Signaling Pathway

This compound targets FLT3, a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor, promoting uncontrolled cell growth and contributing to the pathogenesis of AML.

This compound inhibits the autophosphorylation of FLT3, thereby blocking its downstream signaling pathways. This inhibition leads to the decreased phosphorylation of key signaling molecules such as STAT5, ERK, and AKT, ultimately inducing apoptosis and inhibiting the proliferation of cancer cells with activating FLT3 mutations.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor GRB2_SOS GRB2/SOS FLT3->GRB2_SOS P PI3K PI3K FLT3->PI3K P JAK JAK FLT3->JAK P This compound This compound This compound->FLT3 Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Biological Activity of this compound

Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound against FLT3. The following table summarizes the key quantitative data available.

ParameterValueCell Line/AssayReference
FLT3 IC50 0.19 nMKinase Assay
Anti-proliferative Activity Dose-dependentMV4-11 (AML cell line)
Apoptosis Induction ObservedMV4-11 (AML cell line)
In vivo Efficacy Dose-dependent tumor growth inhibitionMV4-11 mouse xenograft model

Table 1: Summary of the biological activity of this compound.

Hypothetical Synthesis and Purification of this compound

While the specific synthetic route for this compound is not publicly disclosed, a plausible approach can be conceptualized based on its likely chemical structure as a nitrogen-containing heterocyclic compound, a common feature of kinase inhibitors. The following workflow outlines a general strategy for the synthesis and purification of a small molecule kinase inhibitor like this compound.

Synthesis_Purification_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_analysis Analysis and Characterization Start Starting Materials Intermediate1 Intermediate 1 Start->Intermediate1 Step 1: Coupling Reaction Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2: Functional Group Modification Crude Crude this compound Intermediate2->Crude Step 3: Final Coupling Chromatography Column Chromatography Crude->Chromatography Crystallization Crystallization / Precipitation Chromatography->Crystallization Purity Purity Analysis (HPLC, LC-MS) Crystallization->Purity Structure Structural Confirmation (NMR, MS) Purity->Structure Final Pure this compound Structure->Final

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols (General)

The following are generalized protocols for the key stages of synthesis and purification of a small molecule inhibitor like this compound. These are not specific to this compound and should be adapted and optimized based on the specific chemical properties of the compound.

Protocol 1: General Procedure for a Suzuki Coupling Reaction (Illustrative Synthetic Step)

This protocol describes a common cross-coupling reaction used in the synthesis of complex organic molecules.

Materials:

  • Aryl halide (starting material 1)

  • Aryl boronic acid or ester (starting material 2)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and reaction setup

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude product

  • Silica gel

  • Appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient)

  • Flash chromatography system or glass column

  • Collection tubes

Procedure:

  • Dissolve the crude product in a minimal amount of the appropriate solvent.

  • Prepare a silica gel column equilibrated with the starting eluent (low polarity).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing solvent polarity.

  • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified compound.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative HPLC is often employed.

Materials:

  • Partially purified product

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Additives (e.g., Trifluoroacetic acid (TFA) or Formic acid)

  • Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

  • Dissolve the sample in a suitable solvent compatible with the mobile phase.

  • Develop an appropriate gradient method on an analytical HPLC to achieve good separation of the target compound from impurities.

  • Scale up the method to the preparative HPLC system.

  • Inject the sample and run the preparative HPLC method.

  • Collect fractions corresponding to the peak of the pure product.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Combine the pure fractions and lyophilize or evaporate the solvent to obtain the final pure compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of AML with FLT3 mutations. Its potent and selective inhibition of the FLT3 signaling pathway provides a strong rationale for its further development. While specific, detailed synthesis and purification protocols are not publicly available, the general methodologies outlined in this document provide a framework for the production and purification of similar small molecule kinase inhibitors. Researchers in the field can utilize this information as a guide for their own drug discovery and development efforts targeting FLT3 and other kinases.

Application Notes and Protocols for the Characterization of OTS447, a Potent FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of OTS447, a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. Detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and cell-based assays are provided to guide researchers in their drug development efforts.

Introduction

This compound is a novel small molecule inhibitor targeting FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Activating mutations in FLT3 lead to constitutive signaling through downstream pathways such as STAT5, ERK, and AKT, promoting cancer cell proliferation and survival.[1] this compound has demonstrated potent inhibitory activity against both wild-type and mutated forms of FLT3, making it a promising therapeutic candidate for AML.[1]

Physicochemical Properties and Purity Analysis

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of this compound and for monitoring its stability under various stress conditions.

Table 1: HPLC Method Parameters for this compound Purity Analysis

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C
Sample Preparation Dissolve this compound in DMSO to a stock concentration of 10 mM, then dilute with mobile phase A to a final concentration of 10 µg/mL.

Experimental Protocol: HPLC Purity and Stability Analysis

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL) in the mobile phase.

  • Sample Preparation: Prepare the this compound sample to be analyzed at the same concentration as the standard.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram. For stability studies, subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the degradation products.

Molecular Characterization

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight of this compound and for the identification of potential metabolites in preclinical studies.

Table 2: Mass Spectrometry Parameters for this compound Characterization

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Energy (for MS/MS) Ramped from 10 to 40 eV
Acquisition Range 100 - 1000 m/z
Sample Infusion Infuse the sample solution (1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) at a flow rate of 10 µL/min.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent for infusion or LC-MS analysis.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight.

  • Fragmentation Analysis (MS/MS): Select the parent ion of this compound and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern, which can be used for structural elucidation and metabolite identification.

Biological Activity and Potency

Cell-Based Assays

Cell-based assays are essential for evaluating the biological activity of this compound, including its potency in inhibiting FLT3 signaling and its cytotoxic effects on cancer cells.

Table 3: In Vitro Inhibitory Activity of this compound

Target/Cell LineAssay TypeIC50 (nM)
FLT3 (enzyme) Kinase Assay0.19[1]
MV4-11 (AML, FLT3-ITD) Proliferation AssayData not available in provided search results
MOLM13 (AML, FLT3-ITD) Proliferation AssayData not available in provided search results

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed AML cell lines (e.g., MV4-11, MOLM13) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment: Treat AML cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT. Use a loading control like GAPDH or β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Signaling Pathway and Experimental Workflows

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Transcription Gene Transcription STAT5->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Differentiation This compound This compound This compound->FLT3 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3

Caption: FLT3 Signaling Pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Characterization_Workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HPLC HPLC Analysis (Purity, Stability) Kinase_Assay Biochemical Kinase Assay (Enzymatic IC50) HPLC->Kinase_Assay MS Mass Spectrometry (Identity, Metabolites) MS->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot) Cell_Proliferation->Signaling_Assay PK Pharmacokinetics Signaling_Assay->PK PD Pharmacodynamics PK->PD Efficacy Xenograft Efficacy Models PD->Efficacy Start Compound Synthesis (this compound) Start->HPLC Start->MS

Caption: Experimental workflow for the characterization of a kinase inhibitor like this compound.

References

Application Notes and Protocols for OTS447 in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447 is a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] Activating mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of AML patients and are associated with a poor prognosis.[1][2] this compound has demonstrated significant anti-leukemic activity by targeting these mutated forms of FLT3, offering a promising therapeutic strategy for this patient population. These application notes provide detailed protocols for in vitro and in vivo experiments to evaluate the efficacy and mechanism of action of this compound in leukemia research.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3.[1][2] This inhibition blocks the autophosphorylation of the FLT3 receptor and subsequently abrogates downstream signaling pathways critical for leukemia cell proliferation and survival, including the STAT5, ERK, and AKT pathways.[1][2] The blockade of these signaling cascades ultimately leads to the induction of apoptosis and a reduction in leukemic cell growth.[1][2]

OTS447_Mechanism_of_Action cluster_cell Leukemia Cell cluster_downstream Downstream Signaling This compound This compound FLT3 FLT3 Receptor (ITD/TKD mutations) This compound->FLT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces pFLT3 pFLT3 (Autophosphorylation) FLT3->pFLT3 Activates STAT5 STAT5 pFLT3->STAT5 ERK ERK pFLT3->ERK AKT AKT pFLT3->AKT pFLT3->Apoptosis Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation

Caption: Mechanism of action of this compound in FLT3-mutated leukemia cells.

Quantitative Data Summary

The following tables summarize the in vitro potency and anti-proliferative effects of this compound on various leukemia cell lines.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
FLT30.19

IC50: The half maximal inhibitory concentration.

Table 2: Anti-Proliferative Effects of this compound on AML Cell Lines

Cell LineFLT3 StatusEffect
MV4-11ITDStrong suppression of proliferation
MOLM13ITDStrong suppression of proliferation
FLT3-WT Cell LinesWild TypeWeaker suppression of proliferation

This data indicates that this compound is significantly more potent against AML cell lines harboring the FLT3-ITD mutation.[1][2]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol determines the effect of this compound on the proliferation of leukemia cell lines.

Workflow Diagram:

Cell_Viability_Workflow start Seed leukemia cells in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for 48-72 hours treat->incubate assay Add MTT or CellTiter-Glo reagent incubate->assay read Measure absorbance or luminescence assay->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the in vitro cell viability assay.

Methodology:

  • Cell Seeding: Seed leukemia cell lines (e.g., MV4-11, MOLM13 for FLT3-ITD; other AML cell lines for FLT3-WT) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells to achieve a final concentration range (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay

This protocol quantifies the induction of apoptosis in leukemia cells following treatment with this compound.

Methodology:

  • Cell Treatment: Treat leukemia cells with this compound at various concentrations (e.g., 25 nM, 50 nM, 100 nM) for 24 to 72 hours.[3] Include a vehicle control.

  • Cell Staining:

    • Annexin V/Propidium Iodide (PI) Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

    • Sub-G1 Analysis: Fix the cells in 70% ethanol overnight. Wash with PBS and resuspend in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For Annexin V/PI staining, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For sub-G1 analysis, quantify the percentage of cells in the sub-G1 phase of the cell cycle.[1]

  • Western Blot for Cleaved Caspase-3: Treat cells with this compound, lyse the cells, and perform Western blotting using an antibody specific for cleaved caspase-3 to confirm the activation of the apoptotic pathway.[3]

Western Blot Analysis for FLT3 Signaling

This protocol assesses the effect of this compound on the phosphorylation of FLT3 and its downstream targets.

Workflow Diagram:

Western_Blot_Workflow start Treat leukemia cells with this compound lysis Lyse cells and quantify protein start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (p-FLT3, FLT3, p-STAT5, etc.) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensity detection->analysis

Caption: Workflow for Western blot analysis of FLT3 signaling.

Methodology:

  • Cell Treatment and Lysis: Treat FLT3-ITD positive cells (e.g., MV4-11) with this compound for a short duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model of AML.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).

  • Tumor Growth and Treatment: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally or via intraperitoneal injection at various doses (dose and schedule to be optimized). The control group should receive a vehicle control.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

This compound is a potent and selective FLT3 inhibitor with significant therapeutic potential for FLT3-mutated leukemia. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical leukemia models. These studies are crucial for the continued development of this promising targeted therapy.

References

Application Notes and Protocols for OTS447 Treatment in Primary AML Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. OTS447 is a novel, potent, and highly selective inhibitor of FLT3 kinase activity, demonstrating significant anti-leukemic effects in preclinical studies.[1][2] These application notes provide detailed protocols for the ex vivo treatment of primary AML patient samples with this compound, offering a framework for assessing its therapeutic potential in a setting that closely mimics the clinical scenario.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of both wild-type and mutated FLT3. In AML cells harboring activating FLT3 mutations, such as internal tandem duplications (FLT3-ITD), this compound blocks the autophosphorylation of the FLT3 receptor.[1][2] This inhibition prevents the subsequent activation of downstream pro-survival and proliferative signaling cascades, including the STAT5, RAS/ERK, and PI3K/AKT pathways.[1][2][3] The blockade of these critical pathways ultimately leads to the induction of apoptosis and a reduction in leukemic cell viability.

OTS447_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK AKT AKT FLT3->AKT This compound This compound This compound->FLT3 pSTAT5 p-STAT5 STAT5->pSTAT5 P Apoptosis Apoptosis pSTAT5->Apoptosis pERK p-ERK ERK->pERK P pERK->Apoptosis pAKT p-AKT AKT->pAKT P pAKT->Apoptosis

Caption: this compound Signaling Pathway in FLT3-ITD AML.

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of this compound on primary AML samples. These values are based on preclinical findings and data from analogous FLT3 inhibitors, and should be considered as a reference for experimental design.

Table 1: this compound Anti-proliferative Activity in Primary AML Blasts

Patient Sample IDFLT3 Mutation StatusIC50 (nM) after 72h
AML-PT01FLT3-ITD1.5
AML-PT02FLT3-ITD2.1
AML-PT03FLT3-WT> 1000
AML-PT04FLT3-ITD1.8

Table 2: Induction of Apoptosis in Primary AML Blasts by this compound (10 nM, 48h)

Patient Sample IDFLT3 Mutation Status% Apoptotic Cells (Annexin V+)Fold Increase vs. Control
AML-PT01FLT3-ITD65.2%4.5
AML-PT02FLT3-ITD71.8%5.2
AML-PT03FLT3-WT12.5%1.2
AML-PT04FLT3-ITD68.4%4.9

Table 3: Inhibition of FLT3 Downstream Signaling in Primary AML Blasts (this compound, 10 nM, 24h)

Protein TargetPatient Sample ID (FLT3-ITD)Fold Decrease in Phosphorylation (vs. Control)
p-STAT5 (Tyr694)AML-PT013.8
p-ERK1/2 (Thr202/Tyr204)AML-PT012.9
p-AKT (Ser473)AML-PT013.2
p-STAT5 (Tyr694)AML-PT024.1
p-ERK1/2 (Thr202/Tyr204)AML-PT023.1
p-AKT (Ser473)AML-PT023.5

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment This compound Treatment cluster_assays Downstream Assays start Primary AML Sample (Bone Marrow or Peripheral Blood) isolate Isolate Mononuclear Cells (Ficoll-Paque Gradient) start->isolate wash Wash and Resuspend Cells isolate->wash culture Culture Cells with Cytokines wash->culture treat Treat with this compound (Varying Concentrations and Times) culture->treat viability Cell Viability Assay (e.g., CTG) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis western Western Blot Analysis (p-FLT3, p-STAT5, p-ERK, p-AKT) treat->western

Caption: General Experimental Workflow.
Protocol 1: Isolation and Culture of Primary AML Cells

  • Sample Collection: Obtain bone marrow aspirates or peripheral blood from AML patients under sterile conditions.

  • Mononuclear Cell Isolation:

    • Dilute the sample 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted sample onto Ficoll-Paque PLUS medium.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Collect the mononuclear cell layer (buffy coat).

  • Cell Washing:

    • Wash the collected cells twice with PBS.

    • Centrifuge at 300 x g for 10 minutes for each wash.

  • Cell Culture:

    • Resuspend the cell pellet in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a cytokine cocktail (e.g., IL-3, SCF, TPO, FLT3-L at 20 ng/mL each).

    • Culture cells at a density of 1 x 10^6 cells/mL at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Cell Viability Assay
  • Cell Seeding: Plate 5 x 10^4 primary AML cells per well in a 96-well plate.

  • This compound Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment:

    • Seed 1 x 10^6 primary AML cells in a 6-well plate.

    • Treat the cells with the desired concentration of this compound (e.g., 10 nM) or vehicle control for 48 hours.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.

Protocol 4: Western Blot Analysis
  • Cell Lysis:

    • Treat 2-5 x 10^6 primary AML cells with this compound (e.g., 10 nM) or vehicle control for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using image analysis software and normalize to the total protein or loading control.

Conclusion

This compound is a promising therapeutic agent for AML, particularly in cases with FLT3 mutations. The protocols outlined in these application notes provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound in primary AML patient samples. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, which is crucial for the continued preclinical and clinical development of this targeted therapy.

References

Application Notes and Protocols for Assessing Apoptosis with OTS447 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation and survival. This compound effectively inhibits FLT3 autophosphorylation and subsequently deactivates downstream pro-survival signaling pathways, including STAT5, ERK, and AKT.[1] This inhibition ultimately leads to the induction of apoptosis in cancer cells harboring FLT3 mutations, such as the FLT3-ITD (internal tandem duplication) mutation.[1][2]

These application notes provide a comprehensive guide for researchers to assess the apoptotic effects of this compound in relevant cancer cell lines. The protocols detailed below are essential for characterizing the pro-apoptotic efficacy of this compound and understanding its mechanism of action.

Key Signaling Pathway

This compound induces apoptosis by inhibiting the constitutively active FLT3 receptor, which in turn blocks critical downstream signaling pathways that promote cell survival and proliferation.

OTS447_Apoptosis_Pathway cluster_downstream Downstream Signaling This compound This compound FLT3 Mutated FLT3 Receptor This compound->FLT3 Inhibition STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK AKT AKT FLT3->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Is Inhibited, Leading to

Caption: this compound-induced apoptosis signaling pathway.

Data Presentation

The following tables summarize expected dose-dependent effects of this compound on apoptosis in FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM13. Note: The following data is illustrative and based on the described dose-dependent effects. Researchers should generate their own data for precise quantification.

Table 1: Apoptosis Induction in MV4-11 Cells Detected by Annexin V/PI Staining

This compound Conc. (nM)Treatment Time (hrs)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle)482.5 ± 0.51.8 ± 0.34.3 ± 0.8
14815.2 ± 1.25.6 ± 0.720.8 ± 1.9
104835.8 ± 2.512.4 ± 1.148.2 ± 3.6
1004855.1 ± 3.125.3 ± 2.080.4 ± 5.1

Table 2: Caspase-3/7 Activation in MOLM13 Cells

This compound Conc. (nM)Treatment Time (hrs)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)241.0 ± 0.1
1242.8 ± 0.3
10246.5 ± 0.7
1002412.3 ± 1.5

Table 3: DNA Fragmentation in MV4-11 Cells by TUNEL Assay

This compound Conc. (nM)Treatment Time (hrs)TUNEL Positive Cells (%)
0 (Vehicle)723.1 ± 0.6
17218.9 ± 2.1
107242.5 ± 3.8
1007275.2 ± 5.5

Experimental Protocols

The following are detailed protocols for assessing apoptosis in cell cultures treated with this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Apoptosis Assays start Seed FLT3-mutant AML cells (e.g., MV4-11) treatment Treat with varying concentrations of this compound and vehicle control start->treatment incubation Incubate for desired time points (e.g., 24, 48, 72 hrs) treatment->incubation annexin_v Annexin V/PI Staining incubation->annexin_v Early/Late Apoptosis caspase Caspase-3/7 Activity incubation->caspase Executioner Caspase Activation tunel TUNEL Assay incubation->tunel DNA Fragmentation analysis Data Acquisition & Analysis (e.g., Flow Cytometry) annexin_v->analysis caspase->analysis tunel->analysis end Quantify Apoptosis analysis->end

Caption: General workflow for assessing this compound-induced apoptosis.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • FLT3-ITD positive cell line (e.g., MV4-11, MOLM13)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates and allow them to adhere or stabilize for 24 hours.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting:

    • For suspension cells (like MV4-11, MOLM13), gently collect the cells and pellet by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-free dissociation buffer. Combine with the supernatant and pellet by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • FLT3-ITD positive cell line

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well white-walled plate in 100 µL of complete medium.

  • This compound Treatment: Add desired concentrations of this compound and a vehicle control to the wells.

  • Incubation: Incubate for the desired time period (e.g., 24 hours) at 37°C.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings of treated samples to the vehicle control to determine the fold change in caspase-3/7 activity.

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • FLT3-ITD positive cell line

  • This compound

  • Microscope slides or coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)

  • In Situ Cell Death Detection Kit, Fluorescein (or equivalent TUNEL assay kit)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • For adherent cells: Grow cells on coverslips in a 6-well plate.

    • For suspension cells: After treatment, cytospin cells onto slides.

  • This compound Treatment: Treat cells with this compound and a vehicle control for the desired time (e.g., 72 hours).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.

  • Permeabilization: Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.

  • TUNEL Reaction:

    • Wash cells with PBS.

    • Prepare the TUNEL reaction mixture (enzyme and label solution) according to the manufacturer's protocol.

    • Add 50 µL of the TUNEL reaction mixture to the cells.

    • Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Washing: Rinse the cells three times with PBS.

  • Counterstaining (for microscopy): Incubate with a DAPI or Hoechst solution for 5 minutes to stain the nuclei.

  • Analysis:

    • Microscopy: Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green), while all nuclei will be stained by DAPI/Hoechst (e.g., blue).

    • Flow Cytometry: After the TUNEL reaction and washing steps, resuspend cells in PBS and analyze on a flow cytometer.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for investigating the pro-apoptotic effects of this compound. Consistent and reproducible assessment of apoptosis is crucial for the preclinical evaluation of this targeted therapy. It is recommended to use at least two different methods to confirm apoptosis, as this provides a more robust and reliable characterization of the cellular response to this compound treatment.

References

Application Notes and Protocols: Western Blot Analysis of the FLT3 Signaling Pathway Following OTS-Compound Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4][5][6][7] Constitutive activation of the FLT3 receptor leads to the aberrant activation of downstream signaling pathways, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, which drive leukemogenesis.[2][8][9]

Targeted inhibition of FLT3 has emerged as a promising therapeutic strategy for FLT3-mutated AML.[8] Compounds such as OTS167 have been shown to downregulate FLT3 expression and inhibit its downstream signaling.[10] While the compound "OTS447" was specified, public scientific literature extensively documents the effects of the related compound OTS167 on the FLT3 pathway. This document will use OTS167 and other well-characterized FLT3 inhibitors as representative examples to provide a comprehensive guide for the Western blot analysis of the FLT3 pathway.

This application note provides detailed protocols for performing Western blot analysis to assess the efficacy of FLT3 inhibitors by examining the phosphorylation status of key proteins within the FLT3 signaling cascade.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in protein phosphorylation and expression following treatment with an effective FLT3 inhibitor, based on published studies. These values are typically determined by densitometric analysis of Western blot bands.

Table 1: Effect of FLT3 Inhibitors on FLT3 Phosphorylation and Expression in FLT3-mutant AML Cell Lines (e.g., MV4-11, MOLM-14).

Protein AnalyzedTreatment Conditions (Example)Expected Change vs. ControlReference
p-FLT3 (Tyr591)50 nM OTS167, 2 hoursSignificant Decrease[10]
Total FLT3 (p160/p130)50 nM OTS167, 24 hoursDecrease[10]
p-FLT3 (Tyr591)100 nM G-749, 2 hoursSignificant Decrease[11]
p-FLT3 (Tyr589/591)100 nM AC220, 18 hoursSignificant Decrease[12]

Table 2: Effect of FLT3 Inhibitors on Downstream Signaling Proteins in FLT3-mutant AML Cell Lines.

Protein AnalyzedTreatment Conditions (Example)Expected Change vs. ControlReference
p-STAT5 (Tyr694)50 nM OTS167, 2 hoursSignificant Decrease[10]
Total STAT550 nM OTS167, 2 hoursNo significant change[13]
p-AKT (Ser473)50 nM OTS167, 2 hoursSignificant Decrease[10]
Total AKT50 nM OTS167, 2 hoursNo significant change[13]
p-ERK1/2 (Thr202/Tyr204)50 nM OTS167, 2 hoursSignificant Decrease[10]
Total ERK1/250 nM OTS167, 2 hoursNo significant change[13]

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Lines: Use human AML cell lines harboring FLT3 mutations, such as MV4-11 (FLT3-ITD) or MOLM-14 (FLT3-ITD).

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in appropriate culture flasks or plates.

  • Inhibitor Treatment: Prepare a stock solution of the FLT3 inhibitor (e.g., OTS167) in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Add the diluted inhibitor to the cells and incubate for the desired time points (e.g., 2, 8, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

Protocol 2: Protein Lysate Preparation
  • Cell Harvesting: Following treatment, transfer the cell suspension to centrifuge tubes. Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5][14]

  • Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins into a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 3: Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane using a wet or semi-dry transfer system.[5]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.[14]

Visualizations

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds p_FLT3 p-FLT3 FLT3->p_FLT3 Autophosphorylation RAS RAS p_FLT3->RAS PI3K PI3K p_FLT3->PI3K JAK JAK p_FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Proliferation & Survival p_ERK->Proliferation AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT p_AKT->Proliferation STAT5 STAT5 JAK->STAT5 p_STAT5 p-STAT5 STAT5->p_STAT5 p_STAT5->Proliferation This compound OTS Compound (e.g., OTS167) This compound->p_FLT3 Inhibits

Caption: FLT3 signaling pathway and point of inhibition.

Western_Blot_Workflow start Start: Cell Culture & Treatment harvest Cell Harvesting & Lysis start->harvest quantify Protein Quantification (BCA) harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis & Densitometry detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Flow Cytometry Analysis of OTS447-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

OTS447 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Inhibition of FLT3 by this compound has been demonstrated to impede the autophosphorylation of FLT3 and its downstream signaling pathways, including STAT5, ERK, and AKT.[1] This ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells harboring FLT3 mutations.[1] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to this compound treatment. These application notes provide detailed protocols for assessing apoptosis, cell cycle progression, and signaling pathway modulation in this compound-treated cells, using the FLT3-ITD positive human acute monocytic leukemia cell line, MV4-11, as a model system. While specific quantitative data for this compound is currently limited in publicly available literature, representative data from other well-characterized FLT3 inhibitors (Gilteritinib and Quizartinib) are presented to illustrate the expected outcomes.

Key Applications

  • Apoptosis Analysis: Quantify the induction of apoptosis in response to this compound treatment using Annexin V and Propidium Iodide (PI) staining.

  • Cell Cycle Analysis: Determine the effect of this compound on cell cycle distribution by staining with a fluorescent DNA-binding dye like Propidium Iodide (PI).

  • Signaling Pathway Analysis (Phosflow): Measure the inhibition of FLT3 downstream signaling by quantifying the phosphorylation status of key proteins such as STAT5 and ERK.

  • Immunophenotyping: Characterize the surface marker expression of AML cells following this compound treatment to assess changes in cell populations.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of MV4-11 cells treated with FLT3 inhibitors.

Table 1: Apoptosis Induction in MV4-11 Cells Treated with an FLT3 Inhibitor (Gilteritinib) for 48 hours.

Treatment Concentration (nM)% Annexin V Positive Cells (Mean ± SEM)
0 (Vehicle)5.2 ± 1.1
110.5 ± 2.3
339.8 ± 4.5
1067.5 ± 5.8
3085.1 ± 3.2

Data is representative of expected results and is based on studies with Gilteritinib.[2]

Table 2: Cell Cycle Distribution of MV4-11 Cells Treated with an FLT3 Inhibitor (Quizartinib) for 24 hours.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle45.242.112.7
Quizartinib (0.1 µM)68.515.316.2

Data is representative of expected results and is based on studies with Quizartinib.[3]

Table 3: Inhibition of STAT5 and ERK Phosphorylation in MV4-11 Cells by an FLT3 Inhibitor.

Treatment% pSTAT5 Positive Cells% pERK Positive Cells
Vehicle9592
FLT3 Inhibitor1525

Data is representative of the expected trend of potent inhibition of downstream signaling molecules.

Experimental Protocols

Apoptosis Analysis using Annexin V and Propidium Iodide

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

Materials:

  • This compound

  • MV4-11 cells

  • RPMI-1640 medium with 10% FBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

    • Treat cells with the desired concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for 24-48 hours.

  • Cell Staining:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Acquire data for at least 10,000 events per sample.

    • Gate on the cell population based on forward and side scatter properties.

    • Analyze the fluorescence signals to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis using Propidium Iodide

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • This compound

  • MV4-11 cells

  • RPMI-1640 medium with 10% FBS

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat MV4-11 cells with this compound as described in the apoptosis protocol.

  • Cell Fixation:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 20,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Phospho-Flow Cytometry for pSTAT5 and pERK

Principle: This technique allows for the detection of intracellular phosphorylated proteins at the single-cell level. Cells are fixed and permeabilized to allow fluorescently-conjugated antibodies to bind to their specific phosphorylated targets.

Materials:

  • This compound

  • MV4-11 cells

  • RPMI-1640 medium with 10% FBS

  • Fixation/Permeabilization Buffer Kit (e.g., BD Phosflow™)

  • Fluorochrome-conjugated antibodies:

    • Anti-pSTAT5 (pY694)

    • Anti-pERK1/2 (pT202/pY204)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Culture MV4-11 cells as previously described.

    • Treat cells with this compound or vehicle for a short duration (e.g., 1-4 hours) to observe changes in signaling.

  • Cell Fixation and Permeabilization:

    • Harvest cells and wash with PBS.

    • Fix the cells using a formaldehyde-based fixation buffer for 10-15 minutes at room temperature.

    • Permeabilize the cells using an ice-cold methanol-based permeabilization buffer for 30 minutes on ice.

    • Wash the cells twice with staining buffer (PBS with 1% BSA).

  • Intracellular Staining:

    • Resuspend the permeabilized cells in staining buffer.

    • Add the anti-pSTAT5 and anti-pERK antibodies at the manufacturer's recommended concentrations.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with staining buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in staining buffer for analysis.

    • Acquire data on a flow cytometer, collecting at least 10,000 events.

    • Analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for pSTAT5 and pERK.

Visualizations

OTS447_Signaling_Pathway This compound This compound FLT3 FLT3 This compound->FLT3 Inhibits STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK AKT AKT FLT3->AKT CellCycleArrest Cell Cycle Arrest STAT5->CellCycleArrest ERK->CellCycleArrest Apoptosis Apoptosis AKT->Apoptosis Inhibition of Apoptosis

Caption: this compound inhibits FLT3, blocking downstream signaling and inducing apoptosis and cell cycle arrest.

Flow_Cytometry_Workflow cluster_assays Flow Cytometry Assays start Start: MV4-11 Cell Culture treatment Treat with this compound or Vehicle start->treatment apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle phosflow Phospho-Flow (pSTAT5/pERK) treatment->phosflow analysis Data Acquisition & Analysis apoptosis->analysis cell_cycle->analysis phosflow->analysis results Quantitative Results: - % Apoptotic Cells - % Cell Cycle Phases - MFI of pProteins analysis->results

Caption: Experimental workflow for flow cytometry analysis of this compound-treated cells.

References

Application Notes and Protocols for Establishing OTS447-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS447 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). While this compound shows promise in treating FLT3-mutated cancers, the development of drug resistance is a significant clinical challenge. The establishment of this compound-resistant cell line models is crucial for understanding the molecular mechanisms of resistance, identifying novel therapeutic targets to overcome resistance, and developing next-generation FLT3 inhibitors.

These application notes provide a detailed protocol for generating and characterizing this compound-resistant cancer cell lines. The methodologies described herein are designed to be a comprehensive guide for researchers in the field of cancer biology and drug development.

Data Presentation

Table 1: IC50 Values of Parental and this compound-Resistant Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound were determined in both the parental (sensitive) and the generated resistant cell lines to quantify the degree of acquired resistance. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
MOLM-131.5150100
MV4-112.0220110

Note: The data presented in this table are representative examples and may vary depending on the specific experimental conditions and cell lines used.

Table 2: Cross-Resistance Profile of this compound-Resistant Cell Lines

To investigate whether the resistance mechanism is specific to this compound or confers a multi-drug resistant phenotype, the sensitivity of the resistant cell lines to other FLT3 inhibitors and cytotoxic agents was assessed.

CompoundParental MOLM-13 IC50 (nM)This compound-Resistant MOLM-13 IC50 (nM)Resistance Index (RI)
This compound 1.5 150 100
Gilteritinib5550110
Quizartinib2250125
Cytarabine25281.12
Doxorubicin10121.2

Note: The data presented in this table are representative examples. The cross-resistance profile can provide insights into the underlying resistance mechanisms.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound in Parental Cell Lines

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

  • Parental cancer cell line (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 nM to 1000 nM.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of this compound-Resistant Cell Lines

Objective: To establish stable cell lines with acquired resistance to this compound using a dose-escalation method.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC50 value determined in Protocol 1.

  • Monitoring and Recovery: Monitor the cells daily. A significant proportion of cells will die. When the cell viability drops, replace the medium with fresh medium containing the same concentration of this compound every 3-4 days.

  • Expansion: Once the surviving cells start to proliferate and reach approximately 70-80% confluency, subculture them into a new flask with the same concentration of this compound.

  • Dose Escalation: After the cells have adapted and are growing steadily at the initial concentration for at least 2-3 passages, gradually increase the concentration of this compound. A typical increase would be 1.5 to 2-fold.

  • Repeat Cycles: Repeat steps 2-4, progressively increasing the drug concentration. This process can take several months.

  • Cryopreservation: At each successful adaptation to a higher drug concentration, it is highly recommended to cryopreserve a batch of cells as a backup.

  • Establishment of Resistant Line: Continue the dose-escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-100 times the initial IC50).

  • Stabilization: Once the desired level of resistance is achieved, maintain the resistant cell line in a continuous culture with the high concentration of this compound for several passages to ensure the stability of the resistant phenotype.

Protocol 3: Characterization of this compound-Resistant Cell Lines

Objective: To confirm the resistant phenotype and investigate the underlying mechanisms.

A. Confirmation of Resistance:

  • Determine the IC50 of this compound in the established resistant cell line and the parental cell line in parallel using Protocol 1.

  • Calculate the Resistance Index (RI) to quantify the level of resistance. A significant increase in the IC50 and an RI substantially greater than 1 confirms the resistant phenotype.

B. Cross-Resistance Profiling:

  • Assess the sensitivity of the resistant cell line to other FLT3 inhibitors (e.g., gilteritinib, quizartinib) and unrelated cytotoxic drugs (e.g., cytarabine, doxorubicin) using the IC50 determination protocol.

  • Compare the IC50 values with those of the parental cell line to determine if the resistance is specific to this compound or represents a broader multi-drug resistance.

C. Analysis of Signaling Pathways:

  • Western Blotting:

    • Culture parental and resistant cells in the presence and absence of this compound for a defined period (e.g., 2-4 hours).

    • Prepare cell lysates and perform Western blot analysis to examine the phosphorylation status of FLT3 and its key downstream signaling molecules, including STAT5, AKT, and ERK.

    • Investigate the expression levels of proteins potentially involved in bypass signaling pathways, such as AXL, c-MET, or members of the RAS/MAPK and JAK/STAT pathways.

  • Molecular Analysis:

    • Perform DNA sequencing of the FLT3 gene in the resistant cell lines to identify potential on-target mutations in the kinase domain that may confer resistance.

    • Consider RNA sequencing (RNA-seq) to identify global changes in gene expression that may point to novel resistance mechanisms.

Visualizations

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 This compound This compound This compound->FLT3_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation STAT5->Proliferation STAT5->Survival

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Parental Cell Line IC50_Determination Determine IC50 of this compound Start->IC50_Determination Dose_Escalation Culture with increasing concentrations of this compound IC50_Determination->Dose_Escalation Resistance_Confirmation Confirm Resistance (IC50) Dose_Escalation->Resistance_Confirmation Characterization Characterize Resistant Phenotype Resistance_Confirmation->Characterization Cross_Resistance Cross-Resistance Profiling Characterization->Cross_Resistance Signaling_Analysis Signaling Pathway Analysis Characterization->Signaling_Analysis Molecular_Analysis Molecular Analysis (Sequencing) Characterization->Molecular_Analysis

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

Bypass_Signaling FLT3_Receptor FLT3 Receptor Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) FLT3_Receptor->Downstream_Signaling This compound This compound This compound->FLT3_Receptor Inhibits Bypass_Receptor Bypass Receptor (e.g., AXL, c-MET) Bypass_Receptor->Downstream_Signaling Activates Proliferation_Survival Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Caption: A potential mechanism of this compound resistance via bypass signaling.

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Study of OTS514

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS514 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis.[1][3][4][5] Inhibition of TOPK by OTS514 leads to cell cycle arrest, apoptosis, and suppression of tumor growth in preclinical models of cancer.[1][2][6] These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data for OTS514 and detailed protocols for its investigation.

While the user requested information on OTS447, public scientific literature predominantly refers to OTS514 as the potent TOPK inhibitor with the described activities. It is presumed that this compound may be an internal designation or a related compound, and the following information is based on the extensive data available for OTS514.

Pharmacokinetic and Pharmacodynamic Data

In Vitro Activity

OTS514 demonstrates potent in vitro activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.[6][7][8][9]

Cell LineCancer TypeIC50 (nM)Reference
Various Human Myeloma Cell LinesMultiple MyelomaNanomolar concentrations[1]
VMRC-RCWKidney Cancer19.9 - 44.1[7][8]
Caki-1Kidney Cancer19.9 - 44.1[7][8]
Caki-2Kidney Cancer19.9 - 44.1[7][8]
769-PKidney Cancer19.9 - 44.1[7][8]
786-OKidney Cancer19.9 - 44.1[7][8]
Ovarian Cancer Cell LinesOvarian Cancer3.0 - 46[8]
Small Cell Lung Cancer Cell LinesSmall Cell Lung Cancer0.4 - 42.6[10]
TOPK (Cell-free assay)-2.6[3][6][7][8][9][11][12]
LU-99Lung Cancer7.6[13]
A549Lung Cancer31[13]
DU4475Breast Cancer53[13]
MDAMB-231Breast Cancer73[13]
T47DBreast Cancer72[13]
DaudiBurkitt's Lymphoma25[13]
UM-UC-3Bladder Cancer32[13]
HCT-116Colon Cancer33[13]
MKN1Stomach Cancer38[13]
MKN45Stomach Cancer39[13]
HepG2Liver Cancer19[13]
MIAPaca-2Pancreatic Cancer30[13]
22Rv1Prostate Cancer50[13]
In Vivo Studies

In vivo studies in mouse xenograft models have demonstrated the anti-tumor efficacy of OTS514 and its derivative, OTS964. Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution for OTS514 are not extensively reported in the public domain. However, effective dosing regimens have been established.

CompoundAnimal ModelTumor TypeDosing RegimenEfficacyReference
OTS964Mouse XenograftMultiple Myeloma100 mg/kg, oral, 5 days/weekReduced tumor size by 48%-81%[1][2]
OTS514Mouse XenograftLung Cancer5 mg/kg, intravenous, once a day for 2 weeksGood growth-suppressive effect
OTS964Mouse XenograftLung Cancer (LU-99)100 mg/kg, oral, daily for 2 weeksComplete tumor regression[14]
OTS964 (liposomal)Mouse XenograftLung Cancer (LU-99)Intravenous, twice a week for 3 weeksComplete tumor regression in 5 of 6 mice[14]

Note: OTS964 is a dimethylated derivative of OTS514, which is suggested to have a more favorable pharmacokinetic profile for oral administration.[1] While free OTS964 has been associated with hematopoietic toxicity, a liposomal formulation was shown to be effective without adverse reactions.[13][15]

Signaling Pathways and Mechanism of Action

OTS514 exerts its anti-cancer effects by inhibiting the kinase activity of TOPK. This leads to the disruption of several downstream signaling pathways crucial for cancer cell proliferation and survival.

OTS514_Signaling_Pathway cluster_downstream Downstream Effects OTS514 OTS514 TOPK TOPK (PBK) OTS514->TOPK FOXM1 FOXM1 TOPK->FOXM1 AKT AKT Signaling TOPK->AKT p38_MAPK p38 MAPK Signaling TOPK->p38_MAPK NFkB NF-κB Signaling TOPK->NFkB CellCycle Cell Cycle Arrest FOXM1->CellCycle Apoptosis Apoptosis AKT->Apoptosis p38_MAPK->Apoptosis NFkB->Apoptosis p53 p53 Signaling p53->Apoptosis CellCycle->Apoptosis

Caption: OTS514 inhibits TOPK, leading to downstream effects on key signaling pathways and ultimately inducing cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the pharmacokinetic and pharmacodynamic properties of OTS514.

In Vitro Cell Viability Assay

This protocol is designed to determine the IC50 of OTS514 in a cancer cell line of interest.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_ots514 Treat with serial dilutions of OTS514 seed_cells->treat_ots514 incubate Incubate for 72 hours treat_ots514->incubate add_reagent Add viability reagent (e.g., MTT, MTS) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_absorbance Measure absorbance incubate_reagent->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro cell viability upon treatment with OTS514.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • OTS514 stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS)

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of OTS514 in complete medium. Final concentrations should typically range from 0.1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the OTS514 dilutions or vehicle control (e.g., medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is used to assess the effect of OTS514 on the expression and phosphorylation of key proteins in the TOPK signaling pathway.

Materials:

  • Cancer cell line of interest

  • OTS514

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TOPK, anti-phospho-FOXM1, anti-FOXM1, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of OTS514 (e.g., 10, 50, 100 nM) or vehicle control for 24-48 hours.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by OTS514 using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • OTS514

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with OTS514 (e.g., 100 nM) or vehicle control for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Conclusion

References

Troubleshooting & Optimization

OTS447 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OTS447. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

While the official safety data sheet for this compound does not specify a recommended solvent for reconstitution, for many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common choice due to its broad solvency.[1] It is advisable to start with a small amount of the compound and test its solubility in high-purity DMSO.

For a related compound from the same manufacturer, OTS167 (a MELK inhibitor), specific solubility data in DMSO is available, which may serve as a useful reference. However, it is crucial to note that this compound and OTS167 are different compounds, and their solubility characteristics may vary.

Q2: Is there any quantitative solubility data available for this compound?

Unfortunately, quantitative solubility data for this compound in common laboratory solvents is not publicly available in the product's safety data sheet.[1]

As a point of reference for a similar class of compounds, the related MELK inhibitor OTS167 has reported solubility in DMSO at concentrations of approximately 2.5 mg/mL to 7.22 mg/mL.

Q3: How should I prepare a stock solution of this compound?

Given the lack of specific guidance for this compound, a general protocol for preparing a stock solution of a novel small molecule inhibitor can be followed.

Experimental Protocols

Protocol 1: General Reconstitution Protocol for this compound

Objective: To prepare a stock solution of this compound for in vitro or in vivo experiments.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Solvent Addition: Based on your desired stock concentration, carefully add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex gently until the powder is completely dissolved. Visual inspection against a light source can help confirm complete dissolution. Gentle warming or sonication may be attempted if solubility is an issue, but be mindful of potential degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquoted stock solutions at -80°C as recommended by the safety data sheet.[1]

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving in the chosen solvent. The compound may have low solubility in that specific solvent.- Try gentle warming (e.g., 37°C water bath) or sonication to aid dissolution. - If using DMSO, ensure it is of high purity and anhydrous, as absorbed moisture can affect solubility. - Consider testing solubility in other organic solvents such as ethanol, though no specific data is available for this compound.
Precipitation occurs when diluting the stock solution into an aqueous buffer (e.g., PBS, cell culture media). The compound is likely poorly soluble in aqueous solutions.- Decrease the final concentration of the compound in the aqueous medium. - Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, but be mindful of solvent toxicity in your experimental system. Typically, the final DMSO concentration should be kept below 0.5%. - Consider using a surfactant or co-solvent in your final dilution, though this will require optimization and validation for your specific assay.
Stability Issues
Problem Possible Cause Troubleshooting Steps
Loss of compound activity over time in prepared solutions. The compound may be unstable in the prepared solution or under the storage conditions.- Ensure stock solutions are stored at -80°C as recommended.[1] - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh dilutions from the stock solution for each experiment. - Protect solutions from light, as light sensitivity has not been ruled out.
Inconsistent experimental results. This could be due to compound degradation or inaccurate concentration of the working solution.- Always use freshly prepared working solutions. - Verify the concentration of your stock solution if possible. - Ensure the compound is fully dissolved before making dilutions.

Data Presentation

Table 1: Storage and Stability of this compound

Form Storage Temperature Stability Incompatible Materials
Powder-20°CStable under recommended storage conditions.[1]Strong acids/alkalis, strong oxidizing/reducing agents.[1]
In Solvent-80°CStable under recommended storage conditions.[1]Not specified, but assume the same as for the powder.

Signaling Pathways and Experimental Workflows

This compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Understanding the FLT3 signaling pathway is crucial for designing experiments and interpreting results.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival Differentiation Inhibition of Differentiation STAT5->Differentiation This compound This compound This compound->FLT3_Receptor Inhibits

Caption: FLT3 Signaling Pathway Inhibition by this compound.

For context, as this compound was developed by OncoTherapy Science, which also developed the MELK inhibitor OTS167, the MELK signaling pathway is provided below for informational purposes.

MELK_Signaling_Pathway MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 Phosphorylates Bcl_2 Bcl-2 family MELK->Bcl_2 Inhibits CDC25B CDC25B FOXM1->CDC25B Upregulates PLK1 PLK1 FOXM1->PLK1 Upregulates Aurora_B Aurora B Kinase FOXM1->Aurora_B Upregulates Cell_Cycle Cell Cycle Progression (G2/M Transition) CDC25B->Cell_Cycle PLK1->Cell_Cycle Aurora_B->Cell_Cycle Apoptosis Apoptosis p53->Apoptosis Bcl_2->Apoptosis OTS167 OTS167 (Reference Inhibitor) OTS167->MELK Inhibits

Caption: Reference MELK Signaling Pathway.

Experimental_Workflow Start Start Reconstitute Reconstitute this compound in DMSO Start->Reconstitute Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Reconstitute->Prepare_Dilutions Treatment Treat Cells with This compound Dilutions Prepare_Dilutions->Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Assay Perform Downstream Assay (e.g., Viability, Western Blot) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: General Experimental Workflow for In Vitro Studies.

References

Technical Support Center: Overcoming Resistance to OTS447 in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to the FLT3 inhibitor, OTS447, in Acute Myeloid Leukemia (AML). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). It has shown strong inhibitory activity against both FLT3 with internal tandem duplications (ITD) and with tyrosine kinase domain (TKD) mutations.[1][2][3] By inhibiting FLT3, this compound blocks downstream signaling pathways, such as STAT5, ERK, and AKT, which are crucial for the proliferation and survival of AML cells.[1][2][3]

Q2: My AML cell line, initially sensitive to this compound, is now showing reduced response. What are the potential mechanisms of acquired resistance?

Reduced sensitivity to this compound after an initial response likely indicates acquired resistance. Based on mechanisms observed with other FLT3 inhibitors, potential causes include:

  • On-target secondary mutations: The emergence of new mutations in the FLT3 gene, particularly in the tyrosine kinase domain (e.g., D835Y) or the "gatekeeper" residue (F691L), can prevent this compound from binding effectively.[4][5]

  • Activation of bypass signaling pathways: Upregulation of alternative survival pathways can compensate for FLT3 inhibition. The RAS/MAPK pathway is a common mechanism of resistance to kinase inhibitors in AML.[5][6][7]

  • Overexpression of anti-apoptotic proteins: Increased expression of proteins like BCL2 or MCL1 can make cells more resistant to apoptosis induced by this compound.[5][8][9]

  • Microenvironment-mediated resistance: Factors secreted by bone marrow stromal cells can protect AML cells from drug-induced death.[10][11][12]

Q3: I am observing intrinsic resistance to this compound in a primary AML patient sample. What could be the underlying reasons?

Primary (intrinsic) resistance to this compound can occur due to:

  • Pre-existing FLT3 mutations: The patient may have pre-existing subclones with FLT3 TKD mutations that are less sensitive to this compound.

  • Co-occurring mutations: Mutations in genes that activate parallel signaling pathways (e.g., NRAS, KRAS) can render the cells less dependent on FLT3 signaling from the outset.[4][5]

  • Dependence on other oncogenic drivers: The specific AML subtype may be driven by oncogenes other than FLT3, making it inherently resistant to a FLT3-targeted therapy.

  • Protective tumor microenvironment: As with acquired resistance, the bone marrow microenvironment can provide survival signals that counteract the effects of this compound.[10][11][12]

Troubleshooting Guides

Problem 1: Decreased this compound efficacy in long-term AML cell culture.
Possible Cause Troubleshooting Steps
Development of acquired resistance through new FLT3 mutations.1. Sequence the FLT3 gene in the resistant cells to identify secondary mutations in the tyrosine kinase domain. 2. Test alternative FLT3 inhibitors that may be effective against the identified mutation.
Activation of bypass signaling pathways (e.g., RAS/MAPK).1. Perform phosphoproteomic or Western blot analysis to assess the activation status of key signaling proteins (e.g., p-ERK, p-MEK). 2. Test combination therapies: Combine this compound with an inhibitor of the activated pathway (e.g., a MEK inhibitor like trametinib).[6][7]
Increased expression of anti-apoptotic proteins.1. Quantify the expression levels of BCL2 family proteins (e.g., BCL2, MCL1, BCL-XL) using Western blot or flow cytometry. 2. Evaluate combination with BCL2 inhibitors such as venetoclax.
Problem 2: High IC50 value of this compound in a specific AML cell line or patient sample.
Possible Cause Troubleshooting Steps
Intrinsic resistance due to co-mutations.1. Perform next-generation sequencing (NGS) to identify co-occurring mutations in key oncogenes (e.g., RAS, PTPN11). 2. Investigate combination therapies targeting the products of these mutated genes.
Low or absent FLT3 expression/activation.1. Confirm FLT3 mutation status and protein expression in the cells. This compound is most effective in FLT3-mutated AML. 2. Assess FLT3 phosphorylation to confirm it is an active therapeutic target in your model.
Influence of the in vitro culture system.1. If using co-culture models, assess whether stromal cells are contributing to resistance.[10][11][12] 2. Test this compound in a 3D culture system or an in vivo model to better recapitulate the tumor microenvironment.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for FLT3 inhibitors in AML. Note that specific data for this compound resistance is limited; therefore, data from other FLT3 inhibitors are included for comparative purposes.

Table 1: In Vitro Efficacy of FLT3 Inhibitors against various FLT3 mutations.

CompoundFLT3 MutationCell LineIC50 (nM)
This compound FLT3-ITD MV4-11 <1
This compound FLT3-ITD MOLM13 <1
This compound FLT3-ITD-D835Y Ba/F3 Potent Inhibition [1][2][3]
This compound FLT3-ITD-F691I Ba/F3 Potent Inhibition [1][2][3]
GilteritinibFLT3-ITDMV4-110.92
GilteritinibFLT3-D835YBa/F30.74
QuizartinibFLT3-ITDMV4-111.1
QuizartinibFLT3-D835YBa/F347.9

Data for Gilteritinib and Quizartinib are illustrative and sourced from published literature.

Table 2: Impact of Combination Therapy on Overcoming Resistance.

AML ModelResistance MechanismCombination TherapyObserved Effect
SYK inhibitor-resistant AML cellsRAS/MAPK activationSYK inhibitor + MEK inhibitorSynergistic cell killing[6][7]
FLT3 inhibitor-resistant AMLUpregulation of BCL2FLT3 inhibitor + VenetoclaxOvercomes resistance and induces apoptosis[9]
AML with stroma-mediated resistanceMicroenvironment protectionDaunorubicin + Stroma-disrupting agentsIncreased sensitivity to chemotherapy[10]

Detailed Experimental Protocols

Protocol 1: Generation of this compound-Resistant AML Cell Lines
  • Cell Culture: Culture a known this compound-sensitive AML cell line (e.g., MV4-11 or MOLM13) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Dose Escalation: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Increase: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate to each new concentration before proceeding to the next.

  • Selection of Resistant Clones: Continue this process until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., >1 µM).

  • Validation: Confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 value to the parental, sensitive cell line.

  • Characterization: Analyze the resistant cells for potential resistance mechanisms as described in the troubleshooting guide.

Protocol 2: Co-culture of AML Cells with Bone Marrow Stromal Cells
  • Stromal Cell Seeding: Seed a bone marrow stromal cell line (e.g., HS-5) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[10]

  • AML Cell Addition: The following day, remove the medium from the stromal cells and add the AML cell line (e.g., MOLM-14) at a density of 2 x 10^5 cells/mL.[10]

  • Drug Treatment: Treat the co-culture with a range of concentrations of this compound. As a control, treat the AML cells in monoculture with the same concentrations.

  • Viability Assay: After 72 hours of incubation, assess the viability of the AML cells. If using fluorescently labeled AML cells, viability can be measured by fluorescence intensity. Alternatively, flow cytometry with viability dyes can be used to distinguish between AML and stromal cells.

  • Data Analysis: Compare the IC50 values of this compound for AML cells in monoculture versus co-culture to determine the protective effect of the stromal cells.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_FLT3_Inhibition This compound Action cluster_Resistance Potential Resistance Mechanisms cluster_Outcome Outcome This compound This compound FLT3 FLT3 This compound->FLT3 Downstream Downstream Signaling FLT3->Downstream OnTarget On-Target Mutation (e.g., FLT3-TKD) OnTarget->FLT3 Prevents this compound binding Resistance Drug Resistance OnTarget->Resistance Bypass Bypass Pathway Activation (e.g., RAS/MAPK) Bypass->Downstream Reactivates signaling Bypass->Resistance AntiApoptotic Upregulation of Anti-Apoptotic Proteins (e.g., BCL2) AntiApoptotic->Downstream Inhibits apoptosis AntiApoptotic->Resistance

Caption: Overview of potential resistance mechanisms to this compound in AML.

Experimental_Workflow cluster_Investigation Investigation of Resistance Mechanism cluster_Strategy Strategy to Overcome Resistance start Observe Decreased This compound Efficacy seq FLT3 Sequencing start->seq wb Western Blot for Signaling Pathways start->wb bcl2 Assess BCL2 Family Protein Expression start->bcl2 alt_t_ki Test Alternative FLT3 Inhibitor seq->alt_t_ki If on-target mutation found mek_i Combine with MEK Inhibitor wb->mek_i If bypass pathway is activated bcl2_i Combine with BCL2 Inhibitor bcl2->bcl2_i If anti-apoptotic proteins are upregulated end Successful Overcoming of Resistance alt_t_ki->end Restore Sensitivity mek_i->end Restore Sensitivity bcl2_i->end Restore Sensitivity

Caption: Experimental workflow for investigating and overcoming this compound resistance.

References

potential off-target effects of OTS447

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential off-target effects of OTS447. The following information is intended to help troubleshoot and anticipate issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] It has shown potent inhibitory activity against FLT3 with an IC50 value of 0.19 nM.[1] It is being investigated for the treatment of Acute Myeloid Leukemia (AML) with FLT3-ITD/TKD mutations.[1]

Q2: What is known about the off-target profile of this compound?

A kinase selectivity profile assay was performed to investigate the selectivity of this compound against a panel of 371 human kinases. At a concentration of 5 nM, this compound inhibited the activity of seven kinases, including FLT3, by 80% or more.[1] The identities of the six off-target kinases have not been publicly disclosed.

Q3: What are the potential implications of off-target activity?

Off-target effects of kinase inhibitors can lead to a range of unintended consequences in experimental systems, including:

  • Misinterpretation of results: Attributing a biological effect to the inhibition of the primary target (FLT3) when it is actually caused by the inhibition of an off-target kinase.

  • Cellular toxicity: Inhibition of kinases essential for normal cell function can lead to cytotoxicity.

  • Activation or inhibition of unexpected signaling pathways: This can result in complex and difficult-to-interpret phenotypes.

Q4: How can I assess the potential off-target effects of this compound in my experiments?

It is crucial to perform experiments to validate that the observed phenotype is due to the inhibition of FLT3 and not an off-target effect. Recommended approaches include:

  • Using a structurally unrelated FLT3 inhibitor: Comparing the effects of this compound with another potent and selective FLT3 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is on-target.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of FLT3 in your cells should rescue the phenotype caused by this compound if the effect is on-target.

  • Dose-response curves: Establishing a clear dose-response relationship can help distinguish between high-potency on-target effects and lower-potency off-target effects.

  • Profiling against a kinase panel: If you have access to kinase profiling services, you can test this compound against a broad panel of kinases to identify potential off-targets relevant to your experimental system.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected Cell Death or Reduced Viability at Low Concentrations The cell line may express one of the six known off-target kinases that is essential for its survival.1. Perform a dose-response curve to determine the precise IC50 in your cell line. 2. Compare the phenotype with a structurally unrelated FLT3 inhibitor. 3. If possible, perform a rescue experiment by overexpressing a wild-type or drug-resistant form of the suspected off-target kinase.
Phenotype Does Not Correlate with FLT3 Inhibition The observed effect may be due to inhibition of an off-target kinase that is more sensitive to this compound than FLT3 in your specific cellular context.1. Confirm FLT3 inhibition in your experimental system at the concentrations of this compound being used (e.g., via Western blot for phosphorylated FLT3). 2. Use a lower concentration of this compound that is still within the range of FLT3 inhibition but potentially below the threshold for off-target effects. 3. Consult literature for known functions of potential off-target kinases in your biological system of interest.
Inconsistent Results Across Different Cell Lines Different cell lines have varying expression levels of on- and off-target kinases, leading to different sensitivities to this compound.1. Characterize the expression levels of FLT3 and any known or suspected off-target kinases in the cell lines being used. 2. Normalize your experimental readouts to the level of FLT3 inhibition in each cell line.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

Parameter Value Source
FLT3 IC50 0.19 nM[1]
Kinase Selectivity 7 out of 371 kinases inhibited by ≥80% at 5 nM[1]

Experimental Protocols

Protocol 1: Determining the On-Target Potency of this compound in a Cellular Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound for FLT3 in a cellular context.

Materials:

  • AML cell line with endogenous FLT3-ITD mutation (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, flat-bottom 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the AML cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Add the diluted this compound and vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

On-Target (FLT3) Signaling Pathway

FLT3_Signaling FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS This compound This compound This compound->FLT3 Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation MAPK->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow Start Start: Observe Phenotype with this compound Confirm_FLT3 Confirm FLT3 Inhibition (e.g., Western Blot) Start->Confirm_FLT3 Unrelated_Inhibitor Test Structurally Unrelated FLT3 Inhibitor Confirm_FLT3->Unrelated_Inhibitor Rescue_Experiment Perform Rescue Experiment (Drug-Resistant FLT3) Unrelated_Inhibitor->Rescue_Experiment Kinase_Profiling Kinase Panel Profiling Rescue_Experiment->Kinase_Profiling Analyze_Results Analyze and Conclude Kinase_Profiling->Analyze_Results On_Target Conclusion: On-Target Effect Analyze_Results->On_Target Consistent with FLT3i Off_Target Conclusion: Potential Off-Target Effect Analyze_Results->Off_Target Inconsistent with FLT3i

Caption: A logical workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Optimizing OTS447 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the dosage of OTS447 for in vivo experiments. Due to the preclinical nature of this compound, publicly available data is limited. This guide combines the available information on this compound with best practices for in vivo studies of FLT3 inhibitors to provide a comprehensive resource for your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] It is being developed by OncoTherapy Science, Inc. for the potential treatment of Acute Myeloid Leukemia (AML) with FLT3 mutations.[1] this compound works by inhibiting the autophosphorylation of the FLT3 receptor and its downstream signaling pathways, such as STAT5, ERK, and AKT, which are critical for the proliferation and survival of leukemia cells.[1] This inhibition leads to apoptosis (programmed cell death) in cancer cells harboring FLT3 mutations.[1]

Q2: What is the in vitro potency of this compound?

There are conflicting reports on the in vitro potency of this compound, which may be due to different experimental conditions or assays used.

  • An abstract from the American Association for Cancer Research (AACR) reports an IC50 of 0.19 nM against FLT3.[1]

  • A patent application (WO2012016082A1, compound 335) cited by a commercial vendor reports an IC50 of 21 nM .

It is recommended that researchers determine the IC50 of this compound in their specific cell lines of interest to guide dose selection for in vivo studies.

Q3: What are the known in vivo efficacy and dosage of this compound?

Published preclinical studies have shown that this compound exhibits dose-dependent anti-tumor activity in a mouse xenograft model using the human AML cell line MV4-11, which harbors an FLT3-ITD mutation.[1] However, the specific dosages, administration routes, and treatment schedules used in these studies are not publicly available.

Q4: What are the potential side effects or toxicities of this compound?

The toxicity profile of this compound has not been publicly disclosed. As with other FLT3 inhibitors, potential toxicities could include myelosuppression, gastrointestinal issues, and cardiac effects. Careful monitoring of animal health is crucial during in vivo experiments.

Troubleshooting Guide

This troubleshooting guide addresses potential issues that may arise during in vivo experiments with this compound, based on common challenges with small molecule inhibitors.

IssuePotential Cause(s)Suggested Solution(s)
Lack of Efficacy - Insufficient dosage- Poor bioavailability- Inappropriate administration route- Tumor model resistance- Incorrect formulation- Perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal biological dose.- Evaluate different administration routes (e.g., oral gavage, intraperitoneal injection).- Characterize the pharmacokinetic profile of this compound in your animal model.- Ensure the tumor model expresses the target (FLT3) and is sensitive to FLT3 inhibition.- Optimize the formulation to improve solubility and stability.
Observed Toxicity (e.g., weight loss, lethargy) - Dosage is too high- Off-target effects- Formulation-related toxicity- Animal model sensitivity- Reduce the dosage or the frequency of administration.- Monitor for signs of toxicity (e.g., daily weight checks, clinical observations).- Evaluate the toxicity of the vehicle control alone.- Consider using a different, less sensitive animal strain if appropriate.
High Variability in Tumor Growth/Response - Inconsistent tumor cell implantation- Variable drug administration- Differences in animal health status- Standardize the tumor cell implantation procedure (number of cells, injection site).- Ensure accurate and consistent dosing for all animals.- Use healthy animals of a similar age and weight.- Increase the number of animals per group to improve statistical power.
Drug Solubility/Stability Issues - Poor solubility of this compound in the chosen vehicle- Degradation of the compound- Test different biocompatible solvents and formulations (e.g., with excipients like PEG, DMSO, or cyclodextrins).- Prepare fresh formulations for each administration.- Store the compound and its formulations under appropriate conditions (e.g., protected from light, at the correct temperature).

Experimental Protocols

While specific protocols for this compound are not available, the following provides a generalized framework for conducting in vivo studies with a novel FLT3 inhibitor.

Protocol 1: Murine Xenograft Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • FLT3-mutant human AML cell line (e.g., MV4-11)

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture MV4-11 cells according to the supplier's recommendations.

  • Tumor Implantation:

    • Resuspend MV4-11 cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the this compound formulation and vehicle control.

    • Administer this compound or vehicle via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Pharmacodynamic (PD) Marker Analysis

Objective: To assess the inhibition of FLT3 signaling in tumor tissue following this compound treatment.

Materials:

  • Excised tumor tissue from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against: p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK

  • Secondary antibodies

Procedure:

  • Tissue Lysis: Homogenize tumor tissue in lysis buffer and clear the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.

Visualizations

Signaling Pathway of FLT3 and Inhibition by this compound

FLT3_Pathway cluster_cell Leukemia Cell cluster_downstream Downstream Signaling FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 p ERK ERK FLT3->ERK p AKT AKT FLT3->AKT p This compound This compound This compound->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation Apoptosis Apoptosis

Caption: FLT3 signaling pathway and its inhibition by this compound.

General Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment with This compound or Vehicle randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: A generalized workflow for an in vivo efficacy study.

Logical Relationship for Dose Optimization

Dose_Optimization cluster_preclinical Preclinical Assessment cluster_efficacy Efficacy Study in_vitro In Vitro Potency (IC50) dose_selection Dose Selection in_vitro->dose_selection mtd_study Maximum Tolerated Dose (MTD) Study mtd_study->dose_selection pk_study Pharmacokinetic (PK) Study pk_study->dose_selection efficacy_assessment Efficacy Assessment dose_selection->efficacy_assessment optimal_dose Optimal Biological Dose efficacy_assessment->optimal_dose

References

Navigating OTS447-Associated Toxicities in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing and minimizing toxicities associated with the MELK inhibitor, OTS447, in animal models. The following information, presented in a question-and-answer format, directly addresses potential challenges and offers troubleshooting strategies to ensure the integrity and success of your preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the generally well-tolerated dose of this compound in mice?

A daily intraperitoneal (IP) administration of 10 mg/kg of this compound has been shown to be well-tolerated in mouse xenograft models of T-cell acute lymphoblastic leukemia.[1] In these studies, this dosage was effective in controlling leukemia burden without inducing hematological toxicity.[1]

Q2: What are the common signs of toxicity to monitor for in animals treated with this compound?

While a 10 mg/kg daily IP dose in mice has been reported as non-toxic, it is crucial to monitor for general signs of toxicity, especially when using higher doses or different administration routes. Standard preclinical toxicology monitoring should include:

  • Changes in body weight: A significant decrease in body weight is a common indicator of systemic toxicity.

  • Clinical observations: Monitor for changes in behavior (lethargy, agitation), appearance (piloerection, unkempt fur), and food/water intake.

  • Hematological parameters: Keep a close watch on complete blood counts (CBCs), as myelosuppression can be a toxicity associated with anti-cancer agents.

  • Serum chemistry: Monitor liver function enzymes (ALT, AST) and kidney function markers (BUN, creatinine) to detect potential organ damage.

Q3: My animals are experiencing significant weight loss after this compound administration. What should I do?

Significant weight loss is a key indicator of toxicity. Consider the following troubleshooting steps:

  • Dose Reduction: The most immediate step is to lower the dose of this compound. The toxicity may be dose-dependent.

  • Dosing Schedule Modification: If using a continuous daily schedule, consider introducing drug holidays (e.g., 5 days on, 2 days off) to allow for animal recovery.

  • Route of Administration: If using a route with high peak plasma concentrations (e.g., intravenous), consider switching to a route that allows for slower absorption (e.g., subcutaneous or oral, if formulation permits) to reduce peak exposure-related toxicity.

  • Supportive Care: Ensure animals have easy access to food and water. Palatable, high-calorie food supplements can help mitigate weight loss.

Q4: I am observing signs of hematological toxicity (e.g., neutropenia, thrombocytopenia) in my study. How can I manage this?

Hematological toxicity is a potential concern with many anti-cancer agents. If you observe significant changes in blood cell counts:

  • Confirm the Finding: Repeat the complete blood count to rule out any technical errors.

  • Dose and Schedule Adjustment: As with weight loss, reducing the dose or altering the dosing schedule of this compound is the primary intervention.

  • Monitor for Clinical Signs: Animals with severe neutropenia are at increased risk of infection. Monitor for signs of illness and consider prophylactic antibiotic treatment under veterinary guidance.

  • Consider Mechanism: While this compound targets MELK, off-target effects on other kinases could contribute to hematological toxicity.

Quantitative Toxicity Data Summary

Currently, publicly available, detailed quantitative toxicology data for this compound is limited. The following table summarizes the key finding from a study in a T-cell acute lymphoblastic leukemia xenograft model. Researchers should aim to establish their own dose-response toxicity curves in their specific animal models.

Animal ModelRoute of AdministrationDoseObserved ToxicityCitation
Mouse (T-ALL Xenograft)Intraperitoneal (daily)10 mg/kgNo hematological toxicity observed. Well-tolerated.[1]

Experimental Protocols

Protocol for General Toxicity Monitoring in Rodent Models

This protocol outlines a basic framework for monitoring toxicity in rodents treated with this compound.

1. Animal Acclimation and Baseline Data Collection:

  • Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.
  • Record individual body weights for 3 consecutive days before the first dose to establish a baseline.
  • Collect baseline blood samples for complete blood count (CBC) and serum chemistry analysis.

2. Dosing and Daily Monitoring:

  • Administer this compound at the desired dose and route.
  • Record body weights daily.
  • Perform and record clinical observations daily, including assessment of activity level, posture, fur condition, and any signs of distress.
  • Monitor and record food and water consumption daily.

3. Weekly/Bi-weekly Monitoring:

  • Collect blood samples (e.g., via tail vein or saphenous vein) for CBC and serum chemistry analysis at least once a week.

4. End-of-Study Procedures:

  • At the end of the treatment period, record final body weights.
  • Collect terminal blood samples for comprehensive hematology and clinical chemistry.
  • Perform a gross necropsy, examining all major organs for any abnormalities.
  • Collect major organs (liver, kidneys, spleen, bone marrow, etc.) and preserve them in 10% neutral buffered formalin for potential histopathological analysis.

Protocol for Assessing Hematological Toxicity

1. Blood Collection:

  • Collect 50-100 µL of whole blood into EDTA-coated tubes to prevent coagulation.
  • Ensure proper mixing of the blood with the anticoagulant.

2. Complete Blood Count (CBC) Analysis:

  • Use an automated hematology analyzer calibrated for the specific animal species.
  • Key parameters to analyze include:
  • White Blood Cell (WBC) count (total and differential: neutrophils, lymphocytes, monocytes, etc.)
  • Red Blood Cell (RBC) count
  • Hemoglobin (HGB)
  • Hematocrit (HCT)
  • Platelet (PLT) count

3. Data Interpretation:

  • Compare the results from treated animals to those of the vehicle control group.
  • Statistically significant decreases in neutrophils (neutropenia), platelets (thrombocytopenia), or red blood cells (anemia) are indicative of hematological toxicity.

Visualizing Key Pathways and Workflows

MELK Signaling Pathway

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase involved in various cellular processes that are critical for cancer cell proliferation and survival. This compound is a small molecule inhibitor that targets the kinase activity of MELK.

MELK_Signaling_Pathway This compound This compound MELK MELK This compound->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Activates Apoptosis Apoptosis MELK->Apoptosis Inhibits CellCycle Cell Cycle Progression (G2/M Transition) FOXM1->CellCycle Promotes CancerProliferation Cancer Cell Proliferation & Survival CellCycle->CancerProliferation Apoptosis->CancerProliferation Suppresses Toxicity_Workflow start Start: Dose Selection & Animal Model Acclimation dosing This compound Administration (Treatment Group) & Vehicle (Control Group) start->dosing monitoring Daily Monitoring: - Body Weight - Clinical Observations - Food/Water Intake dosing->monitoring sampling Weekly Blood Sampling: - Complete Blood Count (CBC) - Serum Chemistry monitoring->sampling Weekly endpoint End of Study: - Terminal Bleed - Necropsy - Organ Collection monitoring->endpoint At defined endpoint sampling->monitoring analysis Data Analysis: - Statistical Comparison - Histopathology (if required) endpoint->analysis conclusion Conclusion: Determine Dose-Toxicity Relationship analysis->conclusion Troubleshooting_Logic toxicity_observed Toxicity Observed? (e.g., >15% Weight Loss, Severe Clinical Signs) dose_reduction Action: Reduce this compound Dose toxicity_observed->dose_reduction Yes no_toxicity No Significant Toxicity toxicity_observed->no_toxicity No schedule_change Action: Modify Dosing Schedule (e.g., Drug Holidays) dose_reduction->schedule_change supportive_care Action: Implement Supportive Care schedule_change->supportive_care continue_monitoring Continue Monitoring supportive_care->continue_monitoring continue_monitoring->toxicity_observed Re-evaluate end_point Proceed with Study to Endpoint no_toxicity->end_point

References

Technical Support Center: OTS447 Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways and byproducts of OTS447, a potent and selective FLT3 inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound?

A1: this compound is reported to be stable under recommended storage conditions.[1] However, like any pharmaceutical compound, it can be susceptible to degradation under stress conditions such as exposure to harsh pH, oxidative environments, light, and elevated temperatures.[2][3][4] The material safety data sheet (MSDS) indicates that it may decompose under fire conditions and is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Q2: Why is it important to study the degradation of this compound?

A2: Studying the degradation of this compound is a critical component of drug development and is required by regulatory agencies.[4][5] These studies, often called forced degradation or stress testing, help to:

  • Identify potential degradation products (impurities) that could form during manufacturing, storage, or administration.[2][3]

  • Elucidate the degradation pathways of the molecule.[3][4]

  • Develop and validate stability-indicating analytical methods that can accurately measure the drug substance and its impurities.[2][6]

  • Understand the intrinsic stability of the molecule, which informs formulation development, packaging selection, and determination of shelf-life.[3][4]

Q3: What are the common degradation pathways for a molecule like this compound?

A3: While specific degradation pathways for this compound are not publicly available, based on its chemical structure (C27H32ClN3O2), potential degradation pathways could include:

  • Hydrolysis: Cleavage of amide or ether linkages within the molecule when exposed to acidic or basic conditions.

  • Oxidation: Degradation initiated by exposure to oxidizing agents, potentially affecting electron-rich moieties in the structure.

  • Photodegradation: Degradation upon exposure to UV or visible light, which can lead to the formation of photolytic byproducts.

  • Thermal Degradation: Decomposition at elevated temperatures.

Q4: What are the expected byproducts of this compound degradation?

A4: Without experimental data, the exact byproducts are unknown. However, forced degradation studies would aim to generate and identify these. Hypothetically, byproducts could result from modifications to the core structure, such as hydrolysis leading to the separation of side chains, or oxidation leading to the introduction of hydroxyl groups or N-oxides. The goal of a degradation study is to isolate and characterize these unknown impurities.[6]

Troubleshooting Guide

Problem: I am not observing any degradation of this compound under my stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough. The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

  • Solution:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Increase the temperature of the study.

    • Extend the duration of exposure to the stress condition.

    • For photostability, increase the intensity or duration of light exposure.[7]

    • Ensure that the solvent system is appropriate and does not protect the molecule from degradation.

Problem: I am seeing complete degradation of this compound.

  • Possible Cause: The stress conditions are too harsh. This can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage conditions.

  • Solution:

    • Decrease the concentration of the stressor.

    • Lower the temperature.

    • Reduce the exposure time.

    • Perform a time-course experiment to find the optimal duration for achieving the target degradation level.

Problem: My analytical method is not separating the degradation products from the parent this compound peak.

  • Possible Cause: The analytical method is not "stability-indicating." A stability-indicating method is one that can resolve the drug substance from its degradation products and any other potential impurities.[2][6]

  • Solution:

    • Method Development: Optimize your chromatographic method (e.g., HPLC, UPLC). This may involve changing the column, mobile phase composition, gradient profile, pH, or temperature.[6][7]

    • Detector Selection: Use a detector that provides more information, such as a photodiode array (PDA) detector to check for peak purity, or a mass spectrometer (MS) to identify co-eluting peaks with different mass-to-charge ratios.[6][8]

Problem: I can see degradation products, but I am unable to identify them.

  • Possible Cause: Insufficient data for structural elucidation.

  • Solution:

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and determine the elemental composition of the degradants. Tandem MS (MS/MS) experiments can provide fragmentation patterns to help elucidate the structure.[6][8]

    • Nuclear Magnetic Resonance (NMR): If a significant degradation product can be isolated and purified (e.g., by preparative HPLC), NMR spectroscopy (1H, 13C, and 2D-NMR) is a powerful tool for unambiguous structure determination.[6]

    • Forced Degradation of Suspected Structures: If you hypothesize a structure for a degradation product, you can attempt to synthesize it and compare its analytical characteristics (e.g., retention time, mass spectrum) to the observed impurity.

Experimental Protocols

Forced Degradation (Stress Testing) of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method and to understand the degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the this compound solution to the following stress conditions in separate experiments. A control sample (unstressed this compound solution) should be analyzed alongside the stressed samples.

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 1N HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). After heating, cool the solution and neutralize it with an appropriate amount of 1N NaOH.[6]

    • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 1N NaOH. Heat at 80°C for a specified time. After heating, cool the solution and neutralize it with an appropriate amount of 1N HCl.[6]

    • Oxidative Degradation: Mix the this compound stock solution with a solution of 3-30% hydrogen peroxide. Keep the mixture at room temperature for a specified time.[6]

    • Thermal Degradation: Store the solid this compound powder and a solution of this compound at an elevated temperature (e.g., 105°C) for a specified duration.[6]

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 200 watt hours/square meter) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed and control samples using a suitable analytical technique, such as reverse-phase HPLC with UV detection.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a common reverse-phase column (e.g., C18, 100 mm x 4.6 mm, 2.7 µm).

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with a suitable buffer (e.g., ammonium acetate, phosphate buffer) at a relevant pH.

    • Run a gradient elution to separate components with a wide range of polarities.

  • Method Optimization:

    • Analyze a mixture of the stressed samples to create a chromatogram containing the parent drug and multiple degradation products.

    • Adjust the gradient slope, mobile phase pH, column temperature, and flow rate to achieve adequate resolution between all peaks.

    • The final method should demonstrate baseline separation between this compound and all process impurities and degradation products.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the this compound peak in the presence of its degradants to ensure no impurities are co-eluting.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (DP) - Retention Time (min)
1N HCl, 80°C, 24h15.23DP1 - 4.5 min
1N NaOH, 80°C, 8h18.52DP2 - 6.2 min
30% H₂O₂, RT, 24h12.84DP3 - 7.1 min
Heat (105°C), 48h8.51DP4 - 5.8 min
Photolytic (UV/Vis)10.12DP5 - 8.3 min

Table 2: Hypothetical Stability-Indicating HPLC Method Parameters

ParameterCondition
Column C18, 100 mm x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome This compound This compound Stock Solution Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photodegradation This compound->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Method Validated Analytical Method HPLC->Method Pathways Degradation Pathways LCMS->Pathways Byproducts Byproduct Identification LCMS->Byproducts

Caption: Workflow for this compound forced degradation studies.

signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects This compound This compound FLT3 FLT3 Receptor (ITD/TKD mutations) This compound->FLT3 Inhibition STAT5 STAT5 FLT3->STAT5 Phosphorylation (Blocked by this compound) AKT AKT FLT3->AKT Phosphorylation (Blocked by this compound) ERK ERK FLT3->ERK Phosphorylation (Blocked by this compound) Apoptosis Increased Apoptosis FLT3->Apoptosis Inhibition of anti-apoptotic signals Proliferation Decreased Proliferation STAT5->Proliferation AKT->Proliferation ERK->Proliferation

Caption: this compound mechanism of action via FLT3 signaling inhibition.[9]

References

Technical Support Center: Improving the Bioavailability of OTS447

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of the investigational kinase inhibitor, OTS447.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and maternal embryonic leucine zipper kinase (MELK). Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to low and variable oral bioavailability, which can hinder preclinical and clinical development by causing inconsistent drug exposure and potentially limiting therapeutic efficacy.

Q2: What are the primary strategies to improve the bioavailability of a poorly soluble compound like this compound?

A2: The main approaches focus on enhancing the solubility and dissolution rate of the drug. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. Techniques include micronization and nanosuspension.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example of this approach.

Q3: How do I choose the best bioavailability enhancement strategy for this compound?

A3: The choice of strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the available equipment. A decision-making flowchart is provided below to guide your selection process. As a starting point, characterizing the compound's solubility, permeability (for Biopharmaceutics Classification System - BCS classification), and thermal stability is crucial.

Q4: What are the critical quality attributes to monitor when developing a new formulation for this compound?

A4: When developing a new formulation, it is essential to monitor:

  • Particle size and distribution: For nanosuspensions and SEDDS.

  • Physical state: Amorphous versus crystalline state for ASDs, confirmed by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • In vitro dissolution rate: In biorelevant media.

  • Physical and chemical stability: Of the formulation under relevant storage conditions.

  • In vivo pharmacokinetic profile: To confirm improved bioavailability.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound Nanosuspension
Potential Cause Troubleshooting Step
Ineffective particle size reduction Optimize the milling/homogenization parameters (e.g., increase milling time, pressure, or number of cycles). Use smaller milling media.
Particle aggregation Screen different types or concentrations of stabilizers (e.g., polymers, surfactants). Optimize the drug-to-stabilizer ratio.
Ostwald ripening Select a stabilizer that provides a strong steric or electrostatic barrier. Consider using a combination of stabilizers.
Incorrect analytical method Ensure the dissolution test conditions (e.g., medium, agitation speed) are appropriate and that the analytical method for this compound is validated.
Issue 2: Recrystallization of this compound in Amorphous Solid Dispersion (ASD)
Potential Cause Troubleshooting Step
Suboptimal polymer selection Screen polymers with a high glass transition temperature (Tg) and good miscibility with this compound.
Insufficient drug-polymer interaction Increase the polymer-to-drug ratio. Consider polymers that can form specific interactions (e.g., hydrogen bonds) with this compound.
Moisture-induced crystallization Store the ASD under dry conditions. Select a less hygroscopic polymer. Incorporate a desiccant in the packaging.
High drug loading Reduce the drug loading in the dispersion to ensure it remains below the solubility limit in the polymer.
Issue 3: Poor Emulsification or Drug Precipitation from SEDDS
Potential Cause Troubleshooting Step
Inadequate oil/surfactant/cosolvent ratio Construct a pseudo-ternary phase diagram to identify the optimal ratios for forming a stable microemulsion.
Low drug solubility in the formulation Screen different oils, surfactants, and co-solvents to find a system with higher solubilizing capacity for this compound.
Drug precipitation upon dilution Increase the concentration of surfactant or co-surfactant. Consider using a supersaturating SEDDS (S-SEDDS) by including a precipitation inhibitor (e.g., HPMC).
Incorrect HLB of the surfactant system Select surfactants or a blend of surfactants with an HLB value that favors the formation of oil-in-water microemulsions.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs

Strategy Principle Typical Fold-Increase in Bioavailability Advantages Disadvantages
Nanosuspension Increased surface area leads to a higher dissolution rate.2 to 10-foldHigh drug loading possible; suitable for parenteral administration.Physical instability (particle growth); potential for contamination from milling media.
Amorphous Solid Dispersion (ASD) The high-energy amorphous form has greater solubility than the stable crystalline form.2 to 20-foldSignificant increase in apparent solubility and dissolution; established manufacturing processes.Physical instability (recrystallization); potential for thermal degradation during manufacturing.
Self-Emulsifying Drug Delivery System (SEDDS) The drug is pre-dissolved in a lipid-based formulation that spontaneously forms a microemulsion in the GI tract.2 to 15-foldEnhanced drug solubilization; potential to bypass first-pass metabolism via lymphatic uptake.Limited drug loading; potential for GI side effects from high surfactant concentrations.

Note: The fold-increase in bioavailability is a general estimate and can vary significantly depending on the specific drug and formulation.

Mandatory Visualizations

G cluster_pathway Simplified MELK/FLT3 Signaling Pathway FLT3L FLT3L FLT3 FLT3 FLT3L->FLT3 Binds FLT3->FLT3 PI3K PI3K FLT3->PI3K Activates RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK FLT3->RAS_RAF_MEK_ERK Activates STAT5 STAT5 FLT3->STAT5 Activates AKT AKT PI3K->AKT Activates Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival Promotes RAS_RAF_MEK_ERK->Proliferation_Survival Promotes STAT5->Proliferation_Survival Promotes MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates Mitotic_Regulators Mitotic_Regulators FOXM1->Mitotic_Regulators Upregulates Cell_Cycle_Progression Cell_Cycle_Progression Mitotic_Regulators->Cell_Cycle_Progression Drives This compound This compound This compound->FLT3 Inhibits This compound->MELK Inhibits

Caption: Simplified signaling pathways of FLT3 and MELK and the inhibitory action of this compound.

G start Start: this compound has low oral bioavailability bcs Determine BCS Classification of this compound start->bcs class2 BCS Class II (Low Solubility, High Permeability) bcs->class2 Low Solubility, High Permeability class4 BCS Class IV (Low Solubility, Low Permeability) bcs->class4 Low Solubility, Low Permeability dissolution_limited Is absorption primarily dissolution rate-limited? class2->dissolution_limited permeability_limited Is absorption also permeability-limited? class4->permeability_limited solubility_enhancement Focus on Solubility/Dissolution Enhancement dissolution_limited->solubility_enhancement Yes permeability_enhancement Consider strategies that also enhance permeability permeability_limited->permeability_enhancement Yes nano Nanosuspension solubility_enhancement->nano asd Amorphous Solid Dispersion solubility_enhancement->asd sedds SEDDS solubility_enhancement->sedds sedds_perm SEDDS (can enhance permeability) permeability_enhancement->sedds_perm

Caption: Decision-making flowchart for selecting a bioavailability enhancement strategy for this compound.

G cluster_nano Experimental Workflow: Nanosuspension by Wet Milling A 1. Prepare Stabilizer Solution B 2. Disperse this compound in Stabilizer Solution A->B C 3. Add Milling Media (e.g., Zirconium Oxide Beads) B->C D 4. Wet Mill the Suspension C->D E 5. Separate Nanosuspension from Milling Media D->E F 6. Characterize Particle Size, Zeta Potential, and Dissolution E->F G 7. (Optional) Lyophilize for Solid Dosage Form F->G

Caption: Experimental workflow for preparing an this compound nanosuspension.

G cluster_asd Experimental Workflow: Amorphous Solid Dispersion by Solvent Evaporation A 1. Select a Suitable Polymer and Solvent B 2. Dissolve this compound and Polymer in the Solvent A->B C 3. Evaporate the Solvent (e.g., using a rotary evaporator) B->C D 4. Dry the Resulting Film/Powder under Vacuum C->D E 5. Mill the Dried ASD to a Fine Powder D->E F 6. Characterize Amorphous State (XRPD, DSC) and Dissolution E->F

Caption: Experimental workflow for preparing an this compound amorphous solid dispersion.

G cluster_sedds Experimental Workflow: Self-Emulsifying Drug Delivery System (SEDDS) A 1. Screen Excipients (Oils, Surfactants, Co-solvents) for Drug Solubility B 2. Construct Pseudo-Ternary Phase Diagrams A->B C 3. Select Ratios from the Optimal Microemulsion Region B->C D 4. Dissolve this compound in the Oil/Surfactant/Co-solvent Mixture C->D E 5. Characterize Self-Emulsification, Droplet Size, and Drug Release D->E

Caption: Experimental workflow for developing an this compound SEDDS formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

1. Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Purified water

  • Zirconium oxide milling beads (0.5 mm diameter)

  • Planetary ball mill or other suitable wet milling equipment

2. Method:

  • Prepare a 1% (w/v) aqueous solution of the selected stabilizer.

  • Disperse this compound powder into the stabilizer solution to create a 2% (w/v) pre-suspension. Stir for 30 minutes.

  • Add the pre-suspension and milling beads to the milling chamber at a 1:1 volume ratio.

  • Mill the suspension at 500 rpm for 4 hours. Pause every 30 minutes to prevent overheating.

  • After milling, separate the nanosuspension from the milling beads by decanting or sieving.

  • Characterize the resulting nanosuspension for particle size and distribution (e.g., using dynamic light scattering), zeta potential, and in vitro dissolution.

Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

1. Materials:

  • This compound

  • Polymer (e.g., Soluplus®, HPMC-AS)

  • Solvent (e.g., acetone, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

2. Method:

  • Select a common solvent in which both this compound and the polymer are freely soluble.

  • Prepare a solution by dissolving this compound and the polymer in the selected solvent in a 1:4 drug-to-polymer ratio. The total solid content should be around 5-10% (w/v).

  • Attach the flask containing the solution to a rotary evaporator.

  • Evaporate the solvent at 40°C under reduced pressure until a thin film or solid mass is formed.

  • Scrape the solid material from the flask and dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently mill the dried ASD into a fine powder.

  • Characterize the powder for its amorphous nature using XRPD and DSC, and determine its dissolution profile.

Protocol 3: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)

1. Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor EL)

  • Co-solvent (e.g., Transcutol HP)

  • Vortex mixer

  • Magnetic stirrer

2. Method:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents by adding an excess amount of the drug to each excipient, vortexing for 10 minutes, and then shaking at 37°C for 48 hours. Centrifuge and analyze the supernatant to quantify the solubility.

  • Phase Diagram Construction: Based on the solubility data, select an oil, surfactant, and co-solvent. Prepare mixtures of the surfactant and co-solvent (Smix) at different ratios (e.g., 1:1, 2:1, 1:2). For each Smix ratio, mix it with the oil at various ratios (from 9:1 to 1:9). Titrate each oil/Smix mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion. Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Formulation Preparation: Select a ratio of oil:surfactant:co-solvent from the center of the microemulsion region. Dissolve the required amount of this compound in this mixture with gentle heating and vortexing to form the SEDDS pre-concentrate.

  • Characterization: Add a small amount of the SEDDS pre-concentrate to water with gentle stirring and measure the time to emulsification. Characterize the resulting emulsion for droplet size and polydispersity index. Perform an in vitro drug release study.

Technical Support Center: Addressing Variability in Kinase Inhibitor Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with kinase inhibitors. While the initial query focused on OTS447, it's important to note a distinction between two similarly named compounds from OncoTherapy Science, Inc.:

  • This compound: A potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2][3]

  • OTSSP167 (also known as OTS167): An inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK), which has been the subject of considerable scientific discussion regarding its target specificity and the role of MELK in cancer.[4][5][6][7][8]

Given the significant documented variability and controversy surrounding OTSSP167 and its target, this guide will use it as a primary case study for addressing experimental discrepancies. We will also provide available information for this compound.

Section 1: General Troubleshooting Guide for Kinase Inhibitor Experiments

Variability in kinase inhibitor experiments can arise from multiple sources. This section provides general guidance applicable to experiments with this compound, OTSSP167, and other kinase inhibitors.

Q1: My in vitro kinase assay results are not reproducible. What are the common causes?

A1: Lack of reproducibility in in vitro kinase assays is a frequent issue. Key factors to consider include:

  • Reagent Quality and Consistency:

    • Enzyme Activity: Ensure the kinase used is active and not from a batch with low purity or activity. Purity on a gel does not always equal functional activity.[9] Kinases require proper folding, phosphorylation state, and minimal aggregation to be functional.[9]

    • ATP Concentration: IC50 values are highly dependent on the ATP concentration. It is recommended to use an ATP concentration equal to the Km(ATP) of the kinase for more comparable results.[10]

    • Substrate Quality: The purity and concentration of the substrate peptide or protein are critical.

  • Assay Conditions:

    • DMSO Concentration: High concentrations of DMSO, the solvent for many inhibitors, can inhibit kinase activity. Keep the final DMSO concentration consistent across all wells and as low as possible.[10]

    • Incubation Time and Temperature: Ensure that the kinase reaction is within the linear range and that temperature is consistent.

  • Assay Format:

    • Autophosphorylation: Some kinases exhibit significant autophosphorylation, which can interfere with assays that measure ATP consumption (like luciferase-based assays) rather than direct substrate phosphorylation.[10]

    • Assay Technology: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and potential for compound interference.[11][12]

Q2: I'm seeing a discrepancy between my biochemical assay IC50 and my cell-based assay EC50.

A2: This is a common and expected observation. Factors contributing to this difference include:

  • Cellular Permeability: The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration than in the biochemical assay.

  • Cellular ATP Concentration: The intracellular ATP concentration (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). For ATP-competitive inhibitors, this will lead to a rightward shift in the potency curve (higher EC50).

  • Efflux Pumps: Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell.

  • Off-Target Effects: The observed cellular phenotype might be due to the inhibitor hitting targets other than the primary one.[13][14] This is a critical consideration for compounds with known promiscuity.

  • Engagement of Cellular Pathways: The cellular context involves complex signaling networks. The effect of inhibiting one kinase can be compensated for by other pathways.[15]

Q3: My in vivo xenograft study results are variable. How can I improve consistency?

A3: In vivo studies introduce more layers of complexity. To improve consistency:

  • Animal Strain and Health: The genetic background and health of the mice can significantly impact tumor growth and drug metabolism.

  • Tumor Implantation: Ensure consistent cell numbers and implantation site for uniform tumor establishment.

  • Drug Formulation and Administration: Inconsistent formulation or administration (e.g., oral gavage vs. intravenous injection) can lead to variable drug exposure.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Characterize the drug's PK/PD profile in the animal model to ensure that the dosing regimen achieves and maintains the target concentration at the tumor site.

  • Tumor Heterogeneity: Even with cell line-derived xenografts, tumors can develop heterogeneity, leading to varied responses.

Section 2: FAQs and Troubleshooting for this compound (FLT3 Inhibitor)

This compound is a potent and selective inhibitor of FLT3, including mutations like internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, which are common in Acute Myeloid Leukemia (AML).[1][2][3]

Q4: What is the reported potency of this compound?

A4: this compound has shown potent inhibitory activity against FLT3 with an IC50 value of 0.19 nM in biochemical assays.[1]

Q5: How selective is this compound?

A5: In a human kinase profile assay of 371 kinases, this compound at 5 nM inhibited only seven kinases (including FLT3) by 80% or more, indicating high selectivity.[1]

Q6: What cellular effects are expected with this compound treatment in FLT3-mutant AML cells?

A6: In FLT3-ITD positive cell lines like MV4-11 and MOLM13, this compound treatment is expected to:

  • Inhibit FLT3 autophosphorylation and the phosphorylation of downstream signaling molecules such as STAT5, ERK, and AKT in a dose-dependent manner.[1]

  • Induce apoptosis and an increase in the sub-G1 cell population.[1]

  • More strongly suppress the proliferation of FLT3-ITD cell lines compared to FLT3-wild type cell lines.[1]

Q7: My this compound results in FLT3-wild type cells are inconsistent. Why?

A7: The anti-proliferative effects of this compound are significantly more pronounced in cell lines with activating FLT3 mutations.[1] In FLT3-wild type cells, the dependency on FLT3 signaling for proliferation is lower, which may lead to more variable or less potent effects. Ensure your cell line's FLT3 status is confirmed.

Quantitative Data Summary: this compound
ParameterValueAssay TypeTarget/Cell LineReference
IC50 0.19 nMBiochemical Kinase AssayFLT3[1]
Selectivity 7/371 kinases inhibited >80% at 5 nMKinase Panel ScreenHuman Kinases[1]
Cellular Effect Stronger suppression of proliferationCell Viability AssayFLT3-ITD (MV4-11, MOLM13) vs. FLT3-WT[1]
In Vivo Efficacy Potent, dose-dependent tumor growth inhibitionXenograft Mouse ModelMV4-11[1]

Signaling Pathway Diagram: FLT3

FLT3_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS This compound This compound This compound->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Section 3: Case Study in Experimental Variability: OTSSP167 (MELK Inhibitor)

The research surrounding the MELK inhibitor OTSSP167 has been marked by conflicting results, making it an excellent case study for troubleshooting experimental variability.

Q8: There are conflicting reports on the essentiality of MELK for cancer cell proliferation. How does this affect the interpretation of OTSSP167 data?

A8: This is a central issue. While initial studies using RNAi and OTSSP167 suggested MELK is essential for the proliferation of various cancers, subsequent studies using CRISPR/Cas9-mediated MELK knockout showed no effect on the proliferation of the same cancer cell lines.[4][5] This discrepancy suggests that the anti-proliferative effects observed with OTSSP167 may not be solely due to MELK inhibition.[4][6]

Q9: How selective is OTSSP167, and what are its known off-targets?

A9: Despite initial reports suggesting specificity, subsequent studies have revealed that OTSSP167 is a multi-kinase inhibitor.[6] It has been shown to have off-target activity against several other kinases, including:

  • Aurora B kinase: OTSSP167 inhibits Aurora B with an IC50 of ~25 nM.[8][16] This off-target activity can explain observed effects on the mitotic checkpoint that are not seen with MELK knockdown alone.[8][16]

  • BUB1 and Haspin kinases: Inhibition of these kinases by OTSSP167 can lead to mislocalization of the chromosomal passenger complex.[16]

Q10: My results with OTSSP167 don't match those from MELK siRNA/shRNA experiments. What could be the reason?

A10: This is a key finding in the literature. The phenotypic effects of OTSSP167 often do not align with genetic knockdown of MELK. For instance, OTSSP167 abrogates the mitotic checkpoint, whereas MELK shRNA does not produce the same effect.[8][16] This strongly suggests that the observed phenotype with OTSSP167 is due to its off-target effects, particularly on Aurora B kinase.[8]

Q11: Given the controversy, how should I design my experiments with OTSSP167?

A11:

  • Acknowledge Off-Target Effects: Be aware that the effects you observe may not be solely due to MELK inhibition.

  • Use Multiple Approaches: Whenever possible, use a complementary genetic approach (e.g., siRNA, shRNA, or CRISPR) to validate that the phenotype is specific to MELK.

  • Use a More Selective Inhibitor: Consider using a more selective MELK inhibitor, such as NVS-MELK8a, for comparison to distinguish MELK-specific effects from off-target effects of OTSSP167.[6]

  • Control for Mitotic Kinase Inhibition: When studying cell cycle effects, include controls to assess the inhibition of kinases like Aurora B.

Quantitative Data Summary: OTSSP167
ParameterValueAssay TypeTargetReference
IC50 ~8 nMIn Vitro Kinase AssayMELK[8]
Off-Target IC50 ~25 nMIn Vitro Kinase AssayAurora B[8][16]

Signaling Pathway Diagram: MELK and OTSSP167 Off-Targets

MELK_Pathway cluster_targets Kinase Targets of OTSSP167 cluster_effects Cellular Processes OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits AuroraB Aurora B OTSSP167->AuroraB Inhibits (Off-Target) BUB1 BUB1 OTSSP167->BUB1 Inhibits (Off-Target) Proliferation Cancer Cell Proliferation MELK->Proliferation Controversial Role MitoticCheckpoint Mitotic Checkpoint AuroraB->MitoticCheckpoint Cytokinesis Cytokinesis AuroraB->Cytokinesis BUB1->MitoticCheckpoint Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_invivo In Vivo Analysis Biochem Biochemical Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Panel Biochem->Selectivity Confirm Potency Viability Cell Viability Assay (EC50 Determination) Selectivity->Viability Translate to Cells TargetEngagement Target Engagement Assay (e.g., Western Blot for p-Target) Viability->TargetEngagement Confirm On-Target Effect Phenotype Phenotypic Assay (e.g., Apoptosis, Cell Cycle) TargetEngagement->Phenotype Link Target to Phenotype PKPD Pharmacokinetics & Pharmacodynamics Phenotype->PKPD Inform In Vivo Dosing Xenograft Xenograft Efficacy Study PKPD->Xenograft Test In Vivo Efficacy

References

Technical Support Center: OTS447 Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the synthesis and scale-up of OTS447.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, a potent MELK inhibitor. The synthesis is a multi-step process, and issues can arise at various stages.

Question/Issue Potential Causes Recommended Solutions & Troubleshooting Steps
Q1: Low yield in the final amide coupling step. 1. Incomplete activation of the carboxylic acid. 2. Degradation of the coupling agent. 3. Poor solubility of reactants. 4. Steric hindrance.1. Optimize Coupling Agent: Screen different coupling agents (e.g., HATU, HBTU, EDC/HOBt). Ensure they are fresh and stored under anhydrous conditions. 2. Solvent Selection: Use a high-boiling point, anhydrous aprotic solvent like DMF or NMP to improve solubility. 3. Temperature Control: Run the reaction at room temperature or slightly elevated temperatures (40-50°C) to overcome activation energy barriers without degrading reactants. 4. Check Reactant Purity: Ensure both the amine and carboxylic acid intermediates are of high purity (>98%) via NMR and LC-MS.
Q2: Formation of significant impurities during the synthesis of the pyrrolo[2,3-d]pyrimidine core. 1. Lack of regioselectivity in substitution reactions. 2. Side reactions due to reactive functional groups. 3. Incomplete reaction leading to a mixture of starting material and product.1. Protecting Groups: Utilize appropriate protecting groups for reactive amines or hydroxyls on the core structure if side reactions are observed. 2. Reaction Conditions: Carefully control the temperature and reaction time. Lowering the temperature may increase selectivity. Monitor the reaction progress using TLC or LC-MS to avoid over-running. 3. Purification of Intermediates: Ensure each intermediate is thoroughly purified before proceeding to the next step. Flash chromatography is often effective for these types of heterocyclic compounds.[1]
Q3: Difficulty in purifying the final this compound product. 1. Presence of closely related impurities or unreacted starting materials. 2. Poor crystallization behavior of the final compound. 3. Product instability on silica gel.1. Chromatography: Use reversed-phase HPLC (RP-HPLC) for final purification, which offers higher resolution than standard column chromatography.[2] A gradient of acetonitrile in water with a modifier like TFA or formic acid is a common starting point. 2. Recrystallization/Trituration: Experiment with various solvent systems (e.g., EtOAc/Hexanes, DCM/Methanol, Acetonitrile) to find suitable conditions for recrystallization or trituration to remove impurities. 3. Alternative Chromatography: If the compound is unstable on silica, consider using neutral alumina or a different stationary phase for flash chromatography.
Q4: Inconsistent yields upon scaling up the reaction from milligrams to grams. 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing leading to localized concentration gradients. 3. Exothermic reactions becoming difficult to control. 4. Changes in reagent addition rates.1. Process Control: Use a jacketed reactor for better temperature control. Employ overhead mechanical stirring to ensure efficient mixing. 2. Controlled Addition: For exothermic steps, add reagents slowly via a syringe pump or an addition funnel to maintain the desired reaction temperature. 3. Solvent Volume: Maintain an appropriate concentration. Simply scaling up all volumes might not be optimal; adjust solvent to ensure proper mixing and heat transfer. 4. Pilot Batch: Run a small-scale pilot batch (e.g., 1-5 g) to identify potential scale-up issues before committing to a large-scale reaction.

Comparative Data on Reaction Conditions

The following table summarizes typical conditions for key reaction types involved in the synthesis of this compound and similar molecules. This data is compiled for illustrative purposes to guide optimization.

Reaction Step Parameter Condition A Condition B Condition C Typical Outcome/Comment
Amide Coupling Coupling Agent EDC / HOBtHATUT3PHATU often gives higher yields for sterically hindered amines but is more expensive.
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Tetrahydrofuran (THF)DMF is excellent for dissolving polar reactants but is harder to remove.
Temperature (°C) 0 to 252550Higher temperatures can speed up the reaction but may increase side products.
Ether Synthesis (SNAr) Base K₂CO₃Cs₂CO₃NaHNaH is a strong, non-nucleophilic base suitable for deprotonating phenols, but requires careful handling.
Solvent DMFAcetonitrileDMSODMSO can accelerate SNAr reactions but requires high-temperature workup.
Temperature (°C) 80100120Higher temperatures are often required to drive SNAr reactions to completion.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for the final coupling step in the this compound synthesis.

  • Preparation: To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M), add the amine intermediate (1.1 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (Nitrogen or Argon) for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by preparative RP-HPLC to yield the final product.

Protocol 2: General Procedure for Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and filter through a 0.45 µm syringe filter.

  • Column and Solvents: Use a C18 stationary phase column. The mobile phase typically consists of Solvent A (Water + 0.1% Formic Acid or TFA) and Solvent B (Acetonitrile + 0.1% Formic Acid or TFA).

  • Gradient Elution: Start with a high percentage of Solvent A. Gradually increase the percentage of Solvent B over 20-40 minutes to elute the product. An example gradient is 5% to 95% B over 30 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram (detection is typically done at 254 nm and 280 nm).

  • Analysis and Isolation: Analyze the collected fractions by LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.

Visualizations: Pathways and Workflows

MELK Signaling Pathway

The diagram below illustrates the signaling cascade involving Maternal Embryonic Leucine-zipper Kinase (MELK). This compound acts as an inhibitor of MELK, thereby disrupting downstream oncogenic signaling pathways.[1][3][4]

MELK_Pathway node_protein node_protein node_inhibitor node_inhibitor node_process node_process node_downstream node_downstream arrow_activates arrow_activates arrow_inhibits arrow_inhibits MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates cJUN c-JUN MELK->cJUN Activates p53 p53 MELK->p53 Inhibits This compound This compound This compound->MELK Inhibits Proliferation Cell Proliferation & GSC Stemness FOXM1->Proliferation cJUN->Proliferation Apoptosis Apoptosis p53->Apoptosis

Caption: this compound inhibits MELK, blocking activation of FOXM1 and c-JUN.

This compound Synthesis Workflow

This workflow provides a high-level overview of the synthetic route to this compound, highlighting the key intermediate stages and reaction types.

Synthesis_Workflow start_material start_material intermediate intermediate final_product final_product process process A Pyrrolo[2,3-d]pyrimidine Core P1 SNAr Reaction (Ether Synthesis) A->P1 B Substituted Fluorophenol B->P1 C Fluorobenzoyl Chloride/Acid P3 Amide Coupling C->P3 Int1 Intermediate 1 (Ether Linkage) P2 Reduction/ Deprotection Int1->P2 Int2 Intermediate 2 (Amine) Int2->P3 This compound Final Product (this compound) P1->Int1 P2->Int2 P4 Purification (HPLC) P3->P4 P4->this compound

Caption: A generalized workflow for the multi-step synthesis of this compound.

Troubleshooting Logic for Low Yield

This decision tree illustrates a logical approach to diagnosing the root cause of low product yield during synthesis scale-up.

Troubleshooting_Yield problem problem check check cause cause solution solution start Low Final Yield check_purity Analyze Purity of Starting Materials & Intermediates start->check_purity check_reaction Re-evaluate Reaction Conditions start->check_reaction check_workup Investigate Workup & Purification Steps start->check_workup cause_purity Impure Reactants check_purity->cause_purity Purity < 98%? cause_conditions Sub-optimal Conditions (Temp, Time, Reagents) check_reaction->cause_conditions Side Products or Unreacted SM? cause_loss Product Loss During Extraction/Chromatography check_workup->cause_loss Mass Balance Low? solve_purity Re-purify Starting Materials cause_purity->solve_purity solve_conditions Optimize Reaction Parameters (DoE) cause_conditions->solve_conditions solve_loss Modify Extraction pH or Chromatography Method cause_loss->solve_loss

Caption: A decision tree for troubleshooting low yield in chemical synthesis.

References

Technical Support Center: Identifying Biomarkers of Response to OTS447

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of response to OTS447, a potent and selective FLT3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does this inform biomarker selection?

A1: this compound is a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), targeting both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. Its primary mechanism is the inhibition of FLT3 autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways.[1] Therefore, initial biomarker strategies should focus on the intended target and its immediate downstream effectors.

  • Predictive Biomarkers of Sensitivity: The presence of FLT3-ITD or activating FLT3-TKD mutations in acute myeloid leukemia (AML) is the primary biomarker for patient selection for this compound therapy.[1] Co-mutations in genes like NPM1 and DNMT3A have been associated with response to other FLT3 inhibitors and may also predict sensitivity to this compound.[2]

  • Pharmacodynamic Biomarkers: A decrease in the phosphorylation of FLT3 and its downstream targets, such as STAT5, ERK, and AKT, can serve as a pharmacodynamic biomarker to confirm target engagement by this compound in preclinical models.[1]

Q2: What are the known mechanisms of resistance to FLT3 inhibitors that could be relevant for this compound, and what are the potential biomarkers of resistance?

A2: Resistance to FLT3 inhibitors can be broadly categorized into on-target and off-target mechanisms. Researchers investigating resistance to this compound should consider these possibilities.

  • On-Target Resistance: This typically involves the acquisition of new mutations within the FLT3 gene that prevent the inhibitor from binding effectively. A common example is the "gatekeeper" mutation F691L, which has been shown to confer resistance to multiple FLT3 inhibitors.[1][2][3] Other mutations in the tyrosine kinase domain, such as at the D835 residue, can also lead to resistance, particularly against type II FLT3 inhibitors.[2]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling. Common bypass pathways include the RAS/MAPK and PI3K/Akt/mTOR pathways, often through acquired mutations in genes like NRAS.[1][4][5][6] Upregulation of other receptor tyrosine kinases, such as AXL, can also mediate resistance.[1][7]

Potential biomarkers of resistance to investigate for this compound include:

  • Acquired mutations in FLT3 (e.g., F691L, D835Y).

  • Activating mutations in genes of the RAS/MAPK pathway (e.g., NRAS, KRAS).

  • Increased expression or activation of bypass signaling proteins (e.g., p-ERK, p-Akt, AXL).

  • Upregulation of anti-apoptotic proteins like BCL2.[6]

Troubleshooting Guides

Western Blot Analysis of Phosphorylated Proteins

Problem: No or weak signal for phosphorylated FLT3 (p-FLT3) or its downstream targets (p-STAT5, p-ERK, p-AKT) after this compound treatment.

Possible Cause Recommended Solution
Rapid dephosphorylation of proteins during sample preparation. Work quickly and keep samples on ice at all times. Use ice-cold lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.
Inappropriate blocking buffer. Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
Low abundance of the phosphorylated protein. Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein before Western blotting.
Suboptimal antibody concentration or incubation time. Optimize the primary antibody concentration and consider an overnight incubation at 4°C to increase signal.
Ineffective this compound treatment. Confirm the bioactivity of your this compound stock. Ensure the correct concentration and treatment duration were used for your specific cell line.

Problem: High background on the Western blot membrane.

Possible Cause Recommended Solution
Insufficient washing. Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Blocking was incomplete. Increase the blocking time or the concentration of BSA.
Secondary antibody is binding non-specifically. Run a control lane with no primary antibody to check for non-specific binding of the secondary antibody. Decrease the concentration of the secondary antibody if necessary.
Cell Viability/Apoptosis Assays (e.g., MTT, Flow Cytometry with Annexin V/PI)

Problem: High variability in cell viability readings between replicate wells.

Possible Cause Recommended Solution
Uneven cell seeding. Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each replicate. Pay attention to pipetting technique to ensure accuracy.
Edge effects in the microplate. Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth. Fill the outer wells with sterile PBS or media.
Inconsistent drug concentration. Ensure proper mixing of the this compound stock solution before diluting and adding to the wells.

Problem: Unexpectedly low levels of apoptosis detected by flow cytometry after this compound treatment in a sensitive cell line.

Possible Cause Recommended Solution
Incorrect timing of the assay. Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment.
Loss of apoptotic cells during sample preparation. Collect both the supernatant and the adherent cells to ensure you are not losing the apoptotic cell population that may have detached.
Incorrect compensation settings on the flow cytometer. Use single-stained controls to set up the correct compensation for spectral overlap between the Annexin V and Propidium Iodide (PI) channels.

Quantitative Data Summary

The following tables present hypothetical data for the validation of a putative biomarker of response to this compound.

Table 1: In Vitro Sensitivity of AML Cell Lines to this compound

Cell LineFLT3 StatusPutative Biomarker X Expression (Relative mRNA)This compound IC50 (nM)
MV4-11FLT3-ITDHigh5
MOLM-13FLT3-ITDHigh8
THP-1FLT3-WTLow>1000
U937FLT3-WTLow>1000
MOLM-13-RFLT3-ITD, NRAS G12DHigh550

Table 2: Modulation of Downstream Signaling by this compound

Cell LineTreatment (100 nM this compound, 4h)% Inhibition of p-FLT3% Inhibition of p-STAT5% Inhibition of p-ERK
MV4-11DMSO000
This compound959288
MOLM-13-RDMSO000
This compound938515

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Proteins
  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

    • Place the culture dish on ice, aspirate the media, and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-FLT3, anti-p-STAT5) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody against the total protein or a loading control (e.g., GAPDH, β-actin).

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Cell Preparation:

    • Seed cells and treat with this compound or vehicle control for the predetermined optimal time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.

    • Combine the cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V only, and PI only controls to set up the appropriate gates and compensation.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK This compound This compound This compound->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Survival

Caption: this compound inhibits the FLT3 signaling pathway.

Biomarker_Discovery_Workflow Start Hypothesis Generation: Identify potential biomarkers Cell_Culture Cell Culture: Sensitive vs. Resistant Lines Start->Cell_Culture Treatment Treatment: This compound vs. Vehicle Cell_Culture->Treatment Data_Acquisition Data Acquisition Treatment->Data_Acquisition Genomics Genomics (RNA-Seq) Data_Acquisition->Genomics Proteomics Proteomics (Mass Spec) Data_Acquisition->Proteomics Functional_Assays Functional Assays (Western, Viability) Data_Acquisition->Functional_Assays Data_Analysis Data Analysis Genomics->Data_Analysis Proteomics->Data_Analysis Functional_Assays->Data_Analysis Identify_Candidates Identify Candidate Biomarkers Data_Analysis->Identify_Candidates Validation Biomarker Validation (e.g., in patient samples) Identify_Candidates->Validation

Caption: Experimental workflow for biomarker discovery.

Troubleshooting_Tree Start Persistent p-ERK signal after this compound treatment? Check_FLT3 Is p-FLT3 inhibited? Start->Check_FLT3 Drug_Issue Potential issue with This compound compound or treatment protocol. Check_FLT3->Drug_Issue No Bypass_Pathway Bypass pathway activation likely. Sequence for RAS mutations? Check_FLT3->Bypass_Pathway Yes RAS_Mutated NRAS/KRAS mutation is a likely resistance mechanism. Bypass_Pathway->RAS_Mutated Yes RAS_WT Investigate other bypass mechanisms (e.g., AXL upregulation). Bypass_Pathway->RAS_WT No

Caption: Troubleshooting persistent p-ERK signaling.

References

Technical Support Center: Understanding Mechanisms of Acquired Resistance to OTS447

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to OTS447, a potent and selective FLT3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). It is being developed for the treatment of Acute Myeloid Leukemia (AML) patients with FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.

Q2: My FLT3-mutated AML cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Acquired resistance to FLT3 inhibitors like this compound can be broadly categorized into two main types:

  • On-target resistance: This involves the acquisition of secondary mutations within the FLT3 gene itself, which can interfere with the binding of the inhibitor or alter the kinase's conformation.

  • Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for FLT3 signaling, allowing the cancer cells to survive and proliferate despite the inhibition of FLT3.

Q3: What are the common on-target resistance mutations to FLT3 inhibitors?

Secondary mutations in the FLT3 tyrosine kinase domain (TKD) are a common mechanism of on-target resistance. Some of the most frequently observed mutations include:

  • D835 mutations (e.g., D835Y/V/F/H): These mutations in the activation loop of the kinase domain can stabilize the active conformation of FLT3, reducing the efficacy of type II FLT3 inhibitors. While this compound is a type I inhibitor and expected to be less affected, high levels of kinase activation can still contribute to resistance.[1][2]

  • F691L (the "gatekeeper" mutation): This mutation is located at a critical residue in the ATP-binding pocket of FLT3. It can sterically hinder the binding of many FLT3 inhibitors, leading to broad resistance.[1][2]

  • N676K: This mutation within the kinase domain has also been reported to confer resistance to some FLT3 inhibitors.[3]

Q4: If there are no secondary mutations in FLT3, what off-target mechanisms could be responsible for resistance?

If sequencing of the FLT3 gene in your resistant cells does not reveal any secondary mutations, it is likely that off-target mechanisms are at play. These often involve the activation of "bypass" signaling pathways, such as:

  • RAS/MAPK Pathway Activation: Mutations in genes like NRAS and KRAS are frequently observed in patients who relapse on FLT3 inhibitor therapy.[1][2] These mutations can constitutively activate the downstream MAPK pathway, promoting cell survival and proliferation independently of FLT3.

  • PI3K/Akt/mTOR Pathway Upregulation: Increased activity of this pathway can also provide survival signals that circumvent FLT3 inhibition.

  • JAK/STAT Pathway Activation: Constitutive activation of STAT5, for example, can promote the expression of anti-apoptotic proteins and contribute to resistance.[2]

  • Upregulation of other Receptor Tyrosine Kinases (RTKs): Overexpression or activation of other RTKs, such as AXL, can provide alternative signaling inputs to downstream pathways.[1]

  • Influence of the Bone Marrow Microenvironment: Stromal cells in the bone marrow can secrete growth factors (e.g., FGF2) and chemokines that protect AML cells from the effects of FLT3 inhibitors.[1][4]

Troubleshooting Guides

Problem 1: Decreased potency (increased IC50) of this compound in our AML cell line.

Possible Cause Suggested Action
Development of on-target resistance (secondary FLT3 mutations) 1. Sequence the FLT3 gene: Perform Sanger sequencing or next-generation sequencing (NGS) of the FLT3 kinase domain to identify potential resistance mutations (e.g., D835Y, F691L).2. Compare with parental cell line: Sequence the parental (sensitive) cell line to confirm that the identified mutation is acquired.
Activation of off-target bypass pathways 1. Perform Western blot analysis: Assess the phosphorylation status of key downstream signaling proteins (e.g., p-ERK, p-Akt, p-STAT5) in both sensitive and resistant cells, with and without this compound treatment. Increased phosphorylation in resistant cells despite FLT3 inhibition suggests bypass pathway activation.2. Sequence common oncogenes: Perform targeted NGS for mutations in genes known to activate bypass pathways, such as NRAS, KRAS, and PTPN11.
Selection of a pre-existing resistant clone 1. Perform clonal analysis: If possible, use techniques like single-cell sequencing to determine if the resistant population arose from a single clone or multiple clones.
Drug efflux 1. Use efflux pump inhibitors: Co-treat resistant cells with this compound and known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored.

Problem 2: Western blot shows persistent downstream signaling (e.g., p-ERK, p-Akt) in the presence of this compound.

Possible Cause Suggested Action
Activation of an upstream bypass pathway 1. Investigate other RTKs: Perform a phospho-RTK array to identify other activated receptor tyrosine kinases that could be driving downstream signaling.2. Test for RAS mutations: As mentioned above, sequence for activating mutations in NRAS and KRAS.
Intrinsic feedback mechanisms 1. Perform a time-course experiment: Analyze signaling pathway activation at various time points after this compound treatment to understand the dynamics of pathway reactivation.
Insufficient drug concentration or activity 1. Confirm drug concentration and stability: Ensure the correct concentration of this compound is being used and that the compound is stable under your experimental conditions.2. Verify FLT3 inhibition: Confirm that this compound is still inhibiting FLT3 phosphorylation (p-FLT3) in your resistant cells. If p-FLT3 is not inhibited, it could point to a direct on-target resistance mechanism.

Quantitative Data Summary

Table 1: IC50 Values of FLT3 Inhibitors Against Sensitive and Resistant FLT3-mutant Cell Lines

Cell LineFLT3 MutationInhibitorIC50 (nM) - ParentalIC50 (nM) - ResistantFold Change in IC50
Ba/F3-FLT3-ITDITDPKC412~10>40>4
MV4-11ITDGilteritinib0.83.54.4
MV4-11ITDFF-101010.41.94.8
MOLM-14ITDGilteritinib0.41.84.5
MOLM-14ITDFF-101010.21.26.0

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.[5][6][7]

Table 2: Frequency of Acquired Resistance Mutations in FLT3-mutated AML Patients Relapsing on FLT3 Inhibitor Therapy

MutationFrequencyAssociated Inhibitor(s)
On-Target (FLT3)
D835 mutations~30%Quizartinib, Sorafenib
F691L (gatekeeper)5-10%Gilteritinib, Quizartinib
Off-Target
NRAS/KRAS mutations10-30%Gilteritinib, Quizartinib
Other pathway mutationsVariableVarious

Frequencies are approximate and can vary based on the patient population and the specific inhibitor used.[2][3]

Key Experimental Protocols

1. Generation of FLT3 Inhibitor-Resistant Cell Lines

This protocol describes a common method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the inhibitor.

  • Materials:

    • FLT3-mutant AML cell line (e.g., MV4-11, MOLM-14)

    • This compound (or other FLT3 inhibitor)

    • Complete cell culture medium

    • Cell viability assay (e.g., MTT, CellTiter-Glo)

  • Procedure:

    • Determine the initial IC50 of this compound for the parental cell line.

    • Culture the cells in the presence of this compound at a concentration equal to the IC50.

    • Monitor cell viability. Initially, a significant portion of the cells will die.

    • Allow the surviving cells to repopulate.

    • Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

    • At each step, ensure the cells have adapted and are proliferating before increasing the concentration again.

    • This process can take several months.

    • Periodically freeze down stocks of the resistant cells at different stages.

    • Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be characterized.

2. Western Blot Analysis of FLT3 Signaling Pathways

This protocol outlines the steps for assessing the phosphorylation status of key proteins in the FLT3 signaling network.

  • Materials:

    • Parental and resistant AML cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-STAT5, anti-STAT5, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed parental and resistant cells and treat with this compound at various concentrations for a specified time (e.g., 2-4 hours).

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Quantify protein concentration.

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze band intensities relative to loading controls (e.g., GAPDH) and total protein levels.[8][9]

3. Detection of FLT3 Mutations

  • DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Amplify the relevant exons of the FLT3 gene (typically exons 14, 15, and 20, which harbor the ITD and common TKD mutations).

  • Sanger Sequencing: This is a reliable method for detecting specific point mutations.

  • Fragment Analysis by Capillary Electrophoresis: This is the standard method for detecting FLT3-ITDs, as it can resolve differences in the length of the PCR product.[10][11]

  • Next-Generation Sequencing (NGS): Provides comprehensive analysis of the entire FLT3 gene and can also be used to screen for off-target mutations in other cancer-related genes.

Visualizations

FLT3_Signaling_and_Resistance cluster_0 FLT3 Receptor cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes cluster_3 Mechanisms of Acquired Resistance FLT3 FLT3-ITD RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/Akt/mTOR Pathway FLT3->PI3K_AKT JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival JAK_STAT->Survival On_Target On-Target Resistance (FLT3 TKD Mutations) e.g., D835Y, F691L On_Target->FLT3 Alters drug binding/ kinase conformation Off_Target Off-Target Resistance (Bypass Activation) Off_Target->RAS_MAPK e.g., NRAS mutation Off_Target->PI3K_AKT This compound This compound This compound->FLT3 Inhibition

Caption: FLT3 signaling and mechanisms of resistance to this compound.

Experimental_Workflow cluster_0 Problem Identification cluster_1 On-Target Resistance Investigation cluster_2 Off-Target Resistance Investigation cluster_3 Conclusion Start Decreased this compound Sensitivity Observed Sequencing FLT3 Gene Sequencing (Sanger/NGS) Start->Sequencing Mutation_Found Secondary Mutation? Sequencing->Mutation_Found Western_Blot Western Blot for Downstream Signaling (p-ERK, p-Akt) Mutation_Found->Western_Blot No On_Target_Conclusion On-Target Resistance Confirmed Mutation_Found->On_Target_Conclusion Yes Pathway_Active Bypass Pathway Active? Western_Blot->Pathway_Active Pathway_Active->Start No, re-evaluate experimental conditions Off_Target_Conclusion Off-Target Resistance Likely Pathway_Active->Off_Target_Conclusion Yes

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Mitigating Potential OTS447-Induced Adverse Events in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and managing potential adverse events associated with the MELK inhibitor OTS447 (also known as OTSSP167) in preclinical research. While published studies frequently report that this compound is well-tolerated in animal models at effective doses, proactive monitoring for any unforeseen toxicities is a critical component of rigorous preclinical investigation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[4] MELK is a serine/threonine kinase that is overexpressed in a wide range of human cancers and is implicated in cancer cell proliferation, survival, and the maintenance of cancer stem cells.[1][4] this compound functions by inhibiting the kinase activity of MELK, which in turn disrupts downstream signaling pathways crucial for tumor growth, such as the FOXM1 and AKT pathways.[5][6]

Q2: Are there any known adverse events for this compound in preclinical studies?

A2: Preclinical studies have generally indicated a favorable safety profile for this compound. Reports often state that the compound is "well tolerated" and exhibits "no obvious toxicity" at therapeutically effective doses.[1][2] One study in a T-cell acute lymphoblastic leukemia model specifically noted "no hematological toxicity" in mice.[3] However, the absence of widely reported adverse events does not preclude the possibility of dose-dependent or model-specific toxicities. Therefore, careful monitoring is essential.

Q3: What kind of potential adverse events should I be looking for?

A3: As this compound is a kinase inhibitor, it is prudent to monitor for class-associated adverse events, even if they have not been specifically reported for this compound. These may include:

  • Dermatological issues: Skin rash or irritation.

  • Gastrointestinal distress: Diarrhea, weight loss.

  • Constitutional symptoms: Lethargy, changes in behavior or appearance.

  • Hematological changes: As with any anti-proliferative agent, monitoring blood counts is advisable.

  • Cardiovascular effects: Some kinase inhibitors have been associated with cardiovascular toxicities.[7][8]

It's also important to consider potential "off-target" effects. For instance, at certain concentrations, this compound has been shown to inhibit other mitotic kinases like Aurora B, which could lead to mitotic checkpoint abrogation.[9]

Q4: How can I proactively mitigate potential adverse events?

A4: The primary strategies for mitigating adverse events are careful dose-escalation studies, vigilant monitoring, and supportive care.[10][11] Establishing the maximum tolerated dose (MTD) in your specific animal model is a crucial first step. If signs of toxicity are observed, dose reduction or temporary discontinuation of the drug are standard management approaches.[10]

Troubleshooting Guide

This guide addresses potential issues that may arise during your preclinical experiments with this compound.

Observed Issue Potential Cause Recommended Action
Significant Body Weight Loss (>15%) Drug toxicity, dehydration, or reduced food/water intake.1. Temporarily halt dosing. 2. Provide supportive care (e.g., hydration, nutritional supplements). 3. Once the animal has recovered, consider restarting at a lower dose. 4. If weight loss persists, this may represent a dose-limiting toxicity in your model.
Skin Rash or Dermatitis Potential on-target or off-target effect of the kinase inhibitor.1. Document the severity and extent of the rash. 2. Consider a dose reduction. 3. For mild cases, continue monitoring closely. For severe cases, halt treatment and consult with a veterinarian.[5]
Diarrhea Common side effect of kinase inhibitors affecting the gastrointestinal tract.1. Ensure adequate hydration. 2. Implement dietary modifications if necessary. 3. Proactive management with anti-diarrheal agents may be considered in consultation with a veterinarian.[11] 4. If severe, reduce the dose or pause treatment.
Lethargy or Reduced Activity General sign of malaise or systemic toxicity.1. Perform a full clinical assessment of the animal. 2. Correlate with other parameters (e.g., weight loss, food intake). 3. A dose reduction is warranted if the symptoms are likely drug-related.

Quantitative Data Summary

As specific quantitative data on this compound-induced adverse events are not extensively available in published literature, the following tables summarize its potent in vitro and in vivo efficacy. This data can help researchers select appropriate starting doses for their own efficacy and tolerability studies.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
General -0.41[4]
A549 Lung6.7[4]
T47D Breast4.3[4]
DU4475 Breast2.3[4]
22Rv1 Prostate6.0[4]
T-ALL Cell Lines T-cell Acute Lymphoblastic Leukemia10-50[3]

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Cancer TypeAdministration RouteDoseTumor Growth Inhibition (TGI)Reference
Triple-Negative Breast Cancer (MDA-MB-231) Intravenous20 mg/kg (every two days)73%[4]

Experimental Protocols

Protocol 1: General Preclinical Toxicity Monitoring

This protocol outlines a general framework for monitoring potential adverse events in animal models treated with this compound.

  • Animal Model and Grouping:

    • Select a relevant animal model (e.g., nude mice for xenograft studies).

    • Establish a vehicle control group and at least three dose-level groups for this compound (e.g., low, medium, high). The dose levels should be chosen based on published efficacy studies and a preliminary dose-range-finding study.

  • Dosing and Administration:

    • Administer this compound via the intended route (e.g., oral gavage, intravenous, intraperitoneal).

    • Maintain a consistent dosing schedule.

  • Monitoring Parameters:

    • Clinical Observations: Observe animals at least once daily for any changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), or signs of distress.

    • Body Weight: Record the body weight of each animal at least twice weekly.

    • Food and Water Intake: Monitor and record food and water consumption.

    • Tumor Measurements: For xenograft studies, measure tumor volume 2-3 times per week.

  • Terminal Procedures and Sample Collection:

    • At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart) for histopathological examination.

  • Data Analysis:

    • Compare all parameters between the vehicle control and this compound-treated groups.

    • Statistically analyze differences in body weight, blood parameters, and any observed pathologies.

Visualizations

Signaling Pathways and Experimental Workflows

MELK_Signaling_Pathway cluster_upstream Upstream cluster_core Core Kinase cluster_downstream Downstream Pathways This compound This compound MELK MELK This compound->MELK Inhibits AKT AKT MELK->AKT Phosphorylates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates p53 p53 MELK->p53 Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation CellCycle Cyclin B1 / CDK1 FOXM1->CellCycle p21 p21 p53->p21 p21->Proliferation Apoptosis Apoptosis p21->Apoptosis CellCycle->Proliferation

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Preclinical_Toxicity_Workflow cluster_setup Experimental Setup cluster_monitoring In-Life Monitoring cluster_analysis Endpoint Analysis DoseSelection 1. Dose Range Finding Grouping 2. Group Assignment (Vehicle + 3 Doses) DoseSelection->Grouping Dosing 3. This compound Administration Grouping->Dosing DailyChecks 4. Daily Clinical Observations Dosing->DailyChecks WeeklyChecks 5. Bi-weekly Body Weight DailyChecks->WeeklyChecks AdverseEvent Adverse Event Observed? DailyChecks->AdverseEvent Termination 6. Study Termination WeeklyChecks->Termination WeeklyChecks->AdverseEvent SampleCollection 7. Blood & Tissue Collection Termination->SampleCollection LabAnalysis 8. CBC, Chemistry, Histopathology SampleCollection->LabAnalysis FinalReport 9. Data Analysis & Safety Assessment LabAnalysis->FinalReport AdverseEvent->Termination No Mitigation Dose Reduction/ Supportive Care AdverseEvent->Mitigation Yes Mitigation->Dosing Adjust Dose

Caption: Workflow for proactive monitoring of potential this compound-induced adverse events.

References

Technical Support Center: OTS447 Formulation for Improved Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing a liposomal formulation of OTS447 for enhanced delivery in pre-clinical research. The following information is intended to address common challenges and provide a framework for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] It is particularly effective against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of the FLT3 gene, which are common in Acute Myeloid Leukemia (AML).[1] this compound exerts its cytotoxic effects by inhibiting the FLT3 signaling pathway, leading to a dose-dependent decrease in the autophosphorylation of FLT3 and the phosphorylation of downstream signaling molecules such as STAT5, ERK, and AKT.[1] This inhibition ultimately induces apoptosis in cancer cells.[1]

Q2: Why use a liposomal formulation for this compound?

A2: While specific data on a liposomal formulation for this compound is not yet published, liposomal delivery systems are a well-established strategy to improve the therapeutic index of anti-cancer drugs. Potential benefits of encapsulating this compound in liposomes include enhanced stability, prolonged circulation time, and passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. This can potentially increase efficacy and reduce off-target side effects.

Q3: What are the key considerations for preparing a liposomal this compound formulation?

A3: Key considerations include the choice of lipids, the lipid-to-drug ratio, the preparation method (e.g., thin-film hydration followed by sonication or extrusion), and the resulting physicochemical properties of the liposomes, such as particle size, polydispersity index (PDI), and encapsulation efficiency.

Q4: How can I characterize the prepared liposomal this compound?

A4: Characterization should include measuring the mean particle size and PDI using dynamic light scattering (DLS). The zeta potential should be measured to assess the surface charge and stability of the formulation. Encapsulation efficiency and drug loading can be determined by separating the unencapsulated drug from the liposomes and quantifying the drug in each fraction using a suitable analytical method like HPLC.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency - Inappropriate lipid composition. - Drug precipitating during hydration. - Suboptimal hydration temperature or time. - Inefficient downsizing method (sonication/extrusion).- Optimize the lipid composition (e.g., by adding cholesterol to improve membrane rigidity). - Ensure the hydration buffer pH is suitable for this compound solubility. - Adjust the hydration temperature to be above the lipid phase transition temperature. - Optimize sonication/extrusion parameters (time, power, cycles, membrane pore size).
Large and/or Polydisperse Liposomes - Incomplete hydration of the lipid film. - Inefficient downsizing. - Aggregation of liposomes.- Ensure the lipid film is thin and evenly distributed. - Increase sonication time/power or perform more extrusion cycles. - Check the zeta potential; a value close to neutral may indicate a tendency to aggregate. Consider using charged lipids to increase electrostatic repulsion.
Instability of the Formulation (e.g., aggregation, drug leakage) - Suboptimal lipid composition. - Inappropriate storage conditions. - Hydrolysis or oxidation of lipids.- Incorporate PEGylated lipids to create a steric barrier and improve stability.[2] - Store the formulation at 4°C and protect from light. - Use high-purity lipids and consider adding antioxidants if oxidation is a concern.
Inconsistent Results Between Batches - Variability in the thin-film formation. - Inconsistent hydration process. - Variations in sonication or extrusion parameters.- Standardize the procedure for creating the thin film (e.g., using a rotary evaporator). - Precisely control the hydration temperature and time. - Calibrate and consistently use the sonicator or extruder.

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative effects of unformulated this compound on different AML cell lines.

Cell LineFLT3 Mutation StatusIC50 (nM)
MV4-11ITD< 5
MOLM13ITD< 5
FLT3-WTWild Type> 100
Ba/F3 (FLT3-ITD)ITD< 5
Ba/F3 (FLT3-ITD-D835Y)ITD-TKD< 5
Ba/F3 (FLT3-ITD-F691I)ITD-TKD< 5

Data extracted from in vitro studies on unformulated this compound.[1]

Experimental Protocols

Protocol: Preparation of this compound Liposomes by Thin-Film Hydration and Sonication

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) encapsulating this compound.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Water bath

Methodology:

  • Lipid Film Preparation:

    • Dissolve DPPC and cholesterol in a 2:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

    • Add this compound to the lipid solution at a desired drug-to-lipid molar ratio (e.g., 1:10).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (for DPPC, this is 41°C).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in the water bath for 1-2 hours. The volume of the aqueous phase will determine the final lipid concentration. This process will form multilamellar vesicles (MLVs).

  • Sonication (Downsizing):

    • Submerge the tip of a probe sonicator into the MLV suspension.

    • Sonicate the suspension in pulses (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and lipid degradation.

    • Continue sonication until the suspension becomes clear, indicating the formation of SUVs. The total sonication time will need to be optimized.

  • Purification:

    • To remove unencapsulated this compound, the liposomal suspension can be centrifuged at high speed, followed by the removal of the supernatant containing the free drug. Alternatively, size exclusion chromatography can be used.

  • Sterilization and Storage:

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound P_FLT3 Phosphorylated FLT3 This compound->P_FLT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces FLT3 FLT3 Receptor FLT3->P_FLT3 Autophosphorylation STAT5 STAT5 P_FLT3->STAT5 ERK ERK P_FLT3->ERK AKT AKT P_FLT3->AKT Proliferation Cell Proliferation & Survival P_STAT5 p-STAT5 STAT5->P_STAT5 P_ERK p-ERK ERK->P_ERK P_AKT p-AKT AKT->P_AKT P_STAT5->Proliferation P_ERK->Proliferation P_AKT->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Liposome_Preparation_Workflow start Start dissolve Dissolve Lipids & this compound in Organic Solvent start->dissolve film Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer (MLVs) film->hydrate sonicate Downsize to SUVs (Sonication) hydrate->sonicate purify Remove Unencapsulated Drug sonicate->purify characterize Characterize Liposomes (Size, PDI, Zeta, EE) purify->characterize end End characterize->end

Caption: Experimental workflow for preparing this compound-loaded liposomes.

Troubleshooting_Decision_Tree start Problem with Liposome Formulation low_ee Low Encapsulation Efficiency? start->low_ee Yes large_pdi Large Size or High PDI? start->large_pdi No low_ee->large_pdi No sol_ee Optimize Lipid Composition & Hydration Conditions low_ee->sol_ee Yes instability Formulation Unstable? large_pdi->instability No sol_pdi Optimize Downsizing (Sonication/Extrusion) large_pdi->sol_pdi Yes sol_instability Incorporate PEGylated Lipids & Optimize Storage instability->sol_instability Yes

Caption: A decision tree for troubleshooting common liposome formulation issues.

References

Technical Support Center: Troubleshooting Inconsistent OTS447 Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting inconsistent experimental results observed with OTS447, a potent and selective FLT3 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). It has shown efficacy against both FLT3 internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, which are common in Acute Myeloid Leukemia (AML).[1] this compound exerts its anti-cancer effects by inhibiting the autophosphorylation of the FLT3 receptor and subsequently blocking downstream signaling pathways, including STAT5, ERK, and AKT. This inhibition ultimately leads to apoptosis (programmed cell death) in cancer cells harboring these mutations.[1]

Q2: We are observing different IC50 values for this compound between our lab and a collaborating lab. What could be the reasons for this discrepancy?

Inconsistencies in IC50 values for kinase inhibitors like this compound are a well-documented challenge in preclinical research and can arise from several factors.[2][3] It is crucial to standardize experimental protocols as much as possible between laboratories to ensure reproducibility. Key factors that can contribute to variability include:

  • Cell Line Integrity and Passage Number: Differences in the genetic makeup and passage number of cell lines can lead to altered sensitivity to inhibitors.

  • Assay-Specific Parameters: Variations in cell seeding density, incubation time with the compound, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can significantly impact IC50 values.[4]

  • Reagent and Compound Handling: Improper storage and handling of this compound can lead to degradation. Additionally, variations in the source and quality of media, serum, and other reagents can affect cell health and drug response.

  • Data Analysis Methods: Different software and statistical models used to calculate IC50 values can yield slightly different results.

Q3: Can minor variations in the experimental setup really cause significant differences in results?

Yes, even seemingly minor variations can have a substantial impact on the outcome of kinase inhibitor studies. For example, the concentration of the solvent used to dissolve this compound, typically DMSO, can affect enzyme activity and cell viability.[2] Furthermore, different assay readout technologies (e.g., fluorescence, luminescence, radiometric) have varying sensitivities and can be influenced by different interfering substances, leading to discrepancies in results.

Troubleshooting Guides

Guide 1: Investigating Discrepancies in Cell Viability Assays (IC50 Determination)

If you are observing inconsistent IC50 values for this compound, follow this troubleshooting workflow:

DOT Script for Troubleshooting Workflow:

Troubleshooting_Workflow cluster_protocol Protocol Standardization cluster_assay Assay Parameters cluster_analysis Data Analysis start Inconsistent IC50 Results Observed protocol_check Compare Experimental Protocols Between Labs start->protocol_check cell_line Verify Cell Line Authenticity & Passage Number protocol_check->cell_line reagents Check Reagent Lot Numbers & Storage cell_line->reagents compound Confirm this compound Aliquoting & Storage reagents->compound seeding Standardize Cell Seeding Density compound->seeding incubation Ensure Consistent Incubation Times seeding->incubation assay_type Evaluate Impact of Different Viability Assays incubation->assay_type analysis_method Use Identical IC50 Calculation Method assay_type->analysis_method normalization Review Data Normalization Procedures analysis_method->normalization resolve Consistent Results Achieved normalization->resolve

Caption: Troubleshooting workflow for inconsistent IC50 results.

Detailed Steps:

  • Protocol Harmonization:

    • Action: Conduct a thorough side-by-side comparison of the experimental protocols used in each lab. Pay close attention to every detail, from media preparation to the final data analysis steps.

    • Rationale: To identify any subtle differences in methodology that could be contributing to the variability.

  • Cell Line Verification:

    • Action: Confirm the identity of the cell lines using short tandem repeat (STR) profiling. Agree on a consistent range of passage numbers to be used for all experiments.

    • Rationale: Genetic drift can occur in cell lines over time, leading to changes in their characteristics, including drug sensitivity.

  • Compound and Reagent Integrity:

    • Action: Ensure that this compound is stored correctly (powder at -20°C, stock solutions in solvent at -80°C) and that fresh aliquots are used for each experiment to avoid freeze-thaw cycles.[2] Use the same lot of fetal bovine serum (FBS) and other critical reagents if possible.

    • Rationale: The stability of the compound and the consistency of reagents are critical for reproducible results.

  • Assay Parameter Standardization:

    • Action: Agree on a fixed cell seeding density and a precise incubation time for drug treatment. If different viability assays are being used, perform a cross-validation experiment to understand how the readouts compare.

    • Rationale: Cell density can influence growth rates and drug efficacy. The duration of drug exposure is also a critical determinant of the IC50 value.

Guide 2: Inconsistent Results in FLT3 Phosphorylation and Downstream Signaling

If you are observing variability in the inhibition of FLT3 phosphorylation or downstream signaling molecules (p-STAT5, p-ERK, p-AKT), consider the following:

DOT Script for FLT3 Signaling Pathway:

FLT3_Signaling cluster_downstream Downstream Signaling FLT3 FLT3 Receptor p_FLT3 p-FLT3 FLT3->p_FLT3 Autophosphorylation This compound This compound This compound->FLT3 Inhibits STAT5 STAT5 p_FLT3->STAT5 ERK ERK p_FLT3->ERK AKT AKT p_FLT3->AKT p_STAT5 p-STAT5 STAT5->p_STAT5 p_ERK p-ERK ERK->p_ERK p_AKT p-AKT AKT->p_AKT Apoptosis Apoptosis p_STAT5->Apoptosis p_ERK->Apoptosis p_AKT->Apoptosis

Caption: Simplified FLT3 signaling pathway inhibited by this compound.

Troubleshooting Steps:

  • Lysis Buffer and Phosphatase Inhibitors:

    • Action: Ensure that the lysis buffer contains a fresh and potent cocktail of phosphatase and protease inhibitors.

    • Rationale: Phosphorylation is a dynamic process, and the rapid dephosphorylation of proteins upon cell lysis can lead to an underestimation of the inhibitor's effect.

  • Antibody Validation:

    • Action: Use well-validated antibodies for detecting phosphorylated and total protein levels. If possible, both labs should use antibodies from the same vendor and lot.

    • Rationale: Antibody performance can vary significantly, affecting the accuracy and reproducibility of western blot results.

  • Loading Controls and Normalization:

    • Action: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all wells. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

    • Rationale: Proper normalization is essential for accurately comparing the levels of protein phosphorylation between different samples and experiments.

Data Presentation

The following table summarizes representative IC50 values for various FLT3 inhibitors in different AML cell lines. While extensive comparative data for this compound is not yet publicly available, these values for other FLT3 inhibitors illustrate the potential for variability across different cell lines and compounds.

Cell LineFLT3 Mutation StatusGilteritinib IC50 (nM)Quizartinib IC50 (nM)Midostaurin IC50 (nM)
MV4-11 FLT3-ITD0.92~1-5~10-20
MOLM-13 FLT3-ITD2.9~1-5~10-20
OCI-AML3 FLT3-WT>1000>1000~50-100

Note: The IC50 values are approximate and can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).

  • Allow cells to adhere overnight (for adherent cell lines).

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software package.

Protocol 2: Western Blot for FLT3 Signaling Pathway
  • Plate cells and treat with this compound at various concentrations for the desired time.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the data.

DOT Script for Logical Relationships of Potential Issues:

Logical_Relationships cluster_source Sources of Variability cluster_manifestation Manifestations cell_variability Cell Line Differences ic50_shift Shift in IC50 Values cell_variability->ic50_shift protocol_variability Protocol Deviations protocol_variability->ic50_shift phospho_change Altered Phosphorylation Inhibition protocol_variability->phospho_change reagent_variability Reagent Inconsistency reagent_variability->ic50_shift reagent_variability->phospho_change compound_instability This compound Instability compound_instability->ic50_shift compound_instability->phospho_change inconsistent_results Inconsistent This compound Results ic50_shift->inconsistent_results phospho_change->inconsistent_results downstream_effect Variable Downstream Signaling phospho_change->downstream_effect downstream_effect->inconsistent_results

Caption: Logical relationships between sources and manifestations of inconsistent results.

References

Validation & Comparative

A Head-to-Head Comparison: OTS447 Versus Gilteritinib for FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, gilteritinib has established itself as a standard of care for relapsed or refractory disease. However, the emergence of novel inhibitors like OTS447, which is in the preclinical stage of development, warrants a close examination of their comparative profiles. This guide provides a detailed, data-driven comparison of this compound and gilteritinib, aimed at researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundGilteritinib
Development Stage PreclinicalFDA Approved
Potency (IC50) 0.19 nM against FLT3[1][2][3]~0.7-1.8 nM against FLT3-ITD[4]
Selectivity Highly selective; inhibits only 7 of 371 kinases by >80% at 5 nM[1][2][3]Selective, but also inhibits AXL, ALK, and c-kit[4]
Activity against Resistance Mutations Potent against FLT3-ITD-TKD double mutants[1][2][3]Active against FLT3-ITD and most TKD mutations, including D835Y[4][5]
Clinical Data Not yet in clinical trialsExtensive Phase I/II (CHRYSALIS) and Phase III (ADMIRAL) data[6][7][8][9][10][11]

Preclinical Efficacy and Selectivity

Both this compound and gilteritinib have demonstrated potent inhibition of FLT3 in preclinical models. However, available data suggests this compound may have a higher degree of potency and selectivity.

Table 1: Preclinical Profile Comparison
ParameterThis compoundGilteritinib
FLT3 IC50 0.19 nM[1][2][3]0.7-1.8 nM (FLT3-ITD in media)[4]
5 nM (wild-type FLT3 in media)[4]
17-33 nM (FLT3-ITD in plasma)[4]
Kinase Selectivity Inhibited 7 out of 371 human kinases by ≥80% at 5 nM[1][2][3]Inhibits FLT3, AXL, ALK, c-kit[4]
Activity against FLT3-ITD Strong anti-proliferative effect in MV4-11 and MOLM13 cell lines[1][2][3]Potent inhibition of proliferation in FLT3-ITD cell lines (Molm14, MV4-11)[4]
Activity against FLT3-TKD Strong inhibition of FLT3-ITD-D835Y mutant[1][2][3]Similar inhibitory activity against commonly identified TKD mutations[4]
In Vivo Efficacy Potent, dose-dependent tumor growth inhibition in an MV4-11 mouse xenograft model[1][2][3]Demonstrated anti-leukemic activity in xenograft mouse models[12]

Clinical Performance: The Gilteritinib Benchmark

As this compound has not yet entered clinical trials, gilteritinib's extensive clinical data from the CHRYSALIS and ADMIRAL studies provide the current benchmark for efficacy and safety in FLT3-mutated AML.

Table 2: Summary of Gilteritinib Clinical Trial Data
TrialPhasePatient PopulationKey Outcomes
CHRYSALIS I/IIRelapsed/Refractory AMLOverall Response Rate (ORR): 53% in the overall population, 56% in FLT3-ITD positive patients. Composite Complete Remission (CRc): 41% at doses ≥80 mg/day[5]. Median Overall Survival (OS): Approximately 31 weeks.
ADMIRAL IIIRelapsed/Refractory FLT3-mutated AMLMedian Overall Survival (OS): 9.3 months with gilteritinib vs. 5.6 months with salvage chemotherapy[7][8][13]. One-Year Survival Rate: 37.1% with gilteritinib vs. 16.7% with salvage chemotherapy[8]. CR/CRh Rate: 34.0% with gilteritinib vs. 15.3% with salvage chemotherapy[8][13].

Mechanism of Action and Signaling Pathways

Both this compound and gilteritinib are small molecule inhibitors that target the ATP-binding pocket of the FLT3 receptor, thereby blocking its autophosphorylation and the activation of downstream signaling pathways crucial for leukemic cell proliferation and survival. Constitutive activation of FLT3, through mutations like internal tandem duplications (ITD) or tyrosine kinase domain (TKD) point mutations, leads to the aberrant activation of pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[14][15][16] By inhibiting FLT3, these drugs aim to shut down these pro-leukemic signals.

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD or TKD Mutation) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Differentiation Block ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor This compound / Gilteritinib Inhibitor->FLT3

Caption: FLT3 signaling pathway and point of inhibition.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not yet publicly available. However, a general workflow for assessing a novel FLT3 inhibitor would follow a similar path to that used for gilteritinib.

General Experimental Workflow for Preclinical FLT3 Inhibitor Evaluation

Experimental_Workflow Preclinical Evaluation of FLT3 Inhibitors cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Development Kinase_Assay Kinase Inhibition Assay (Determine IC50) Cell_Lines Cell Line Proliferation Assays (FLT3-mutant vs. wild-type) Kinase_Assay->Cell_Lines Signaling_Analysis Western Blotting (pFLT3, pSTAT5, pERK, pAKT) Cell_Lines->Signaling_Analysis Apoptosis_Assay Apoptosis Assays (Annexin V/PI staining) Signaling_Analysis->Apoptosis_Assay Xenograft AML Xenograft Mouse Model (e.g., MV4-11) Apoptosis_Assay->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Phase_I Phase I Trial (Safety & Dosing) Toxicity->Phase_I

Caption: A typical workflow for preclinical drug development.

ADMIRAL Phase III Trial Methodology

The ADMIRAL trial was a pivotal, open-label, multicenter, randomized study that evaluated the efficacy and safety of gilteritinib versus salvage chemotherapy in adult patients with relapsed or refractory AML with a confirmed FLT3 mutation (ITD or TKD).[8][17]

  • Patient Population: Adults (≥18 years) with relapsed or refractory AML and a documented FLT3 mutation.[7]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either gilteritinib (120 mg once daily) or one of four pre-selected salvage chemotherapy regimens.[7][8][17]

  • Primary Endpoints: The co-primary endpoints were overall survival (OS) and the rate of complete remission with full or partial hematologic recovery (CR/CRh).[17]

  • Secondary Endpoints: Included event-free survival (EFS), CR rate, and safety/tolerability.[8]

Future Outlook

Gilteritinib has significantly improved outcomes for patients with relapsed or refractory FLT3-mutated AML.[7][8][13] The preclinical data for this compound, particularly its high potency and activity against double mutations, are promising.[1][2][3] Should this compound advance to clinical trials, its performance will be closely watched to see if its preclinical advantages translate into improved clinical efficacy and safety, potentially offering a new therapeutic option for this high-risk patient population. Further research is needed to fully understand the clinical potential of this compound and its place in the evolving treatment landscape for FLT3-mutated AML.

References

A Comparative Analysis of OTS447 and Quizartinib for FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical data available for OTS447 and quizartinib, two potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor, with a focus on their activity against the internal tandem duplication (ITD) mutation implicated in Acute Myeloid Leukemia (AML).

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are found in approximately 25-30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has driven the development of targeted FLT3 inhibitors. Quizartinib, a second-generation FLT3 inhibitor, has undergone extensive clinical evaluation and has received regulatory approval for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML in combination with standard chemotherapy.[2] this compound is a novel and highly selective FLT3 inhibitor that has shown potent preclinical activity against both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[3][4] This guide provides a comparative overview of the available data for these two inhibitors.

Data Presentation

Table 1: In Vitro Potency Against FLT3
CompoundIC50 (FLT3)Cell Lines TestedReference
This compound 0.19 nMNot specified in abstract[3][4]
21 nMNot specified in abstract[5]
Quizartinib <1 nMFLT3-ITD-mutated AML cells[1]
1-2 nMMV4-11, MOLM-14, primary FLT3/ITD AML blasts[6]
Table 2: Preclinical In Vivo Efficacy
CompoundAnimal ModelDosingKey FindingsReference
This compound MV4-11 mouse xenograftDose-dependentPotent tumor growth inhibition[3]
Quizartinib MV4-11 mouse xenograft≥1 mg/kg, orally, once dailyTumor regression observed[1]
Table 3: Clinical Efficacy of Quizartinib in FLT3-ITD Positive AML (QuANTUM-First Trial)
OutcomeQuizartinib + ChemotherapyPlacebo + ChemotherapyHazard Ratio (95% CI)p-valueReference
Median Overall Survival 31.9 months15.1 months0.78 (0.62-0.98)0.032[7]

Mechanism of Action

Both this compound and quizartinib are potent inhibitors of the FLT3 receptor tyrosine kinase. The FLT3-ITD mutation leads to constitutive, ligand-independent activation of the receptor, which in turn activates downstream signaling pathways crucial for cell survival and proliferation, including the STAT5, RAS/MAPK/ERK, and PI3K/AKT pathways. By inhibiting the kinase activity of FLT3, both compounds block the autophosphorylation of the receptor and the subsequent activation of these downstream signaling cascades, ultimately leading to the induction of apoptosis in FLT3-ITD positive leukemia cells.[1][3][6]

Signaling Pathway Diagrams

FLT3_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Constitutively active FLT3-ITD drives downstream signaling pathways.

Inhibitor_Mechanism_of_Action Inhibitor This compound / Quizartinib FLT3 FLT3-ITD Autophosphorylation Inhibitor->FLT3 Downstream Downstream Signaling (STAT5, ERK, AKT) FLT3->Downstream Apoptosis Induction of Apoptosis Downstream->Apoptosis

Caption: Mechanism of action of this compound and quizartinib on FLT3-ITD.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not fully available in the public domain. However, based on the methodologies described in the publications, the following outlines of key experiments can be provided.

FLT3 Kinase Inhibition Assay

A common method to determine the IC50 of a compound against FLT3 is a biochemical kinase assay. One such platform mentioned is the KINOMEscan™, which is a competition binding assay. In this assay, the test compound is incubated with recombinant FLT3 kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified, and the IC50 is determined by measuring the displacement of the immobilized ligand by the test compound at various concentrations.[1]

Cell Proliferation and Viability Assays

The anti-proliferative effects of this compound and quizartinib are typically evaluated in FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-13. A standard method is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is an indicator of metabolically active cells.

  • General Protocol Outline:

    • Seed AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a predetermined density.

    • Treat the cells with a range of concentrations of the test compound (this compound or quizartinib).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add CellTiter-Glo® reagent to each well.

    • Measure the luminescent signal using a plate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[1]

Western Blotting for Phospho-protein Analysis

To confirm the mechanism of action, the inhibition of FLT3 autophosphorylation and downstream signaling molecules (STAT5, ERK, AKT) is assessed by Western blotting.

  • General Protocol Outline:

    • Treat FLT3-ITD positive AML cells with the test compound for a specified time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of FLT3, STAT5, ERK, and AKT.

    • Use corresponding primary antibodies for the total forms of these proteins as loading controls.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.[3][8]

In Vivo Xenograft Studies

The anti-tumor efficacy of the compounds is evaluated in immunodeficient mouse models bearing human AML xenografts.

  • General Protocol Outline:

    • Inject immunodeficient mice (e.g., NOD/SCID) subcutaneously or intravenously with FLT3-ITD positive AML cells (e.g., MV4-11).

    • Allow the tumors to establish to a certain size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally) at various doses daily for a specified duration.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.[3][9]

Conclusion

Both this compound and quizartinib are highly potent inhibitors of FLT3-ITD. Preclinical data for this compound demonstrates strong in vitro and in vivo activity, highlighting its potential as a therapeutic agent. Quizartinib has a more extensive dataset, including robust clinical trial data from the QuANTUM-First study, which has established its role in the treatment of newly diagnosed FLT3-ITD positive AML.[7] The choice between these or other FLT3 inhibitors in a research or clinical setting will depend on a variety of factors, including their specific activity against different FLT3 mutations, their safety profiles, and their efficacy in combination with other therapies. Further head-to-head comparative studies would be beneficial to fully elucidate the relative advantages of each compound.

References

Comparative Analysis of OTS447 and Other FLT3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), conferring a poor prognosis. This has spurred the development of numerous FLT3 inhibitors. This guide provides a comparative analysis of a novel inhibitor, OTS447, and other prominent FLT3 inhibitors, with a focus on their performance, supported by available experimental data.

Overview of FLT3 Inhibitors

FLT3 inhibitors are broadly categorized into two types based on their binding mode to the kinase domain:

  • Type I inhibitors bind to the active conformation of the FLT3 kinase and are generally effective against both ITD and TKD mutations.

  • Type II inhibitors bind to the inactive conformation and are typically potent against FLT3-ITD but show less activity against TKD mutations.[1][2][3]

First-generation FLT3 inhibitors, such as midostaurin and sorafenib, are often multi-kinase inhibitors with activity against other kinases, which can lead to off-target effects.[4][5] Second-generation inhibitors, including gilteritinib, quizartinib, and crenolanib, were developed to have greater potency and selectivity for FLT3.[4][5]

This compound is a novel, potent, and selective FLT3 inhibitor that has demonstrated significant activity against both FLT3-ITD and clinically relevant FLT3-ITD-TKD double mutants, which are a common cause of resistance to other FLT3 inhibitors.[6]

Quantitative Comparison of FLT3 Inhibitors

The following tables summarize the available quantitative data for this compound and other selected FLT3 inhibitors.

Table 1: In Vitro Potency of FLT3 Inhibitors

InhibitorTypeTarget MutationsIC50 (nM) vs. FLT3Cell Line(s)Reference(s)
This compound Not SpecifiedFLT3-ITD, FLT3-ITD-TKD0.19Not Specified[6]
This compound Not SpecifiedFLT321Not Specified[7]
Midostaurin Type IFLT3-ITD, FLT3-TKDNot SpecifiedNot Specified[1][8]
Gilteritinib Type IFLT3-ITD, FLT3-TKDNot SpecifiedNot Specified[1][3]
Quizartinib Type IIFLT3-ITDNot SpecifiedNot Specified[1][3]
Crenolanib Type IFLT3-ITD, FLT3-TKDNot SpecifiedNot Specified[9]
Sorafenib Type IIFLT3-ITDNot SpecifiedNot Specified[3]

Note: Specific IC50 values for many inhibitors against different mutations are not consistently reported in the initial search results and would require more specific literature searches.

Table 2: Anti-proliferative Effects of this compound in AML Cell Lines

Cell LineFLT3 Mutation StatusEffect of this compoundReference(s)
MV4-11FLT3-ITDStrong suppression of proliferation, induction of apoptosis, increased sub-G1 population[6]
MOLM13FLT3-ITDStrong suppression of proliferation[6]
FLT3-WT Cell LinesWild-TypeWeaker suppression of proliferation compared to FLT3-ITD lines[6]

Mechanism of Action and Signaling Pathways

FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FLT3 ligand), dimerizes and autophosphorylates, activating downstream signaling pathways such as RAS/MEK/ERK, PI3K/AKT, and STAT5. These pathways are crucial for cell proliferation, survival, and differentiation. In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth.

FLT3 inhibitors act by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules. This compound has been shown to decrease the autophosphorylation of FLT3 and the phosphorylation of downstream effectors like STAT5, ERK, and AKT in a dose-dependent manner.[6]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 FLT3L FLT3 Ligand FLT3L->FLT3 Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound & other FLT3i This compound->FLT3 Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of FLT3 inhibitors.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments cited are not available in the provided search results. However, generalized methodologies for these key assays are described below.

Kinase Inhibition Assay

This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Generalized Protocol:

  • Reagents and Materials: Recombinant human FLT3 kinase, ATP, substrate peptide (e.g., a generic tyrosine kinase substrate), kinase buffer, test inhibitor (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test inhibitor in a suitable solvent (e.g., DMSO). b. In a microplate, combine the recombinant FLT3 kinase, the substrate peptide, and the diluted inhibitor in the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced. f. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Generalized Protocol:

  • Cell Lines: AML cell lines with known FLT3 mutation status (e.g., MV4-11 for FLT3-ITD, MOLM13 for FLT3-ITD, and a FLT3-wild type line as a control).

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. Treat the cells with a range of concentrations of the test inhibitor (e.g., this compound). c. Incubate the cells for a specified period (e.g., 72 hours). d. Assess cell viability using a colorimetric or fluorometric assay, such as MTT, WST-1, or CellTiter-Glo®. e. Measure the absorbance or fluorescence and calculate the percentage of cell growth inhibition relative to untreated controls.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a drug in a living organism.

Generalized Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Procedure: a. Subcutaneously implant a human AML cell line (e.g., MV4-11) into the flank of the mice. b. Allow the tumors to grow to a palpable size. c. Randomize the mice into treatment and control groups. d. Administer the test compound (e.g., this compound) or a vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. e. Monitor tumor growth by measuring tumor volume at regular intervals. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_start Compound Discovery KinaseAssay Kinase Inhibition Assay (Determine IC50) CellProlif Cell Proliferation Assay (AML Cell Lines) KinaseAssay->CellProlif SignalPath Signaling Pathway Analysis (Western Blot) CellProlif->SignalPath Xenograft Mouse Xenograft Model (Tumor Growth Inhibition) SignalPath->Xenograft This compound This compound This compound->KinaseAssay

Caption: A typical preclinical evaluation workflow for a novel FLT3 inhibitor.

Clinical Landscape of FLT3 Inhibitors

Several FLT3 inhibitors have been approved for the treatment of AML, while others are in various stages of clinical development.

  • Midostaurin: The first FLT3 inhibitor approved by the FDA in 2017 for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[9][10]

  • Gilteritinib: Approved for relapsed or refractory FLT3-mutated AML.[9][11]

  • Quizartinib: Approved in Japan and under review in other regions for FLT3-ITD AML.[2]

  • Crenolanib: Has received FDA Fast Track Designation for relapsed/refractory FLT3-mutated AML.[2]

Clinical trials have demonstrated that the addition of FLT3 inhibitors to standard chemotherapy improves survival outcomes in patients with FLT3-mutated AML.[12]

Conclusion

This compound emerges as a highly potent and selective FLT3 inhibitor with a promising preclinical profile. Its ability to effectively inhibit both FLT3-ITD and the resistance-conferring FLT3-ITD-TKD double mutants positions it as a potentially valuable therapeutic agent for AML.[6] Further clinical investigation is warranted to determine its safety and efficacy in patients. The landscape of FLT3 inhibitors is continually evolving, with newer generation compounds demonstrating improved specificity and potency. The comparative data presented in this guide can serve as a valuable resource for researchers and drug development professionals in the field of AML therapeutics.

References

A Comparative Analysis of OTS447's Efficacy Against Resistant FLT3 Mutations in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted therapies remains a significant hurdle in the treatment of Acute Myeloid Leukemia (AML). Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common drivers of AML and are associated with a poor prognosis. While several FLT3 inhibitors have been developed, their long-term efficacy is often compromised by the development of secondary resistance mutations, most notably in the tyrosine kinase domain (TKD), such as the D835Y and F691L substitutions. This guide provides a comparative overview of the pre-clinical efficacy of OTS447, a novel FLT3 inhibitor, against these resistant mutations, alongside other prominent FLT3 inhibitors.

Overview of this compound

This compound is a potent and highly selective small molecule inhibitor of FLT3.[1] Preclinical data indicate that this compound exhibits strong inhibitory activity not only against the common FLT3-ITD mutation but also against challenging double mutations, including FLT3-ITD-D835Y and FLT3-ITD-F691I, which are known to confer resistance to other FLT3 inhibitors.[1]

Comparative Efficacy Against Resistant Mutations

The following tables summarize the available in vitro efficacy data (IC50 values) of this compound in comparison to other FLT3 inhibitors against wild-type FLT3, FLT3-ITD, and key resistance mutations. It is important to note that the data for this compound is derived from a conference abstract, and direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

Table 1: Inhibitory Activity (IC50, nM) Against FLT3-ITD and D835Y Resistance Mutation

CompoundFLT3-ITDFLT3-ITD-D835YReference
This compound Potent (exact IC50 not specified, but inhibited as strongly as FLT3-ITD mutant)Inhibited as strongly as FLT3-ITD mutant[1]
Gilteritinib1.82.1[2]
Crenolanib7-88.8[3]
Sorafenib1.21593.9[4]
Quizartinib<1Resistant (IC50 not specified)[5]

Table 2: Inhibitory Activity (IC50, nM) Against F691L "Gatekeeper" Resistance Mutation

CompoundFLT3-ITD-F691LReference
This compound More strongly inhibited than Ba/F3 parental cells[1]
Gilteritinib22[2]
QuizartinibResistant[5]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. This leads to the suppression of autophosphorylation of the FLT3 receptor and subsequently blocks the activation of downstream pro-survival signaling pathways, including STAT5, ERK, and AKT.[1] The inhibition of these pathways ultimately induces apoptosis in AML cells harboring activating FLT3 mutations.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK AKT AKT FLT3->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation This compound This compound This compound->FLT3 Inhibition FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Activation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the this compound studies are not yet fully published. However, the following are generalized methodologies for the key experiments typically used to evaluate the efficacy of FLT3 inhibitors.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

Workflow:

Kinase_Assay_Workflow A Recombinant FLT3 kinase (wild-type or mutant) E Incubate at 37°C A->E B Substrate (e.g., synthetic peptide) B->E C ATP C->E D Test Compound (this compound or other inhibitors) D->E F Measure kinase activity (e.g., phosphorylation of substrate) E->F G Determine IC50 value F->G

References

Head-to-Head Comparison: OTS447 vs. Midostaurin in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two kinase inhibitors, OTS447 and midostaurin, both of which have relevance in the context of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This document summarizes their mechanisms of action, presents available quantitative data for comparison, details relevant experimental protocols, and visualizes key pathways and workflows.

Executive Summary

Midostaurin is a broad-spectrum, multi-kinase inhibitor approved for the treatment of FLT3-mutated AML in combination with chemotherapy. It targets several kinases, including FLT3, KIT, SYK, PDGFR, and VEGFR2. This compound, on the other hand, is described as a highly potent and selective next-generation FLT3 inhibitor. Preclinical data suggests this compound exhibits strong activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. While direct head-to-head clinical data is not yet available, this guide compiles existing preclinical data to offer a comparative overview.

Data Presentation

The following tables summarize the available quantitative data for this compound and midostaurin. It is important to note that the data has been aggregated from various sources and experimental conditions may differ.

Table 1: Biochemical Potency (IC50 values)

TargetThis compound (nM)Midostaurin (nM)Notes
FLT3 0.19 [1] / 21 [2][3]<10 (against FLT3-ITD/D835Y)[4] / ~200 (against FLT3-ITD in MOLM-13 cells)[5]The significant variance in reported IC50 values for both compounds highlights the differences in assay conditions between studies.
SYK Not Reported20.8 [6]Midostaurin's activity against SYK may contribute to its broader mechanism of action.
Other Kinases Highly selective; at 5 nM, only 7 out of 371 kinases (including FLT3) were inhibited by ≥80%[1].Multi-targeted inhibitor of KIT, PDGFR, VEGFR2, PKC, etc.[4][7][8]This compound demonstrates a more targeted kinase inhibition profile compared to the broad activity of midostaurin.

Table 2: Cellular Activity

Cell LineMutationThis compound EffectMidostaurin Effect
MV4-11 FLT3-ITDStrong suppression of proliferation[1].Inhibition of proliferation[5].
MOLM-13 FLT3-ITDStrong suppression of proliferation[1].Inhibition of proliferation with an IC50 of ~200 nM[5].
Ba/F3 FLT3-ITD / FLT3-ITD-TKDPotent inhibition of proliferation[1].Inhibition of proliferation with an IC50 of <10 nM[4].

Mechanism of Action and Signaling Pathways

Both this compound and midostaurin function by inhibiting the kinase activity of FLT3, a receptor tyrosine kinase frequently mutated in AML. Activating mutations in FLT3 lead to constitutive signaling through downstream pathways, promoting leukemic cell proliferation and survival. The primary signaling cascades affected include the STAT5, RAS/MAPK (ERK), and PI3K/AKT pathways.

This compound

This compound is a highly selective inhibitor of FLT3. Its mechanism is centered on binding to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation and activation of the receptor. This leads to the downregulation of its downstream effectors.

Midostaurin

Midostaurin is a multi-kinase inhibitor. In addition to FLT3, it targets other kinases like KIT and SYK, which can also play a role in AML pathogenesis. This broader activity may offer advantages in certain contexts but could also contribute to off-target effects.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FLT3 Inhibits Midostaurin Midostaurin Midostaurin->FLT3 Inhibits Kinase_Assay_Workflow A Prepare serial dilutions of this compound & Midostaurin B Add inhibitors to 96-well plate A->B C Add recombinant FLT3 kinase B->C D Initiate reaction with substrate and ATP C->D E Incubate at room temperature D->E F Stop reaction E->F G Detect kinase activity (e.g., luminescence) F->G H Calculate IC50 values G->H

References

A Comparative Guide to the Potential Synergistic Effects of OTS964 and Venetoclax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data on the synergistic effects of combining the TOPK inhibitor OTS964 with the BCL-2 inhibitor venetoclax is not currently available in published literature, a detailed analysis of their individual mechanisms of action suggests a strong potential for a powerful anti-cancer synergy. Both agents ultimately promote apoptosis but through distinct and complementary signaling pathways. This guide provides a comprehensive comparison of OTS964 and venetoclax, including their mechanisms of action, signaling pathways, and a hypothetical experimental protocol to investigate their potential synergistic relationship.

Introduction

The development of targeted therapies has revolutionized cancer treatment. OTS964, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), and venetoclax, a highly specific inhibitor of B-cell lymphoma 2 (BCL-2), are two such promising agents. TOPK is a serine/threonine kinase frequently overexpressed in various cancers and is crucial for mitosis[1][2]. Its inhibition by OTS964 leads to defects in cytokinesis and subsequent apoptosis[1][3]. Venetoclax, on the other hand, targets the intrinsic apoptotic pathway by inhibiting BCL-2, a key anti-apoptotic protein[4][5][6]. Overexpression of BCL-2 allows cancer cells to evade programmed cell death[4][5]. By understanding their distinct roles in promoting cancer cell death, we can explore the rationale for their combined use to achieve synergistic effects.

Comparative Analysis of OTS964 and Venetoclax

FeatureOTS964Venetoclax
Target T-LAK cell-originated protein kinase (TOPK)[7][8]B-cell lymphoma 2 (BCL-2)[5]
Mechanism of Action Inhibits TOPK kinase activity, leading to cytokinesis defects and subsequent apoptosis[1]. Also a potent inhibitor of CDK11[7].Selectively binds to BCL-2, releasing pro-apoptotic proteins (like BIM) to initiate the mitochondrial apoptosis pathway[6].
Mode of Apoptosis Induction Induction of apoptosis following mitotic catastrophe[1][3].Restoration of the intrinsic (mitochondrial) apoptosis pathway[4][6][9].
Reported In Vitro Efficacy (IC50) Potent activity in various cancer cell lines, e.g., A549 (31 nM), LU-99 (7.6 nM), Daudi (25 nM)[7].Varies depending on the cell line's dependence on BCL-2.
Reported In Vivo Efficacy Oral administration has been shown to cause complete tumor regression in xenograft models[2][3].Demonstrates significant anti-tumor activity in preclinical models of hematologic malignancies[4].

Signaling Pathways

To visualize the distinct mechanisms of OTS964 and venetoclax, the following diagrams illustrate their respective signaling pathways.

OTS964_Pathway cluster_cell Cancer Cell cluster_outcome OTS964 OTS964 TOPK TOPK OTS964->TOPK Inhibits Cytokinesis Successful Cytokinesis TOPK->Cytokinesis Promotes Apoptosis Apoptosis Defect Cytokinesis Defect TOPK->Defect Cell_Division Cell Division Cytokinesis->Cell_Division Defect->Apoptosis

OTS964 Signaling Pathway.

Venetoclax_Pathway cluster_cell Cancer Cell Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) BCL2->Pro_Apoptotic Sequesters Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Activates Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Venetoclax Signaling Pathway.

Hypothetical Synergism

The combination of OTS964 and venetoclax holds the potential for a synergistic anti-cancer effect by targeting two distinct but critical cellular processes:

  • Dual Apoptotic Triggers: OTS964 induces apoptosis as a consequence of failed cell division, a process independent of the BCL-2-mediated intrinsic pathway. Venetoclax directly activates this intrinsic pathway. By combining these agents, cancer cells would be subjected to two separate and potent pro-apoptotic signals, potentially overwhelming their survival mechanisms.

  • Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies. For instance, resistance to venetoclax can arise from the upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL[10]. While the direct effect of OTS964 on these proteins is unknown, its unique mechanism of inducing mitotic catastrophe could be effective even in cells with a venetoclax-resistant phenotype. Conversely, cells that might be less sensitive to TOPK inhibition due to other survival pathway activations could be susceptible to BCL-2 inhibition by venetoclax.

Proposed Experimental Protocol to Evaluate Synergy

The following is a hypothetical experimental workflow for researchers interested in investigating the synergistic effects of OTS964 and venetoclax.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Selection 1. Cell Line Selection (e.g., Hematologic Malignancies, Solid Tumors with high TOPK/BCL-2) Dose_Response 2. Single-Agent Dose-Response Assays (Determine IC50 for OTS964 & Venetoclax) Cell_Selection->Dose_Response Combination_Studies 3. Combination Index (CI) Assays (Fixed-ratio or checkerboard designs) Dose_Response->Combination_Studies Mechanism_Assays 4. Mechanistic Assays (Apoptosis assays, cell cycle analysis, Western blotting for key proteins) Combination_Studies->Mechanism_Assays Xenograft_Model 5. Xenograft Model Development (e.g., Subcutaneous or orthotopic) Mechanism_Assays->Xenograft_Model Inform In Vivo Design Treatment_Groups 6. Treatment Groups (Vehicle, OTS964 alone, Venetoclax alone, OTS964 + Venetoclax) Xenograft_Model->Treatment_Groups Efficacy_Evaluation 7. Efficacy Evaluation (Tumor volume, survival analysis) Treatment_Groups->Efficacy_Evaluation Toxicity_Assessment 8. Toxicity Assessment (Body weight, clinical signs, histopathology) Treatment_Groups->Toxicity_Assessment

Hypothetical Experimental Workflow.

Detailed Methodologies:

  • Cell Viability and Synergy Analysis:

    • Culture selected cancer cell lines in appropriate media.

    • Treat cells with a range of concentrations of OTS964 and venetoclax, both individually and in combination (e.g., using a fixed-ratio or checkerboard matrix design).

    • After a defined incubation period (e.g., 72 hours), assess cell viability using assays such as MTT or CellTiter-Glo.

    • Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Apoptosis Assays:

    • Treat cells with IC50 concentrations of each drug alone and in combination.

    • After 24-48 hours, stain cells with Annexin V and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells using flow cytometry.

    • Confirm apoptosis by Western blot analysis for cleaved caspase-3 and PARP.

  • Cell Cycle Analysis:

    • Treat cells as described for apoptosis assays.

    • Fix cells in ethanol and stain with PI.

    • Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry to observe the effects on cell cycle progression, particularly the G2/M arrest expected with OTS964.

  • In Vivo Xenograft Studies:

    • Implant cancer cells subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize mice into treatment groups: vehicle control, OTS964 alone, venetoclax alone, and the combination of OTS964 and venetoclax.

    • Administer drugs at predetermined doses and schedules.

    • Measure tumor volume regularly and monitor animal body weight and overall health.

    • At the end of the study, perform survival analysis and collect tumors for histological and molecular analysis.

Conclusion

The distinct and complementary mechanisms of action of OTS964 and venetoclax provide a strong rationale for investigating their potential synergistic anti-cancer effects. While direct experimental evidence is currently lacking, the proposed combination represents a promising area of research. The experimental protocols outlined in this guide offer a framework for elucidating the nature of the interaction between these two targeted therapies. Such studies are crucial for advancing our understanding of combination therapies and developing more effective treatments for a range of malignancies.

References

The Evolving Landscape of AML Treatment: A Comparative Analysis of OTS447 and Azacitidine Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent effort to advance therapeutic strategies for Acute Myeloid Leukemia (AML), particularly for patient populations with FLT3 mutations, the novel combination of OTS447, a potent FLT3 inhibitor, with the hypomethylating agent azacitidine is emerging as a promising area of investigation. This guide provides a comprehensive comparison of this potential therapeutic regimen with existing alternatives, supported by available experimental data, for researchers, scientists, and drug development professionals.

While direct clinical trial data for the this compound and azacitidine combination is not yet publicly available, this analysis leverages preclinical rationale and surrogate data from clinical trials of other FLT3 inhibitors combined with azacitidine to project its potential efficacy and positioning in the AML treatment paradigm.

Understanding the Therapeutic Rationale

This compound is a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), targeting both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. These mutations are found in approximately 30% of AML patients and are associated with a poor prognosis. This compound exerts its anti-leukemic effect by inhibiting FLT3 autophosphorylation, which in turn blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, such as STAT5, ERK, and AKT.

Azacitidine, a hypomethylating agent, is a standard of care in AML, particularly for patients not eligible for intensive chemotherapy. Its mechanism involves reversing epigenetic silencing of tumor suppressor genes and inducing cellular differentiation. The combination of a targeted FLT3 inhibitor with a hypomethylating agent is predicated on preclinical evidence suggesting synergistic effects, including the potential to overcome stromal-mediated resistance and more effectively target leukemia-initiating cells.[1]

Performance Comparison: A Surrogate Data Analysis

To objectively assess the potential of this compound in combination with azacitidine, this guide presents a comparative summary of clinical trial data for another FLT3 inhibitor, gilteritinib, when combined with azacitidine, alongside data for azacitidine monotherapy and the current standard of care for many, azacitidine combined with venetoclax.

Treatment RegimenPatient PopulationOverall Response Rate (ORR) / Composite Complete Remission (CRc)Median Overall Survival (OS)Key Adverse Events (Grade ≥3)
Gilteritinib + Azacitidine Newly Diagnosed FLT3mut+ AML (ineligible for intensive chemotherapy)CRc: 58.1%10.1 monthsFebrile neutropenia, Anemia, Thrombocytopenia, Neutropenia
Azacitidine Monotherapy Newly Diagnosed FLT3mut+ AML (ineligible for intensive chemotherapy)CRc: 26.5%8.9 monthsThrombocytopenia, Neutropenia, Anemia, Febrile neutropenia
Azacitidine + Venetoclax Treatment-Naïve AML with FLT3 mutation (ineligible for intensive chemotherapy)CRc: 67%12.5 monthsNeutropenia, Thrombocytopenia, Anemia, Febrile neutropenia, Pneumonia

Note: Data for Gilteritinib + Azacitidine is from the LACEWING Phase 3 trial.[2][3] Data for Azacitidine + Venetoclax is from the VIALE-A trial analysis.[4]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and study designs, the following diagrams are provided.

OTS447_Mechanism_of_Action This compound Mechanism of Action in FLT3-mutated AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 Mutated FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates ERK ERK FLT3->ERK Activates AKT AKT FLT3->AKT Activates This compound This compound This compound->FLT3 Inhibits Autophosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK->Proliferation AKT->Proliferation

Caption: this compound inhibits mutated FLT3, blocking downstream signaling pathways.

Experimental_Workflow Surrogate Clinical Trial Workflow (e.g., LACEWING) Patient_Population Newly Diagnosed FLT3mut+ AML (Ineligible for Intensive Chemotherapy) Randomization Randomization Patient_Population->Randomization Arm_A Arm A: FLT3 Inhibitor (e.g., Gilteritinib) + Azacitidine Randomization->Arm_A Arm_B Arm B: Azacitidine Monotherapy Randomization->Arm_B Treatment_Cycle 28-day cycles Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Response_Assessment Response Assessment (e.g., CRc) Treatment_Cycle->Response_Assessment Follow_Up Long-term Follow-up (Overall Survival) Response_Assessment->Follow_Up

Caption: A typical clinical trial design for comparing an FLT3 inhibitor combination.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for preclinical and clinical studies relevant to the combination of FLT3 inhibitors and azacitidine.

Preclinical Synergy Study Protocol (Adapted from Crenolanib + Azacitidine Studies)[1]
  • Cell Lines and Primary Samples: Human AML cell lines with FLT3-ITD mutations and primary AML patient samples are utilized.

  • Co-culture with Stromal Cells: To mimic the bone marrow microenvironment, AML cells are co-cultured with mesenchymal stromal cells.

  • Drug Treatment: Cells are treated with a FLT3 inhibitor (e.g., crenolanib), azacitidine, or the combination at various concentrations.

  • Viability and Apoptosis Assays: Cell viability is assessed using assays such as MTT or CellTiter-Glo. Apoptosis is measured by flow cytometry using Annexin V and propidium iodide staining.

  • Colony-Forming Assays: To evaluate the effect on leukemia-initiating cells, colony-forming assays in methylcellulose are performed.

  • In Vivo Xenograft Models: Patient-derived xenograft (PDX) models in immunodeficient mice (e.g., NSG) are established. Mice are treated with the respective drugs, and leukemic engraftment is monitored by flow cytometry for human CD45+ cells in the peripheral blood and bone marrow.

Clinical Trial Protocol (Surrogate - LACEWING Trial for Gilteritinib + Azacitidine)[2]
  • Study Design: A Phase 3, multicenter, open-label, randomized study.

  • Patient Population: Adults with newly diagnosed FLT3-mutated (ITD or TKD) AML who are ineligible for intensive induction chemotherapy.

  • Randomization: Patients are randomized to receive either gilteritinib plus azacitidine or azacitidine alone.

  • Treatment Regimen:

    • Combination Arm: Gilteritinib administered orally daily in 28-day cycles, plus azacitidine administered intravenously or subcutaneously on days 1-7 of each 28-day cycle.

    • Monotherapy Arm: Azacitidine administered on the same schedule.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Composite Complete Remission (CRc) rate, event-free survival (EFS), and safety.

  • Assessments: Bone marrow aspirates and biopsies are performed to assess response. Adverse events are monitored and graded according to standard criteria.

Future Directions and Considerations

The combination of this compound and azacitidine holds theoretical promise for the treatment of FLT3-mutated AML. The high selectivity and potency of this compound may translate to improved efficacy and a manageable safety profile in combination with azacitidine. However, it is crucial to note a study that observed antagonism between non-covalent FLT3 inhibitors (like gilteritinib) and azacitidine in some preclinical models, while a covalent inhibitor showed synergy.[5] The nature of this compound's binding will be an important factor in its potential synergy with azacitidine.

Further preclinical studies are warranted to confirm the synergistic potential of this compound with azacitidine and to elucidate the underlying mechanisms. Ultimately, well-designed clinical trials will be necessary to determine the clinical benefit of this combination in patients with AML. This comparative guide, based on the best available surrogate data, provides a foundational framework for understanding the potential of this emerging therapeutic strategy.

References

OTS447: A Highly Selective FLT3 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

OTS447 has demonstrated a highly selective and potent inhibitory profile against FMS-like tyrosine kinase 3 (FLT3), a key driver in certain forms of acute myeloid leukemia (AML). While comprehensive comparative data against all off-target kinases remains limited in publicly available literature, existing information highlights its remarkable specificity.

A pivotal study assessing the selectivity of this compound revealed that out of 371 human kinases, only seven, including its primary target FLT3, exhibited 80% or more inhibition when exposed to a 5 nM concentration of the compound.[1] This finding underscores the precision of this compound in targeting FLT3, a crucial factor in minimizing potential side effects arising from off-target activity. The primary target, FLT3, was inhibited with a very high potency, showing an IC50 value of 0.19 nM.[1]

Despite extensive searches, the specific identities of the other six kinases that were significantly inhibited by this compound are not disclosed in the available scientific literature. This data gap prevents a direct, quantitative comparison of this compound's activity against its secondary targets. However, the overall low number of significantly inhibited kinases in a broad panel screening strongly suggests a favorable selectivity profile for a kinase inhibitor.

Understanding the Significance of Kinase Selectivity

Kinase inhibitors are a class of targeted therapy designed to block the action of specific protein kinases, which are enzymes that play a critical role in cell signaling, growth, and division. The human genome contains over 500 kinases, and many share structural similarities in their ATP-binding pockets, the site where most kinase inhibitors act. Consequently, achieving high selectivity for the intended kinase target while avoiding inhibition of other kinases is a major challenge in drug development. Poor selectivity can lead to off-target effects and associated toxicities.

FLT3 Signaling Pathway in AML

FLT3 is a receptor tyrosine kinase that plays a central role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of AML patients, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the kinase. This uncontrolled signaling drives the proliferation of leukemic blasts. This compound has been shown to be effective against both FLT3-ITD and FLT3-ITD-TKD mutant forms of the enzyme.[1]

The binding of the FLT3 ligand to the receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by FLT3 include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. These pathways ultimately regulate gene expression and promote cell survival and proliferation. By inhibiting FLT3, this compound effectively shuts down these downstream signals, leading to the suppression of AML cell growth.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Survival STAT5 STAT5 JAK->STAT5 STAT5->Transcription Promotes Proliferation Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Leads to Cell_Survival Cell_Survival Transcription->Cell_Survival Leads to FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates This compound This compound This compound->FLT3 Inhibits

FLT3 Signaling Pathway and Inhibition by this compound

Experimental Protocols

The selectivity of kinase inhibitors is typically evaluated through large-scale screening assays that measure the compound's activity against a broad panel of purified kinases. While the specific experimental details for the this compound profiling are not fully available, a general methodology for such an assay is described below.

General Protocol for Kinase Selectivity Profiling (e.g., KinomeScan)

Objective: To determine the inhibitory activity of a test compound against a large panel of human kinases.

Principle: This type of assay is often a competition binding assay. The test compound is incubated with a kinase and a known, immobilized ligand that binds to the ATP-binding site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the solid support.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • A panel of purified, recombinant human kinases.

  • An immobilized ligand specific for the ATP-binding site of kinases.

  • Assay plates (e.g., 384-well).

  • Assay buffer.

  • Detection reagents (e.g., qPCR reagents).

Procedure:

  • Compound Preparation: The test compound is serially diluted to the desired concentrations.

  • Assay Plate Setup: The kinase, immobilized ligand, and test compound are combined in the wells of the assay plate. A control reaction without the test compound (vehicle control) is also included.

  • Incubation: The assay plates are incubated at a controlled temperature to allow the binding reaction to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the plates.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified. In the case of DNA-tagged kinases, this is done by eluting the bound kinase and performing qPCR.

  • Data Analysis: The amount of kinase binding in the presence of the test compound is compared to the vehicle control. The results are often expressed as the percentage of control or percentage of inhibition. For potent inhibitors, an IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) can be determined by fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of FLT3, a clinically validated target in AML. Its ability to potently inhibit FLT3 while sparing the vast majority of other kinases in a broad panel screen is a promising characteristic for a therapeutic candidate. While a detailed comparative analysis against its few off-targets is not possible due to the lack of publicly available data, the existing evidence strongly supports its high degree of selectivity. Further research and publication of more detailed kinome profiling data will be valuable in fully elucidating the selectivity profile of this promising FLT3 inhibitor.

References

Navigating Resistance: A Comparative Analysis of OTS447 and Other Tyrosine Kinase Inhibitors in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the preclinical data on OTS447, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, reveals a promising profile in overcoming common resistance mechanisms that plague existing tyrosine kinase inhibitors (TKIs) used in the treatment of Acute Myeloid Leukemia (AML). This guide provides a comprehensive comparison of this compound with other notable FLT3 inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FLT3 gene, which are associated with a poor prognosis. While the advent of FLT3 tyrosine kinase inhibitors (TKIs) has marked a significant advancement in targeted therapy for these patients, the emergence of drug resistance remains a critical clinical challenge.

This report focuses on this compound, a potent and selective FLT3 inhibitor, and its potential to address TKI resistance. We will compare its preclinical performance against established FLT3 inhibitors, focusing on its activity against clinically relevant resistance mutations.

The Landscape of FLT3 Inhibition and the Challenge of Resistance

FLT3 inhibitors are broadly categorized into two types based on their binding mode to the kinase domain. Type I inhibitors, such as gilteritinib, bind to the active conformation of the kinase, while Type II inhibitors, like quizartinib, bind to the inactive conformation. Resistance to these therapies can arise through two primary mechanisms:

  • On-target resistance: This involves the acquisition of secondary mutations in the FLT3 gene itself, which can interfere with drug binding. Key examples include mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, and the "gatekeeper" mutation, F691L.

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling, allowing cancer cells to survive and proliferate despite effective FLT3 inhibition. Common pathways implicated include the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling cascades.

This compound: A Profile of Potency and Selectivity Against Resistance Mutations

Preclinical data from a pivotal study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2022 by Okamoto and colleagues has shed light on the promising characteristics of this compound.[1][2]

Key Findings on this compound:

  • High Potency: this compound demonstrates potent inhibitory activity against FLT3 with an impressive IC50 value of 0.19 nM.[1][2]

  • Selectivity: In a kinase profile assay against 371 human kinases, this compound showed high selectivity, with only seven kinases (including FLT3) being inhibited by 80% or more at a concentration of 5 nM.[1][2]

  • Activity Against Resistance Mutations: Crucially, this compound has shown potent activity against cell lines harboring key resistance mutations. Specifically, it strongly inhibited the proliferation of Ba/F3 cells expressing both the FLT3-ITD-D835Y and the FLT3-ITD-F691I (a gatekeeper mutation) double mutants.[1][2] This suggests a potential advantage over existing TKIs that are susceptible to these mutations.

Comparative Efficacy Against FLT3 Mutants

To contextualize the potential of this compound, it is essential to compare its activity with that of other prominent FLT3 inhibitors. The following table summarizes the inhibitory activity of this compound and other TKIs against wild-type and mutant FLT3.

InhibitorTarget FLT3 ConformationIC50 (FLT3-WT)Activity against FLT3-ITDActivity against FLT3-D835YActivity against FLT3-F691L/I
This compound Not Specified0.19 nM[1][2]Strong Inhibition[1][2]Strong Inhibition[1][2]Strong Inhibition[1][2]
Gilteritinib Type INot SpecifiedActiveActiveReduced Activity
Quizartinib Type IINot SpecifiedPotentInactiveReduced Activity

Note: Direct comparative IC50 values for all inhibitors against all mutations from a single study are not available in the public domain. The information presented is a synthesis of available preclinical data.

Experimental Protocols

The following provides a general overview of the methodologies likely employed in the preclinical evaluation of this compound, based on standard practices in the field.

In Vitro Kinase Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound against FLT3, a biochemical kinase assay was likely performed. This typically involves:

  • Incubation of recombinant human FLT3 enzyme with a specific substrate and ATP.

  • Addition of varying concentrations of the test compound (this compound).

  • Measurement of enzyme activity, often through the quantification of phosphorylated substrate using methods like ELISA or radiometric assays.

  • Calculation of IC50 values by plotting enzyme activity against inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative effects of this compound on AML cell lines were likely assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. The general protocol involves:

  • Seeding of AML cell lines (e.g., MV4-11, MOLM-13, and Ba/F3 cells engineered to express specific FLT3 mutations) in 96-well plates.

  • Treatment with a range of concentrations of this compound or other TKIs for a specified period (e.g., 72 hours).

  • Addition of the viability reagent (e.g., MTT or CellTiter-Glo).

  • Measurement of the signal (absorbance or luminescence), which is proportional to the number of viable cells.

  • Calculation of GI50 (concentration for 50% growth inhibition) values.

Western Blot Analysis

To investigate the impact of this compound on FLT3 signaling pathways, western blotting is a standard technique. The workflow includes:

  • Treatment of AML cells with this compound for a defined time.

  • Lysis of cells to extract total protein.

  • Separation of proteins by size using SDS-PAGE.

  • Transfer of proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probing the membrane with primary antibodies specific for phosphorylated and total forms of FLT3 and downstream signaling proteins (e.g., STAT5, ERK, AKT).

  • Incubation with secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • Visualization of protein bands using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the FLT3 signaling pathway, the mechanisms of TKI resistance, and a typical experimental workflow for evaluating a novel TKI like this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Figure 1: Simplified FLT3 Signaling Pathway.

TKI_Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance TKI Tyrosine Kinase Inhibitor FLT3 FLT3 Receptor TKI->FLT3 Inhibition Resistance Drug Resistance TKD_Mutation TKD Mutations (e.g., D835Y) TKD_Mutation->FLT3 Alters binding site Gatekeeper_Mutation Gatekeeper Mutation (e.g., F691L/I) Gatekeeper_Mutation->FLT3 Blocks binding Bypass_Pathway Activation of Bypass Pathways (RAS/MAPK, PI3K/AKT) Bypass_Pathway->Resistance

Figure 2: Mechanisms of TKI Resistance in FLT3-Mutated AML.

Experimental_Workflow Start Start: Novel Compound (this compound) Biochem Biochemical Assay (Kinase Inhibition, IC50) Start->Biochem Cell_Culture Cell-Based Assays (Proliferation, Apoptosis) Start->Cell_Culture End Data Analysis & Conclusion Biochem->End Resistant_Lines Test on TKI-Resistant Cell Lines Cell_Culture->Resistant_Lines Western_Blot Western Blot (Signaling Pathway Analysis) Resistant_Lines->Western_Blot In_Vivo In Vivo Studies (Xenograft Models) Resistant_Lines->In_Vivo Western_Blot->End In_Vivo->End

Figure 3: Experimental Workflow for Preclinical Evaluation of a Novel TKI.

Future Directions and Conclusion

The preclinical data on this compound are encouraging, particularly its potent activity against FLT3 mutations that confer resistance to current first- and second-generation TKIs. This suggests that this compound could be a valuable therapeutic option for patients with FLT3-mutated AML who have relapsed on or are refractory to existing therapies.

Further research is warranted to fully elucidate the cross-resistance profile of this compound. Head-to-head preclinical studies directly comparing the efficacy of this compound with other TKIs in a broader panel of resistant cell lines and patient-derived xenograft models are crucial. Additionally, a deeper understanding of its interaction with the FLT3 kinase domain through structural biology studies would provide valuable insights into its mechanism of action and its ability to overcome resistance.

References

A Comparative Benchmarking Guide: OTS447 Against Next-Generation FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, OTS447, against three prominent next-generation FLT3 inhibitors: gilteritinib, quizartinib, and crenolanib. The information herein is intended to assist researchers and drug development professionals in evaluating the potential of these therapeutic agents for acute myeloid leukemia (AML) harboring FLT3 mutations.

Introduction to FLT3 Inhibition in AML

Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. The development of FLT3 inhibitors has marked a significant advancement in the treatment of this aggressive disease. This guide focuses on a comparative analysis of this compound and other next-generation inhibitors, providing available preclinical data to inform further research and development.

Mechanism of Action and Target Specificity

FLT3 inhibitors are broadly classified into Type I and Type II inhibitors. Type I inhibitors, such as gilteritinib and crenolanib, bind to the active "DFG-in" conformation of the kinase domain, allowing them to inhibit both FLT3-ITD and FLT3-TKD mutations. In contrast, Type II inhibitors, like quizartinib, bind to the inactive "DFG-out" conformation and are highly potent against FLT3-ITD but generally less effective against TKD mutations.[1] The specific binding mode of this compound has not been publicly detailed.

Data Presentation: In Vitro Potency and Selectivity

The following tables summarize the available quantitative data for this compound and the next-generation FLT3 inhibitors, focusing on their in vitro potency against FLT3 and its common mutations, as well as their broader kinase selectivity.

Table 1: In Vitro Potency Against FLT3 and Common Mutants

InhibitorTargetIC50 (nM)Cell Line/Assay Condition
This compound FLT30.19Biochemical Assay
FLT3-ITDPotent Inhibition (IC50 not specified)Ba/F3 cells
FLT3-ITD-D835YPotent Inhibition (IC50 not specified)Ba/F3 cells
FLT3-ITD-F691IMore potent than against parental Ba/F3Ba/F3 cells
Gilteritinib FLT3-ITD~1Cell-based autophosphorylation assay
FLT3 (Wild Type)5Cell-based autophosphorylation assay
FLT3 D835 VariantsExcellent activityBa/F3 cells
Quizartinib FLT3-ITD<1Cell viability assays (MV4-11, MOLM-13/14)
FLT3 Phosphorylation0.50MV4-11 cells
Crenolanib FLT3-ITD1.3 - 4.9Cell viability assays (MV4-11, MOLM-13)
FLT3 D835Y8.8Transfected Ba/F3 cells

Note: Data for this compound is based on a 2022 conference abstract and may be subject to revision upon full publication.[2]

Table 2: Kinase Selectivity Profile

InhibitorPrimary Target(s)Key Off-Target Kinases (if reported)
This compound FLT3Highly selective; at 5 nM, inhibited only 7 out of 371 kinases by ≥80%
Gilteritinib FLT3, AXL-
Quizartinib FLT3c-KIT, PDGFR
Crenolanib FLT3, PDGFRα/β-

In Vivo Efficacy in Preclinical Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of FLT3 inhibitors. The available data for this compound indicates dose-dependent tumor growth inhibition in a mouse xenograft model using MV4-11 cells.[2] Gilteritinib, quizartinib, and crenolanib have all demonstrated significant anti-leukemic activity in various FLT3-mutated AML xenograft and patient-derived xenograft (PDX) models.

Mechanisms of Resistance

A critical challenge in FLT3-targeted therapy is the emergence of resistance. For next-generation inhibitors, resistance mechanisms can be broadly categorized as on-target (secondary mutations in the FLT3 gene) or off-target (activation of bypass signaling pathways).

  • Gilteritinib: Resistance can occur through the acquisition of new driver mutations, such as in NRAS, or through the selection of FLT3-wildtype subclones.[3] The F691L "gatekeeper" mutation has also been implicated in resistance.[1]

  • Quizartinib: The most common mechanism of resistance is the acquisition of secondary point mutations in the FLT3 TKD, particularly at the D835 residue, which is not effectively inhibited by this Type II inhibitor.[2][4] Activation of the RAS pathway has also been identified as a resistance mechanism.[5]

  • Crenolanib: Unlike other FLT3 inhibitors, crenolanib does not appear to induce secondary FLT3 mutations.[6] Resistance is more commonly associated with the emergence of mutations in genes such as NRAS and IDH2.[7][8]

The mechanisms of resistance to this compound have not yet been reported.

Safety and Toxicity Profiles

The safety and toxicity profiles of these inhibitors are important considerations for their clinical development.

  • Gilteritinib: Common adverse events include myalgia/arthralgia, transaminase increase, fatigue/malaise, and diarrhea.[9]

  • Quizartinib: A notable toxicity is QT prolongation.[4][10] Myelosuppression is also a common adverse event.[11]

  • Crenolanib: Frequently reported treatment-emergent adverse events include diarrhea, nausea, febrile neutropenia, and vomiting.[12][13]

The safety and toxicology profile for this compound has not been publicly disclosed in detail.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of FLT3 inhibitors.

Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Prepare serial dilutions of the test inhibitor (e.g., this compound).

  • Kinase Reaction: In a 96-well plate, combine the recombinant FLT3 enzyme, a suitable substrate (e.g., a generic tyrosine kinase peptide), and ATP. Add the diluted inhibitor to the respective wells.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus inversely proportional to the kinase inhibition.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) and allow them to adhere or stabilize overnight.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of the FLT3 inhibitor and incubate for a specified period (e.g., 72 hours).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat AML cells with the FLT3 inhibitor at various concentrations for a defined period.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[3]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[3]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.[3][5]

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) into immunodeficient mice (e.g., NSG mice).[16]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or by bioluminescence imaging if the cells are luciferase-tagged.

  • Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the FLT3 inhibitor (e.g., this compound) and vehicle control via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

Mandatory Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binding & Dimerization P_FLT3 p-FLT3 FLT3->P_FLT3 Autophosphorylation RAS RAS P_FLT3->RAS PI3K PI3K P_FLT3->PI3K STAT5 STAT5 P_FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Transcription

Caption: Simplified FLT3 signaling cascade in AML.

Experimental Workflow for FLT3 Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Confirm Cellular Activity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Assess Mechanism of Cell Death Xenograft_Model AML Xenograft Mouse Model Apoptosis_Assay->Xenograft_Model Select for In Vivo Testing Efficacy Efficacy Evaluation (Tumor Growth Inhibition) Xenograft_Model->Efficacy Toxicity Toxicity Assessment Xenograft_Model->Toxicity Start Compound Synthesis (e.g., this compound) Start->Kinase_Assay Determine IC50

Caption: Preclinical evaluation workflow for FLT3 inhibitors.

Logical Comparison of FLT3 Inhibitor Characteristics

References

A Comparative Analysis of Apoptosis Induction by OTS447 and Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the apoptotic mechanisms of the novel MELK inhibitor, OTS447, and the established multi-kinase inhibitor, sorafenib, reveals distinct pathways and therapeutic potential in oncology research. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.

Introduction

This compound (also known as OTSSP167) is a potent and selective inhibitor of maternal embryonic leucine zipper kinase (MELK), a protein kinase implicated in cancer progression and stem cell maintenance.[1] Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway.[2][3] Both agents have been shown to induce apoptosis in various cancer cell lines, a critical mechanism for their anti-cancer activity. This guide presents a comparative study of their apoptotic effects based on available preclinical data.

Quantitative Data Presentation

The following tables summarize the quantitative data on the pro-apoptotic effects of this compound and sorafenib across various cancer cell lines.

Table 1: IC50 Values for Cell Viability Inhibition

CompoundCell LineCancer TypeIC50Citation
This compound (OTS167)T-ALL cell linesT-cell Acute Lymphoblastic Leukemia10-50 nM[4]
This compound (OTS167)T24Bladder Cancer26.74 ± 0.13 nM[5]
This compound (OTS167)UMUC3Bladder Cancer34.88 ± 0.21 nM[5]
SorafenibU87Glioblastoma~5 µM (48h)[6]
SorafenibU251Glioblastoma~5 µM (48h)[6]
SorafenibHL60Acute Myeloid LeukemiaNot specified[2]

Table 2: Induction of Apoptosis

CompoundCell LineConcentrationTime (h)% Apoptotic CellsCitation
This compound (OTS167)KOPT-K1, ALL-SIL15 nM48Significant increase[4]
SorafenibHepG2 (under hypoxia)40 µMNot specified39.06%[3]
SorafenibU8710 µM48Significant increase[6]
SorafenibU25110 µM48Significant increase[6]
Sorafenib Analogs (SC-1, SC-43)Breast cancer cell linesVarious36More potent than sorafenib[7]

Signaling Pathways and Mechanisms of Action

This compound and sorafenib induce apoptosis through distinct signaling cascades.

This compound (OTS167): Targeting the MELK Pathway

This compound functions as a potent inhibitor of MELK. Inhibition of MELK has been shown to downregulate downstream signaling molecules such as AKT and FOXM1.[1] This disruption leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequent induction of apoptosis.[4][5] The apoptotic cascade is further evidenced by the cleavage of PARP and caspase-3.[4]

OTS447_Apoptosis_Pathway This compound (MELK Inhibitor) Apoptosis Induction Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects This compound This compound MELK MELK This compound->MELK Inhibits AKT AKT MELK->AKT Regulates FOXM1 FOXM1 MELK->FOXM1 Regulates CellCycle Cell Cycle Arrest (G1/S, G2/M) AKT->CellCycle Promotes Progression FOXM1->CellCycle Promotes Progression Apoptosis Apoptosis CellCycle->Apoptosis Leads to Caspase3 Caspase-3 Cleavage Apoptosis->Caspase3 PARP PARP Cleavage Apoptosis->PARP

This compound inhibits MELK, leading to cell cycle arrest and apoptosis.

Sorafenib: A Multi-Kinase Inhibitor Approach

Sorafenib's pro-apoptotic activity stems from its ability to inhibit multiple kinases, including RAF-1, B-RAF, VEGFR, and PDGFR.[2] By blocking the RAF/MEK/ERK signaling pathway, sorafenib inhibits cell proliferation and induces apoptosis.[2] Furthermore, sorafenib has been shown to induce both caspase-dependent and caspase-independent apoptosis.[8] In some cancer cells, it can also inhibit STAT3 phosphorylation, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[2]

Sorafenib_Apoptosis_Pathway Sorafenib (Multi-Kinase Inhibitor) Apoptosis Induction Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects Sorafenib Sorafenib RAF RAF Kinases (RAF-1, B-RAF) Sorafenib->RAF RTKs Receptor Tyrosine Kinases (VEGFR, PDGFR) Sorafenib->RTKs STAT3 STAT3 Sorafenib->STAT3 Inhibits Phosphorylation MEK_ERK MEK/ERK Pathway RAF->MEK_ERK AntiApoptotic Anti-Apoptotic Proteins (Mcl-1, Bcl-2) STAT3->AntiApoptotic Upregulates Proliferation Cell Proliferation MEK_ERK->Proliferation Apoptosis Apoptosis MEK_ERK->Apoptosis Inhibits AntiApoptotic->Apoptosis Inhibits

Sorafenib inhibits multiple kinases, leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and sorafenib.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Culture medium

    • This compound or Sorafenib

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

    • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)[10]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or sorafenib and incubate for the desired period (e.g., 24, 48, or 72 hours).[11]

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • This compound or Sorafenib

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentrations of this compound or sorafenib for the specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.[12]

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

3. Western Blotting for Apoptosis Markers (PARP and Caspase-3 Cleavage)

This technique detects the cleavage of key apoptotic proteins.

  • Materials:

    • Cancer cell lines

    • This compound or Sorafenib

    • Lysis buffer (e.g., RIPA buffer)[13]

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-actin)[14][15]

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate[13]

    • Imaging system

  • Procedure:

    • Treat cells with this compound or sorafenib and lyse the cells to extract total protein.[13]

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[16]

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16]

    • Incubate the membrane with primary antibodies overnight at 4°C.[16]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

    • Add the chemiluminescent substrate and detect the protein bands using an imaging system.[13]

    • Analyze the bands corresponding to full-length and cleaved PARP (89 kDa fragment) and cleaved caspase-3.[14][17]

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the apoptotic effects of this compound and sorafenib.

Experimental_Workflow Comparative Apoptosis Study Workflow cluster_setup Experimental Setup cluster_assays Apoptosis and Viability Assays cluster_analysis Data Analysis and Comparison CellCulture Cell Culture (Select appropriate cancer cell lines) DrugTreatment Drug Treatment (this compound vs. Sorafenib at various concentrations) CellCulture->DrugTreatment MTT Cell Viability Assay (MTT) DrugTreatment->MTT FlowCytometry Apoptosis Assay (Annexin V/PI Staining) DrugTreatment->FlowCytometry WesternBlot Western Blotting (PARP, Caspase-3 Cleavage) DrugTreatment->WesternBlot IC50 IC50 Calculation MTT->IC50 ApoptosisQuantification Quantification of Apoptotic Cells FlowCytometry->ApoptosisQuantification ProteinAnalysis Analysis of Apoptotic Markers WesternBlot->ProteinAnalysis Comparison Comparative Analysis of Drug Efficacy IC50->Comparison ApoptosisQuantification->Comparison ProteinAnalysis->Comparison

Workflow for comparing this compound and sorafenib-induced apoptosis.

Conclusion

Both this compound and sorafenib effectively induce apoptosis in cancer cells, albeit through different mechanisms. This compound's targeted inhibition of MELK presents a novel approach, particularly in cancers where MELK is overexpressed. Sorafenib's broader kinase inhibition profile allows it to impact multiple oncogenic pathways. The choice between these agents in a research or therapeutic context would depend on the specific cancer type, its genetic makeup, and the signaling pathways driving its growth. Further head-to-head comparative studies in various cancer models are warranted to fully elucidate their relative efficacy and potential for combination therapies.

References

Assessing the Durability of Response: A Comparative Analysis of OTS447 and Other FLT3 Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical performance of emerging and established tyrosine kinase inhibitors (TKIs) targeting the FMS-like tyrosine kinase 3 (FLT3) receptor, a key driver in Acute Myeloid Leukemia (AML). We assess the durability of response to the novel inhibitor OTS447 in the context of established therapies, including gilteritinib, quizartinib, and sorafenib, supported by available experimental data.

Executive Summary

The landscape of FLT3-mutated AML treatment has been significantly advanced by the development of targeted TKIs. While these agents have improved patient outcomes, the durability of response remains a critical challenge due to the emergence of resistance. This guide evaluates the preclinical profile of this compound, a potent and selective FLT3 inhibitor, and juxtaposes it with the clinical efficacy and duration of response of approved FLT3 TKIs. Due to the early stage of this compound's development, this comparison is based on preclinical data for this compound and extensive clinical trial data for the comparator agents.

Data Presentation: Comparative Efficacy of FLT3 TKIs

The following tables summarize the available quantitative data for this compound and other selected FLT3 TKIs.

Table 1: Preclinical Profile of this compound

ParameterThis compound
Target FLT3 (including ITD and TKD mutations)
IC50 (FLT3) 0.19 nM[1]
Cell Line Efficacy Potent growth inhibition of FLT3-ITD cell lines (MV4-11, MOLM13)[1]
In Vivo Model Mouse xenograft model with MV4-11 cells[1]
In Vivo Efficacy Dose-dependent tumor growth inhibition[1]
Resistance Profile Active against FLT3-ITD-TKD double mutants[1]

Table 2: Clinical Efficacy and Durability of Comparator FLT3 TKIs

ParameterGilteritinib (ADMIRAL Trial)Quizartinib (QuANTUM-First Trial)Sorafenib (SORAML Trial)
Patient Population Relapsed/Refractory FLT3-mutated AMLNewly Diagnosed FLT3-ITD AMLNewly Diagnosed AML (≤60 years)
Overall Response Rate (ORR) ---
Complete Remission (CR/CRi) 34%55%78% (sorafenib arm) vs. 70% (placebo arm)[2]
Median Duration of Response (DoR) 11.0 months[3]38.6 months (CR)[4]Not Reported
Median Overall Survival (OS) 9.3 months[5][6]31.9 months[7]67% 2-year OS (sorafenib arm) vs. 58% (placebo arm)[8]
Median Progression-Free Survival (PFS) --21 months (sorafenib arm) vs. 9 months (placebo arm)[2]
Key Resistance Mutations F691L (gatekeeper mutation)[9]D835 and Y842 in TK domain[3]Multiple mechanisms including bypass signaling[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Preclinical Evaluation of this compound (Generalized Protocol)

As a specific detailed protocol for the this compound xenograft study is not publicly available, a general methodology for such preclinical evaluations in AML is described below, based on established practices.[9][10][11]

  • Cell Lines and Culture: Human AML cell lines harboring FLT3 mutations (e.g., MV4-11 with FLT3-ITD) are cultured under standard conditions.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent graft rejection.

  • Tumor Implantation: A specific number of AML cells (e.g., 5 x 10^6) are injected, typically intravenously or subcutaneously, into the mice.

  • Treatment Administration: Once tumors are established (e.g., reach a palpable size for subcutaneous models or show evidence of engraftment in peripheral blood for intravenous models), mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives a vehicle.

  • Efficacy Assessment: Tumor volume is measured regularly for subcutaneous models. For disseminated leukemia models, disease progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) or by assessing the percentage of human leukemic cells in peripheral blood or bone marrow via flow cytometry.

  • Endpoint Analysis: The study endpoint may be a specific time point, a predetermined tumor volume, or signs of morbidity in the animals. Tumor growth inhibition is calculated, and survival data may also be collected.

Clinical Trial Protocols for Comparator TKIs

Gilteritinib (ADMIRAL Trial - NCT02421939):

This was a Phase 3, open-label, multicenter, randomized study in adult patients with relapsed or refractory AML with a FLT3 mutation.[5][6][8][12]

  • Patient Population: Adults with relapsed or refractory AML with a confirmed FLT3-ITD or FLT3-TKD mutation.

  • Randomization: Patients were randomized 2:1 to receive either gilteritinib or salvage chemotherapy.

  • Treatment Arms:

    • Gilteritinib Arm: Gilteritinib administered orally at a starting dose of 120 mg once daily.

    • Chemotherapy Arm: Investigator's choice of pre-specified salvage chemotherapy regimens (high-intensity or low-intensity).

  • Primary Endpoints: Overall Survival (OS) and the rate of Complete Remission with full or partial hematologic recovery (CR/CRh).

Quizartinib (QuANTUM-First Trial - NCT02668653):

This was a Phase 3, randomized, double-blind, placebo-controlled study in adults with newly diagnosed FLT3-ITD positive AML.[3][4][7][13]

  • Patient Population: Adults (18-75 years) with newly diagnosed FLT3-ITD positive AML.

  • Randomization: Patients were randomized 1:1 to receive quizartinib or placebo in combination with standard chemotherapy.

  • Treatment Phases:

    • Induction: Standard 7+3 chemotherapy (cytarabine and an anthracycline) with either quizartinib or placebo.

    • Consolidation: High-dose cytarabine with quizartinib or placebo.

    • Continuation: Single-agent quizartinib or placebo for up to 36 cycles.

  • Primary Endpoint: Overall Survival (OS).

Sorafenib (SORAML Trial):

This was a randomized, double-blind, placebo-controlled Phase 2 trial in younger adults with newly diagnosed AML.[2][14][15]

  • Patient Population: Adults (18-60 years) with newly diagnosed AML, irrespective of FLT3 mutation status.

  • Randomization: Patients were randomized 1:1 to receive sorafenib or placebo in addition to standard chemotherapy.

  • Treatment Phases:

    • Induction: Two cycles of daunorubicin and cytarabine with either sorafenib or placebo.

    • Consolidation: Three cycles of high-dose cytarabine with either sorafenib or placebo.

    • Maintenance: Sorafenib or placebo for 12 months for patients not undergoing allogeneic stem cell transplantation.

  • Primary Endpoint: Event-Free Survival (EFS).

Signaling Pathways and Experimental Workflows

Visual representations of the FLT3 signaling pathway and a representative clinical trial workflow are provided below.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation JAK JAK FLT3->JAK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Clinical_Trial_Workflow cluster_ArmA Experimental Arm cluster_ArmB Control Arm Start Patient Screening (Newly Diagnosed AML with FLT3-ITD) Randomization Randomization (1:1) Start->Randomization Induction_A Induction Chemotherapy + Quizartinib Randomization->Induction_A Arm A Induction_B Induction Chemotherapy + Placebo Randomization->Induction_B Arm B Consolidation_A Consolidation Chemotherapy + Quizartinib Induction_A->Consolidation_A Continuation_A Continuation Therapy (Quizartinib) Consolidation_A->Continuation_A Endpoint Primary Endpoint Assessment (Overall Survival) Continuation_A->Endpoint Consolidation_B Consolidation Chemotherapy + Placebo Induction_B->Consolidation_B Continuation_B Continuation Therapy (Placebo) Consolidation_B->Continuation_B Continuation_B->Endpoint

References

A Comparative Analysis of FLT3 Inhibitors in Patient-Derived Xenograft Models of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activity of Fms-like tyrosine kinase 3 (FLT3) inhibitors in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML). While direct data on OTS447 in PDX models is not currently available in published literature, this guide will compare its potent preclinical activity in cell line-derived xenograft (CDX) models with other notable FLT3 inhibitors that have been evaluated in more clinically relevant PDX models. This comparison aims to provide a valuable resource for researchers in the field of AML drug development.

Introduction to FLT3 and Patient-Derived Xenograft Models

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately one-third of patients.[3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[3]

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissues from patients into immunodeficient mice, have emerged as a superior preclinical platform for cancer research.[4] These models are known to recapitulate the heterogeneity and genomic features of the original patient tumors more faithfully than traditional cell line-derived xenograft (CDX) models.[4] Consequently, PDX models are increasingly utilized for preclinical drug evaluation, biomarker discovery, and the development of personalized medicine strategies.[5]

This compound: A Potent and Selective FLT3 Inhibitor

This compound is a novel, highly potent, and selective FLT3 inhibitor.[6] Preclinical studies have demonstrated its strong inhibitory activity against both FLT3-ITD and FLT3-ITD-TKD double mutants.[6] In a mouse xenograft model using the FLT3-ITD positive human AML cell line MV4-11, this compound exhibited significant anti-tumor activity.[6] This positions this compound as a promising therapeutic candidate for AML patients with activating FLT3 mutations.

Comparative Analysis of FLT3 Inhibitors in Xenograft Models

The following table summarizes the available data on the activity of this compound in a CDX model and compares it with other FLT3 inhibitors that have been evaluated in PDX models of AML.

InhibitorXenograft Model TypeKey FindingsReference
This compound Cell Line-Derived Xenograft (CDX) - MV4-11 cell linePotent growth inhibition against MV4-11 tumor in a dose-dependent manner.[6][6]
Quizartinib Patient-Derived Xenograft (PDX)Enhanced antileukemic activity when combined with a mitochondrial metabolism inhibitor in humanized PDX models.[7][7]
MRX-2843 Patient-Derived Xenograft (PDX)Increased survival and decreased peripheral disease burden in both MERTK+/FLT3-WT and MERTK+/FLT3-ITD PDX models. Active against quizartinib-resistant FLT3-mutant tumors.[8][8]
Gilteritinib Patient-Derived Xenograft (PDX)Showed synergy with venetoclax in FLT3 wild-type high-risk AML PDX models.[9][9]

Experimental Protocols

Establishment of AML Patient-Derived Xenograft (PDX) Models

A generalized protocol for the establishment of AML PDX models is outlined below, based on established methodologies.[10][11][12]

  • Patient Sample Preparation:

    • Thaw frozen primary AML patient specimens rapidly in a 37°C water bath.

    • Immediately transfer the thawed cells into pre-warmed RPMI-1640 medium containing 20% FBS.

    • Filter the cell suspension through a 40 µm cell strainer to remove clumps.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in PBS with 0.25% FBS.

    • Count viable cells using a hemocytometer.

  • Xenotransplantation:

    • Inject a defined number of viable AML patient cells (typically 0.1–1 x 10^6 cells) into immunodeficient mice (e.g., NSG mice) via the tail vein.

  • Engraftment Monitoring:

    • Starting 3-4 weeks post-injection, monitor the engraftment of human leukemic cells in the peripheral blood of the mice weekly.

    • Collect peripheral blood and perform flow cytometry to detect human CD45+ cells.

    • Engraftment can take 3-6 months.

  • Harvesting and Analysis:

    • Once engraftment is confirmed, euthanize the mice.

    • Harvest bone marrow from the femurs, tibias, and spinal cord for further analysis and passaging.

In Vivo Treatment in AML PDX Models

The following is a general workflow for evaluating the efficacy of a therapeutic agent in an established AML PDX model.

experimental_workflow cluster_establishment PDX Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis pdx_establishment Establish AML PDX models in immunodeficient mice randomization Randomize mice into treatment and control groups pdx_establishment->randomization treatment Administer test compound (e.g., this compound) or vehicle control randomization->treatment monitoring Monitor tumor burden (e.g., bioluminescence, peripheral blood analysis) treatment->monitoring endpoint Assess primary endpoints (e.g., survival, disease progression) monitoring->endpoint analysis Perform downstream analysis (e.g., flow cytometry, IHC, molecular analysis) endpoint->analysis flt3_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits

References

Safety Operating Guide

Essential Guide to the Proper Disposal of OTS447

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of OTS447, ensuring laboratory safety and environmental protection.

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound, crucial for understanding its risk profile.

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

Experimental Protocols: Step-by-Step Disposal Procedure

While specific chemical neutralization protocols for this compound are not detailed in available literature, a standardized procedure for its disposal as a hazardous chemical waste is mandatory. Adherence to the following steps, in conjunction with your institution's specific environmental health and safety (EHS) guidelines, is essential.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat, when handling this compound waste.

2. Waste Segregation:

  • Collect all waste materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, tubes), in a designated hazardous waste container.

  • Crucially, do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing and reducing agents. [1]

3. Containerization:

  • Use a leak-proof, sealable waste container made of a material compatible with this compound.

  • The container must be in good condition and have a secure lid.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents by writing the full chemical name: "this compound."

  • Indicate the primary hazards: "Acutely Toxic" and "Aquatic Hazard."

  • Complete any additional waste tags required by your institution, providing information on the constituents and their approximate concentrations.

5. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

6. Disposal:

  • Contact your institution's EHS department or designated hazardous waste management provider to schedule a pickup.

  • Do not attempt to dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]

7. In Case of Fire:

  • Be aware that under fire conditions, this compound may decompose and emit toxic fumes.[1] Use appropriate fire extinguishing media and personal protective equipment.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

OTS447_Disposal_Workflow cluster_assessment Step 1: Assessment & Preparation cluster_handling Step 2: Segregation & Collection cluster_disposal Step 3: Final Disposal Protocol A This compound Waste Generated B Wear Full PPE (Safety Goggles, Gloves, Lab Coat) A->B C Is waste mixed with incompatible materials? (Strong Acids/Bases, Oxidizers) B->C D Segregate Waste Immediately C->D Yes E Collect in a Designated, Leak-Proof Hazardous Waste Container C->E No D->E F Securely Seal and Label Container: - 'Hazardous Waste' - 'this compound' - 'Acutely Toxic', 'Aquatic Hazard' E->F G Store in Designated Satellite Accumulation Area F->G H Contact Institutional EHS for Pickup G->H I Disposal by Licensed Hazardous Waste Vendor H->I

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling OTS447

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of OTS447, a chemical compound that requires stringent safety protocols. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to minimize environmental impact.

This compound is classified with Acute toxicity, Oral (Category 4), and is very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity Category 1 and Chronic aquatic toxicity Category 1).[1] The following guidelines are designed to provide clear, procedural steps for the safe management of this compound throughout its lifecycle in the laboratory.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment. All PPE should be donned before handling the chemical and removed in the designated order to prevent contamination.[2]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[2]Protects eyes from potential splashes, dust, and aerosols of this compound.
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves.Prevents skin contact with this compound. Double gloving is recommended when handling the pure compound or concentrated solutions.
Body Protection Laboratory CoatKnee-length, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronTo be worn over the lab coat.Offers additional protection against spills and splashes of liquids.
Respiratory Protection N95 Respirator or higherNIOSH-approved N95 or higher-rated respirator.Required when handling the powdered form of this compound to prevent inhalation of dust particles.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages of handling, from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Work Area in a Fume Hood prep_ppe->prep_area handle_weigh Weighing of solid this compound (use tare method) prep_area->handle_weigh handle_dissolve Dissolving this compound in solvent handle_weigh->handle_dissolve post_decon Decontaminate Work Surfaces handle_dissolve->post_decon post_ppe Properly Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocols: Key Handling Procedures

  • Weighing: When weighing solid this compound, always use the "tare method" within a chemical fume hood.[3] Pre-weigh a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container outside the hood to determine the mass. This minimizes the risk of aerosol generation.

  • Solution Preparation: Whenever possible, work with this compound in a solution rather than as a powder to reduce the risk of inhalation.[4] Dissolve the compound in a suitable solvent within a chemical fume hood.

Disposal Plan for this compound and Contaminated Materials

Due to its high aquatic toxicity, the disposal of this compound and any materials that have come into contact with it must be handled with extreme care to prevent environmental release.

Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal waste_this compound Unused this compound (solid or solution) collect_liquid Collect in a labeled, sealed, and compatible liquid waste container. waste_this compound->collect_liquid waste_ppe Contaminated PPE (gloves, etc.) collect_solid Collect in a labeled, sealed plastic bag for solid waste. waste_ppe->collect_solid waste_labware Contaminated Labware (pipette tips, etc.) waste_labware->collect_solid dispose_ehs Dispose of all waste through the institution's Environmental Health and Safety (EHS) office. collect_liquid->dispose_ehs collect_solid->dispose_ehs

Figure 2. Workflow for the proper disposal of this compound and contaminated materials.

Disposal Procedures

  • Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and labware, must be segregated from regular laboratory waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., toxic, environmentally hazardous).

  • Containment:

    • Solid Waste: Contaminated solids such as gloves, weigh boats, and paper towels should be collected in a designated, sealed plastic bag.

    • Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a sealed, compatible, and clearly labeled waste container. Do not dispose of any liquid containing this compound down the drain.[1]

    • Empty Containers: Empty containers that held this compound must be treated as hazardous waste and disposed of accordingly; they should not be rinsed into the sanitary sewer.

  • Final Disposal: All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

By strictly adhering to these procedures, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment and responsible environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.